2-Piperazineethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSFSAGQNGRBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027845 | |
| Record name | Piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25154-38-5, 3388-79-2 | |
| Record name | Monohydroxyethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazineethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3388-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Piperazineethanol: Chemical Properties, Structure, and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of 2-Piperazineethanol (also known as 1-(2-Hydroxyethyl)piperazine), a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This document delves into its core chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and presents detailed, field-proven protocols for its synthesis and purification. Designed for researchers, scientists, and drug development professionals, this guide aims to be a critical resource, blending theoretical knowledge with practical, actionable insights to facilitate its effective use in research and development.
Introduction: The Versatility of a Bifunctional Scaffold
This compound (CAS No. 103-76-4) is a substituted piperazine derivative that has garnered considerable attention as a pivotal intermediate in the synthesis of a wide array of commercially valuable compounds.[1][2] Its molecular architecture, which uniquely combines a secondary amine within the piperazine ring and a primary alcohol in the ethyl substituent, confers a bifunctional reactivity that is highly sought after in medicinal chemistry and materials science.[1] The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, where it often enhances pharmacokinetic properties such as aqueous solubility and bioavailability.[1][1] Consequently, this compound serves as a key building block for introducing this privileged scaffold into new chemical entities, particularly in the development of neuroleptic agents and other central nervous system-targeting compounds.[1][3] Beyond its pharmaceutical applications, it is also utilized in the manufacturing of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers.[3]
This guide will provide an in-depth exploration of the chemical attributes of this compound, offering a robust foundation for its application in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its reactivity and handling. Its chemical formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol .
Visualizing the Core Structure
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.
Caption: Molecular Structure of this compound.
Key Physicochemical Data
A compilation of the essential physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 103-76-4 | [1] |
| Molecular Formula | C₆H₁₄N₂O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1][3] |
| Boiling Point | 246 °C (lit.) | [1] |
| Melting Point | -38.5 °C | [1] |
| Density | 1.061 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.506 (lit.) | [1] |
| Water Solubility | Miscible | [1] |
| pKa | 14.96 ± 0.10 (Predicted) | |
| Flash Point | >230 °F |
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of this compound is most commonly achieved through the reaction of piperazine with ethylene oxide. This method is efficient and scalable. The following protocol provides a detailed, step-by-step procedure for a laboratory-scale synthesis, followed by purification via vacuum distillation.
Synthesis Workflow Diagram
Caption: Workflow for Synthesis and Purification.
Step-by-Step Synthesis Protocol: Piperazine and Ethylene Oxide
Materials and Equipment:
-
Piperazine
-
Ethylene oxide
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel/gas inlet
-
Cooling circulator
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, set up a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel or a gas inlet tube for the introduction of ethylene oxide.
-
Charging the Reactor: Charge the reactor with piperazine and deionized water. The amount of water should be sufficient to dissolve the piperazine and manage the reaction exotherm.
-
Cooling: Begin stirring the mixture and circulate a coolant through the reactor jacket to bring the internal temperature to 10-15 °C.
-
Ethylene Oxide Addition: Slowly introduce ethylene oxide into the reactor. The addition should be carefully controlled to maintain the reaction temperature below 40 °C to minimize the formation of di-substituted byproducts.
-
Reaction: After the addition of ethylene oxide is complete, allow the reaction mixture to warm to 30-35 °C and stir for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: The crude reaction mixture containing this compound can be directly subjected to purification by vacuum distillation.
Causality Behind Experimental Choices:
-
The use of an excess of piperazine is a common strategy to favor the formation of the mono-substituted product over the di-substituted one.
-
The slow addition of ethylene oxide at a controlled temperature is crucial to manage the exothermic nature of the reaction and to prevent runaway reactions.
Step-by-Step Purification Protocol: Vacuum Distillation
Materials and Equipment:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump or water aspirator
-
Heating mantle with a stirrer
-
Manometer
-
Stir bar
Procedure:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased to maintain a good vacuum.[4] A Claisen adapter is recommended to minimize bumping.[4]
-
Charging the Flask: Place a stir bar in the distillation flask and charge it with the crude this compound. The flask should not be more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum trap and then to the vacuum source.[4] Turn on the vacuum and allow the system to reach a stable low pressure.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.[4]
-
Fraction Collection: Collect the different fractions as they distill. The forerun, which may contain residual water and other low-boiling impurities, should be discarded. The main fraction of this compound should be collected at its boiling point at the corresponding pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[4]
Self-Validating System:
-
The purity of the collected fractions can be readily assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the removal of impurities and the isolation of high-purity this compound.[2]
Key Chemical Reactions
The bifunctional nature of this compound allows for a variety of chemical transformations, primarily involving the secondary amine and the primary alcohol. The most common and synthetically useful reactions are N-alkylation and N-arylation of the piperazine nitrogen.[1]
N-Alkylation
N-alkylation is a fundamental reaction for introducing various substituents onto the piperazine ring, which is a key step in the synthesis of many pharmaceutical compounds.[1]
Experimental Protocol: N-Alkylation with an Alkyl Halide
Materials and Equipment:
-
1-(2-Hydroxyethyl)piperazine
-
Alkyl halide (e.g., 4-(methylthio)benzyl chloride)
-
Triethylamine
-
Ethanol
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(2-Hydroxyethyl)piperazine, the alkyl halide, and triethylamine in ethanol.[1]
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Triethylamine is used as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Ethanol is a common solvent for this type of reaction due to its ability to dissolve both the reactants and the base.
N-Arylation
Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and are widely used to synthesize N-arylpiperazine derivatives.[1]
Experimental Protocol: Palladium-Catalyzed N-Arylation
Materials and Equipment:
-
1-(2-Hydroxyethyl)piperazine
-
Aryl halide (e.g., aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere, combine the aryl halide, 1-(2-Hydroxyethyl)piperazine, the palladium catalyst, the phosphine ligand, and the base in anhydrous dioxane.[1]
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography.[1]
Causality Behind Experimental Choices:
-
The palladium catalyst and phosphine ligand form a catalytically active complex that facilitates the cross-coupling reaction between the amine and the aryl halide.
-
An inert atmosphere is essential to prevent the oxidation and deactivation of the catalyst.
-
A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
Analytical Characterization: Spectroscopic Insights
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound provides key information about the different types of protons and their connectivity in the molecule.[5]
-
δ 3.64 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂-OH).
-
δ 2.90 (t, 2H): Triplet for the two protons on the carbon adjacent to the piperazine nitrogen (-N-CH₂-).
-
δ 2.52 (m, 4H): Multiplet representing the four protons on the two carbons of the piperazine ring attached to the ethyl group.
-
δ 2.48 (m, 4H): Multiplet for the four protons on the other two carbons of the piperazine ring.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the presence of the six carbon atoms in the molecule.
-
δ 60.5: Carbon of the -CH₂-OH group.
-
δ 59.8: Carbon of the -N-CH₂- group.
-
δ 54.9: Carbons of the piperazine ring adjacent to the substituted nitrogen.
-
δ 46.1: Carbons of the piperazine ring adjacent to the secondary amine nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[6]
-
Broad band at ~3300 cm⁻¹: O-H stretching of the hydroxyl group.
-
~3200 cm⁻¹: N-H stretching of the secondary amine.
-
2940-2820 cm⁻¹: C-H stretching of the aliphatic methylene groups.
-
~1450 cm⁻¹: C-H bending vibrations.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[7]
-
Molecular Ion (M⁺): A peak at m/z 130 corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation patterns for piperazine derivatives involve cleavage of the ring and the substituents. A prominent fragment is often observed at m/z 87, corresponding to the loss of the -CH₂OH group. Other significant fragments can be seen at m/z 99, 70, and 56.
Safety and Handling
This compound is classified as an irritant and can cause skin irritation and serious eye damage.[1] It is essential to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.
Conclusion
This compound is a cornerstone building block in modern organic and medicinal chemistry. Its bifunctional nature provides a versatile platform for the synthesis of a diverse range of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, structure, and reactivity, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the synthesis and purification of this important intermediate, empowering scientists to advance their research endeavors.
References
- PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.
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PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
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ResearchGate. (n.d.). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
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ResearchGate. (2025, August 6). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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YouTube. (2022, April 8). Vacuum Distillation. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Hydroxyethyl)-2-piperidinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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European Patent Office. (n.d.). bis-\2-Hydroxy-ethyl-piperazine - EP 0338385 B1. Retrieved from [Link]
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NIST. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)piperazine for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)piperazine, also known as 1-piperazineethanol, is a versatile chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1] Its bifunctional nature, featuring a secondary amine and a primary alcohol, makes it a valuable scaffold in medicinal chemistry, particularly in the synthesis of neuroleptic agents for treating conditions such as schizophrenia and bipolar disorder.[1] Beyond pharmaceuticals, this compound finds applications in the manufacturing of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers.[1] This guide provides an in-depth exploration of the primary synthetic protocols for N-(2-hydroxyethyl)piperazine, offering field-proven insights into the causality behind experimental choices and self-validating systems for each protocol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(2-hydroxyethyl)piperazine is crucial for its synthesis, purification, and handling.
| Property | Value | Reference |
| CAS Number | 103-76-4 | [2] |
| Molecular Formula | C₆H₁₄N₂O | [2] |
| Molecular Weight | 130.19 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow oily liquid | [3] |
| Boiling Point | 246 °C | [3] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Water Solubility | Miscible | [3] |
Core Synthesis Methodologies
Several synthetic routes to N-(2-hydroxyethyl)piperazine have been established, each with its own set of advantages and challenges. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale of production, and purity requirements. This guide will focus on three prominent methods:
-
Reaction of Piperazine with Ethylene Oxide: A direct and common approach, but one that requires careful control to manage selectivity.
-
Reductive Amination of Diethanolamine and Monoethanolamine: An alternative route that avoids the use of piperazine as a starting material.
-
Catalytic Amination of Triethanolamine with Ammonia: An industrially relevant method that utilizes readily available starting materials.
Methodology 1: Reaction of Piperazine with Ethylene Oxide
This is one of the most traditional and straightforward methods for the synthesis of N-(2-hydroxyethyl)piperazine. The reaction involves the nucleophilic attack of the secondary amine of piperazine on the epoxide ring of ethylene oxide.
Reaction Mechanism
The lone pair of electrons on one of the nitrogen atoms in piperazine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate. Subsequent proton transfer results in the formation of N-(2-hydroxyethyl)piperazine. A key challenge in this synthesis is the potential for the newly formed primary alcohol to react with another molecule of ethylene oxide, or for the remaining secondary amine on the product to react further, leading to the formation of byproducts such as 1,4-bis(2-hydroxyethyl)piperazine. To favor the mono-substituted product, a large excess of piperazine is typically used.
Caption: Reaction of Piperazine with Ethylene Oxide.
Experimental Protocol
This protocol is based on principles outlined in various industrial patents and chemical literature, adapted for a laboratory setting.[4][5]
Materials:
-
Piperazine (anhydrous)
-
Ethylene oxide
-
Water (optional, as a solvent)
-
An inert solvent such as toluene or xylene (optional)
Equipment:
-
A pressure-rated glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and an inlet for gas addition.
-
A cooling system (e.g., an ice bath) for temperature control.
-
A system for the safe handling and addition of ethylene oxide.
Procedure:
-
Charging the Reactor: In a well-ventilated fume hood, charge the reactor with a significant molar excess of piperazine (e.g., 4-10 molar equivalents) relative to ethylene oxide. If a solvent is used, add it at this stage.
-
Inerting the Atmosphere: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, to remove any air.
-
Temperature Control: Cool the reactor to a temperature between 10-30 °C. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Addition of Ethylene Oxide: Slowly bubble gaseous ethylene oxide into the stirred piperazine solution or add liquid ethylene oxide dropwise using a syringe pump. The rate of addition should be carefully controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: Once the reaction is complete (as indicated by the consumption of ethylene oxide), stop the addition of ethylene oxide and allow the reaction mixture to stir for an additional 1-2 hours at the same temperature.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired N-(2-hydroxyethyl)piperazine from unreacted piperazine and any di-substituted byproducts.
Causality Behind Experimental Choices
-
Excess Piperazine: Using a large molar excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product, N-(2-hydroxyethyl)piperazine, by increasing the statistical probability of an ethylene oxide molecule reacting with a piperazine molecule rather than the product.
-
Low Temperature: The reaction is highly exothermic. Low temperatures help to control the reaction rate, prevent runaway reactions, and minimize the formation of byproducts.
-
Inert Atmosphere: Ethylene oxide is flammable and can form explosive mixtures with air. An inert atmosphere is essential for safety.
Methodology 2: Reductive Amination of Diethanolamine and Monoethanolamine
This method provides an alternative route to N-(2-hydroxyethyl)piperazine that avoids the use of piperazine as a starting material. It involves a simultaneous reductive alkylation and cyclization reaction.[6][7]
Reaction Mechanism
The proposed mechanism involves the dehydrogenation of monoethanolamine to form an amino-acetaldehyde intermediate. This intermediate then reacts with diethanolamine in a condensation reaction, followed by cyclization and subsequent hydrogenation to yield N-(2-hydroxyethyl)piperazine. A hydrogenation-dehydrogenation catalyst, typically containing nickel, copper, and chromium, is essential for this transformation.
Caption: Reductive Amination of Ethanolamines.
Experimental Protocol
This protocol is derived from patent literature describing the process.[6][7][8]
Materials:
-
Monoethanolamine (MEA)
-
Diethanolamine (DEA)
-
Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% nickel, 14-37 mol% copper, and 1-5 mol% chromium)
-
Water or another suitable solvent (optional)
Equipment:
-
A high-pressure autoclave or stirred-tank reactor capable of operating at elevated temperatures and pressures.
-
A system for introducing and maintaining a hydrogen atmosphere.
-
A filtration system for removing the catalyst.
-
A distillation apparatus for purification.
Procedure:
-
Catalyst Activation: If required, activate the catalyst according to the manufacturer's instructions. This often involves reduction under a stream of hydrogen at an elevated temperature.
-
Charging the Reactor: Charge the reactor with monoethanolamine, diethanolamine, the catalyst, and solvent (if used). The molar ratio of MEA to DEA can be varied, but a ratio of approximately 3:1 is often employed.[7]
-
Pressurization and Heating: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired reaction pressure (e.g., 300-800 psig). Heat the stirred reaction mixture to the target temperature (e.g., 125-250 °C).[7]
-
Reaction: Maintain the reaction at the set temperature and pressure for a sufficient time to achieve the desired conversion. The reaction time can range from a few hours to over 24 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate N-(2-hydroxyethyl)piperazine.
Causality Behind Experimental Choices
-
Hydrogen Atmosphere: Hydrogen is essential for the reductive steps of the reaction, including the hydrogenation of the cyclized intermediate to the final product.
-
Ni/Cu/Cr Catalyst: This specific combination of metals provides the necessary catalytic activity for both the dehydrogenation of the alcohol and the hydrogenation of the imine/enamine intermediates. The different metals often have synergistic effects.
-
Elevated Temperature and Pressure: These conditions are necessary to achieve a reasonable reaction rate and to maintain the reactants in the liquid phase.
Methodology 3: Catalytic Amination of Triethanolamine with Ammonia
This industrial process offers a route to N-(2-hydroxyethyl)piperazine from the readily available and inexpensive starting material, triethanolamine.
Reaction Mechanism
In this process, triethanolamine reacts with ammonia in the presence of hydrogen and a heterogeneous catalyst. The reaction involves a series of amination and cyclization steps. One of the hydroxyl groups of triethanolamine is first replaced by an amino group, followed by intramolecular cyclization to form the piperazine ring.
Caption: Catalytic Amination of Triethanolamine.
Experimental Protocol
The following is a generalized laboratory-scale adaptation of the process described in the patent literature.[6]
Materials:
-
Triethanolamine (TEA)
-
Ammonia (liquid or gas)
-
Hydrogen
-
Heterogeneous catalyst (e.g., containing ZrO₂, Al₂O₃, CuO, and oxides of Co, Ni, or Mo)[6]
Equipment:
-
A fixed-bed or slurry-phase high-pressure reactor.
-
A system for feeding liquid and gaseous reactants at high pressure.
-
A product collection and gas-liquid separation system.
-
A distillation setup for purification.
Procedure:
-
Catalyst Loading and Activation: Load the catalyst into the reactor. If it is a fixed-bed reactor, pack the catalyst bed. Activate the catalyst as per the supplier's recommendations, which typically involves reduction in a hydrogen stream.
-
Reaction Execution: Heat the reactor to the desired temperature (e.g., 180-250 °C) and pressurize with hydrogen and ammonia to the target pressure (e.g., 35-300 bar).[6]
-
Reactant Feed: Continuously feed triethanolamine and ammonia into the reactor at a controlled rate.
-
Product Collection: The reaction product exits the reactor and passes through a condenser and a gas-liquid separator.
-
Purification: The collected liquid product is then purified by fractional distillation under reduced pressure to isolate N-(2-hydroxyethyl)piperazine. Unreacted starting materials and byproducts are separated.
Causality Behind Experimental Choices
-
Ammonia: Ammonia serves as the aminating agent, replacing a hydroxyl group on the triethanolamine with an amino group, which is a key step for the subsequent cyclization.
-
Heterogeneous Catalyst: The catalyst is crucial for promoting the amination and cyclization reactions while being easily separable from the reaction mixture, which is advantageous for continuous processes.
-
High Pressure: High pressure is necessary to maintain the reactants in the desired phase and to ensure a sufficient concentration of ammonia and hydrogen for the reaction.
Comparative Analysis of Synthesis Protocols
| Feature | Reaction of Piperazine with Ethylene Oxide | Reductive Amination of Ethanolamines | Catalytic Amination of Triethanolamine |
| Starting Materials | Piperazine, Ethylene Oxide | Monoethanolamine, Diethanolamine | Triethanolamine, Ammonia |
| Key Reagents | - | Ni/Cu/Cr catalyst, H₂ | Heterogeneous catalyst, H₂, NH₃ |
| Typical Yield | Moderate to High (dependent on excess piperazine) | Reported up to ~35% for HEP[7] | Moderate to High (industrially optimized) |
| Selectivity | Can be challenging; risk of di-substitution | Can produce a mixture of piperazines | Can be optimized for high selectivity |
| Reaction Conditions | Low temperature, moderate pressure | High temperature and pressure | High temperature and pressure |
| Advantages | Direct route, relatively simple concept | Avoids use of piperazine as a starting material | Utilizes inexpensive and abundant starting materials |
| Disadvantages | Requires large excess of piperazine, safety concerns with ethylene oxide | Requires specialized catalyst, can have lower selectivity | Requires high-pressure equipment, complex catalyst systems |
Purification and Analysis
Purification
The primary method for purifying N-(2-hydroxyethyl)piperazine is fractional distillation under reduced pressure .[6] This technique is effective in separating the product from lower-boiling starting materials (like piperazine) and higher-boiling byproducts (like 1,4-bis(2-hydroxyethyl)piperazine). The choice of vacuum level and distillation temperature is critical to prevent thermal degradation of the product.
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the purity analysis of N-(2-hydroxyethyl)piperazine.[9] It allows for the separation, identification, and quantification of the main component and any volatile impurities.
A typical GC-MS protocol would involve: [9]
-
Sample Preparation: Diluting a small amount of the sample in a suitable solvent like methanol or dichloromethane.
-
GC Separation: Injecting the sample onto a capillary column (e.g., a DB-5ms or similar) where components are separated based on their boiling points and polarity. A typical temperature program might start at 100 °C and ramp up to 280 °C.
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Common impurities that can be identified by GC-MS include: [9]
-
Unreacted piperazine
-
1,4-Bis(2-hydroxyethyl)piperazine
-
Unreacted monoethanolamine and diethanolamine (in the reductive amination route)
Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for purity assessment, especially for non-volatile impurities.[9]
Safety Considerations
N-(2-hydroxyethyl)piperazine is an irritant to the skin, eyes, and respiratory system.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The synthesis of N-(2-hydroxyethyl)piperazine can be achieved through several viable routes, each with its own set of operational parameters and outcomes. The choice of a specific protocol will be guided by the specific needs of the research or production campaign, including scale, cost, and purity requirements. A thorough understanding of the underlying reaction mechanisms and the rationale for the experimental conditions is paramount for successful and safe synthesis. The analytical techniques outlined in this guide are essential for ensuring the quality and purity of the final product, a critical aspect in its application in the pharmaceutical and chemical industries.
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The 2-Piperazineethanol Scaffold: A Privileged Motif in Neuropharmacology and Beyond
A Senior Application Scientist's Guide to the Mechanism of Action of 2-Piperazineethanol Derivatives
Introduction: The Versatility of a Core Structure
The this compound scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound impacts on human health. The inherent structural features of the piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—confer favorable pharmacokinetic properties, including aqueous solubility and the potential for oral bioavailability.[] The addition of a hydroxyethyl group provides a key point for molecular elaboration, enabling the fine-tuning of a compound's interaction with biological targets.[2] This guide will provide an in-depth technical exploration of the mechanism of action of two prominent classes of this compound derivatives: the first-generation antihistamines, exemplified by Hydroxyzine, and the atypical antipsychotics, represented by Aripiprazole. Through a detailed examination of their molecular targets, signaling pathways, and structure-activity relationships, we will elucidate how modifications to this core scaffold dictate their distinct therapeutic effects.
Part I: Hydroxyzine - A Diarylmethylpiperazine Antihistamine with Anxiolytic Properties
Hydroxyzine is a classic first-generation antihistamine characterized by a diarylmethyl group attached to one of the piperazine nitrogens.[3] Its primary therapeutic applications are in the treatment of pruritus (itching), urticaria, and as an anxiolytic and sedative.[4][[“]]
Primary Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor
The principal mechanism of action of hydroxyzine is its potent and selective inverse agonism at the histamine H1 receptor.[6] Inverse agonism implies that not only does hydroxyzine block the binding of histamine, but it also reduces the basal, constitutive activity of the receptor.[3]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7][8] Upon activation by histamine, the following signaling cascade is initiated:
-
Gq/11 Activation: The activated Gq/11 alpha subunit stimulates phospholipase C (PLC).[7]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]
-
Downstream Effects: The rise in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines, which are hallmarks of an allergic response.[7][9]
By acting as an inverse agonist, hydroxyzine stabilizes the inactive conformation of the H1 receptor, thereby preventing this cascade and alleviating the symptoms of allergic reactions.
Caption: Signaling pathway of the Dopamine D2 receptor and the modulatory action of Aripiprazole.
Biased Agonism and Functional Selectivity
Recent research has revealed a more nuanced mechanism for aripiprazole involving biased agonism or functional selectivity. [10]This concept posits that a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. For the D2 receptor, the two major pathways are G-protein signaling (leading to cAMP inhibition) and β-arrestin recruitment. [10]Aripiprazole has been shown to be a partial agonist for both pathways, but its relative efficacy can be influenced by factors such as receptor expression levels. [11][12]This biased signaling may contribute to its unique clinical profile, with β-arrestin signaling potentially being important for its antipsychotic effects without inducing the motor side effects associated with G-protein signaling. [13][14]
Part III: Quantitative Pharmacology and Structure-Activity Relationships
The distinct pharmacological profiles of hydroxyzine and aripiprazole are a direct consequence of their chemical structures and the resulting differences in their affinities and functional activities at various receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Hydroxyzine and Aripiprazole
| Receptor | Hydroxyzine (Ki, nM) | Aripiprazole (Ki, nM) |
| Histamine H1 | 2 [15] | 25.1 [16] |
| Dopamine D2 | 378 [15] | 0.34 [17] |
| Serotonin 5-HT1A | - | 1.65 [18] |
| Serotonin 5-HT2A | 50 [15] | 8.7 [18] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity of Aripiprazole
| Assay | Receptor | EC50 (nM) | Emax (% of full agonist) |
| cAMP Inhibition | D2L | 1.6 - 38 [19][12] | 25 - 90% [19][20] |
| β-arrestin Recruitment | D2 | 3.4 - 145 [11][12] | 47 - 73% [11][12] |
Structure-Activity Relationship (SAR) Insights
-
Hydroxyzine (Diarylmethylpiperazine): The diarylmethyl moiety is crucial for high-affinity H1 receptor antagonism. The hydrophobicity of this group plays a significant role in binding. [21]The this compound portion contributes to its overall physicochemical properties.
-
Aripiprazole (Phenylpiperazine): The 2,3-dichlorophenylpiperazine moiety is a key feature for high affinity and partial agonism at D2 receptors. [22]The long butoxy side chain connecting to the quinolinone nucleus is also critical for its unique pharmacological profile. [23]The substitution pattern on the phenyl ring of the piperazine is a major determinant of affinity and selectivity for dopamine and serotonin receptors. [24][25]
Part IV: Experimental Protocols for Mechanistic Elucidation
The characterization of compounds like hydroxyzine and aripiprazole relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).
Step-by-Step Methodology:
-
Membrane Preparation: Harvest cells expressing the receptor of interest and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [19]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Principle: This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP) in response to adenylyl cyclase stimulation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the D2 receptor in a 96-well plate.
-
Stimulation: Pre-incubate the cells with the test compound (aripiprazole) at various concentrations. Then, stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based). [19]4. Data Analysis: For agonists/partial agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 and Emax. [19]
Principle: This assay measures changes in intracellular calcium concentration following receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the H1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (e.g., histamine as an agonist, hydroxyzine as an antagonist) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, plot the change in fluorescence against the log concentration to determine the EC50. For antagonists, measure the inhibition of the agonist-induced response.
Caption: Comparison of workflows for cAMP and Calcium Flux functional assays.
Conclusion
The this compound scaffold is a remarkable example of a privileged structure in drug discovery. Through the detailed examination of hydroxyzine and aripiprazole, we have seen how strategic modifications to this core can lead to compounds with vastly different pharmacological profiles and therapeutic applications. Hydroxyzine's diarylmethyl substitution drives its potent antihistaminic effects, while its interactions with serotonin and dopamine receptors contribute to its anxiolytic properties. In contrast, aripiprazole's unique phenylpiperazine and quinolinone moieties confer a complex mechanism of partial agonism and functional selectivity at dopamine and serotonin receptors, establishing it as a cornerstone of atypical antipsychotic therapy. A thorough understanding of their mechanisms of action, grounded in quantitative pharmacology and elucidated through robust experimental protocols, is essential for the rational design of future generations of safer and more effective medicines based on this versatile scaffold.
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Saxena, M., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of medicinal chemistry, 33(11), 2970-2976. [Link]
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The Fulcrum of Innovation: 2-Piperazineethanol as a Pivotal Chemical Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Among the myriad of piperazine derivatives, 2-Piperazineethanol, also known as 1-(2-Hydroxyethyl)piperazine, emerges as a particularly versatile and valuable building block. Its unique bifunctional nature, possessing a reactive secondary amine and a primary alcohol, provides a dual handle for molecular elaboration, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[2] This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of innovative therapeutics.
Core Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. This clear, colorless to pale yellow oily liquid is highly soluble in water and common organic solvents like ethanol, a characteristic that enhances its utility in a variety of reaction conditions.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 103-76-4 | [5] |
| Molecular Formula | C₆H₁₄N₂O | [5] |
| Molecular Weight | 130.19 g/mol | [5] |
| Boiling Point | 246 °C | [3] |
| Melting Point | -38.5 °C | [3] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.506 | [3] |
| Water Solubility | Miscible | [3][4] |
| pKa | 14.96 ± 0.10 (Predicted) | [6] |
Safety and Handling: this compound is classified as an irritant, capable of causing skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.[2] It is stable under normal conditions and should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2][8]
Synthesis of the this compound Scaffold
The efficient synthesis of this compound is a critical first step for its widespread use. Several methods have been developed, with the reaction of piperazine with ethylene oxide or a 2-haloethanol being the most common.
Synthesis from Piperazine and Ethylene Oxide
This method involves the nucleophilic ring-opening of ethylene oxide by piperazine. The reaction is typically carried out in a suitable solvent and can be catalyzed by water or a weak acid.
Experimental Protocol: Synthesis of this compound from Piperazine and Ethylene Oxide
Materials:
-
Piperazine
-
Ethylene oxide
-
Methanol (solvent)
-
Water (catalyst)
Procedure:
-
In a well-ventilated fume hood, dissolve piperazine (1.0 equivalent) in methanol in a pressure-rated reaction vessel.
-
Add a catalytic amount of water to the solution.
-
Cool the mixture in an ice bath and slowly bubble ethylene oxide (1.0-1.2 equivalents) through the solution with vigorous stirring. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed with extreme care in a properly functioning fume hood.
-
Seal the reaction vessel and allow it to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent any excess ethylene oxide.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
Causality of Experimental Choices: The use of an excess of piperazine can help to minimize the formation of the dialkylated product, N,N'-bis(2-hydroxyethyl)piperazine.[9] Methanol is a good solvent for both reactants, and the reaction temperature is kept moderate to control the exothermicity of the epoxide ring-opening.
Synthesis from Piperazine and 2-Bromoethanol
An alternative route involves the N-alkylation of piperazine with 2-bromoethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.
Experimental Protocol: Synthesis of this compound from Piperazine and 2-Bromoethanol
Materials:
-
Piperazine
-
2-Bromoethanol
-
Potassium carbonate (base)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of piperazine (2.0 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile, add 2-bromoethanol (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Causality of Experimental Choices: A molar excess of piperazine is used to favor mono-alkylation. Potassium carbonate is a mild and effective base for this transformation. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Reactivity and Derivatization: The Dual Functionality of this compound
The synthetic utility of this compound stems from the differential reactivity of its two functional groups: the secondary amine of the piperazine ring and the primary hydroxyl group. This allows for selective modifications to build complex molecular architectures.
Reactions at the Piperazine Nitrogen: N-Alkylation and N-Arylation
The secondary amine in the piperazine ring is a nucleophilic center that readily undergoes N-alkylation and N-arylation reactions. These transformations are fundamental to incorporating the 2-hydroxyethylpiperazine moiety into a target molecule.
Experimental Protocol: General Procedure for N-Alkylation of this compound
This protocol describes a typical SN2 reaction with an alkyl halide.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Triethylamine or Potassium Carbonate (base)
-
Ethanol or Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent.
-
Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the hydrohalide salt of the base) has formed, remove it by filtration.
-
Remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or crystallization.
Causality of Experimental Choices: The choice of base and solvent can be optimized depending on the reactivity of the alkyl halide. For more reactive halides, a weaker base and lower temperatures may be sufficient. The SN2 mechanism dictates that less sterically hindered alkyl halides will react more readily.
Caption: Workflow for the N-alkylation of this compound.
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general representation of a palladium-catalyzed cross-coupling reaction.[2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and depends on the nature of the aryl halide. Electron-deficient aryl halides are generally more reactive. Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst.
Reactions at the Hydroxyl Group: Esterification
The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives. This allows for the introduction of a variety of functional groups at this position, further expanding the chemical diversity of the resulting molecules.
Experimental Protocol: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification with a carboxylic acid.
Materials:
-
N-Protected-2-piperazineethanol (to prevent side reactions at the piperazine nitrogen)
-
Carboxylic acid (e.g., acrylic acid)
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
Procedure:
-
To a solution of N-protected-2-piperazineethanol (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Deprotect the piperazine nitrogen if necessary.
Causality of Experimental Choices: The piperazine nitrogen must be protected (e.g., with a Boc group) to prevent it from reacting with the carboxylic acid or the acid catalyst. The use of a Dean-Stark trap is essential to drive the equilibrium towards the ester product by removing water.
Applications of this compound in Drug Discovery
The this compound scaffold is a recurring motif in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[10] Its ability to modulate physicochemical properties such as solubility and basicity makes it a valuable component in drug design.[1]
Antipsychotic Agents
Arylpiperazine derivatives are a well-established class of antipsychotic drugs with affinities for dopamine and serotonin receptors.[11] this compound serves as a key building block for many of these compounds.
Example: Synthesis of Aripiprazole Analogues
Aripiprazole is a widely used atypical antipsychotic. While the direct synthesis of aripiprazole does not start from this compound, the N-alkylation of a substituted piperazine with a halo-alkoxy-aryl moiety is a key step. Analogues can be readily synthesized using this compound as a starting material, where the hydroxyl group can be further functionalized.
Caption: General synthetic strategy for atypical antipsychotics using this compound.
Kinase Inhibitors
The piperazine moiety is frequently incorporated into kinase inhibitors to enhance their solubility and cell permeability.[12] this compound can be used to introduce this important pharmacophore.
Example: Synthesis of VEGFR2 Tyrosine Kinase Inhibitors
Piperazine-based thiazolidinones have been identified as potent VEGFR2 tyrosine kinase inhibitors.[13] The synthesis of these compounds can involve the reaction of a thiazolidinone core with a piperazine derivative, which can be prepared from this compound.
Antiviral Agents
Piperazine derivatives have also shown promise as antiviral agents.[14] The 2-hydroxyethylpiperazine scaffold can be found in compounds being investigated for their activity against a range of viruses.
Structure-Activity Relationship Insights: The presence of the 2-hydroxyethyl group can influence the biological activity of piperazine-containing drugs in several ways. The hydroxyl group can act as a hydrogen bond donor, potentially increasing the binding affinity of the molecule to its target protein. Furthermore, this polar group can improve the aqueous solubility of the compound, which is often a desirable property for drug candidates.[15] The flexibility of the hydroxyethyl chain can also allow for optimal positioning of the molecule within the binding pocket of the target.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its bifunctional nature provides a flexible platform for the synthesis of a wide array of complex molecules with diverse biological activities. The straightforward and well-understood reactivity of its secondary amine and primary alcohol allows for the strategic and controlled introduction of the 2-hydroxyethylpiperazine moiety, a privileged scaffold in modern drug discovery. As the quest for novel and more effective therapeutics continues, the importance of this compound as a key intermediate is set to grow, making a thorough understanding of its chemistry essential for researchers and drug development professionals.
References
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- Babii, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 214.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%.
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- Chen, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
- Das, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15995-16016.
- Fisher Scientific. (2025).
- Wellcome Foundation. (n.d.). Antipsychotic piperazine and piperadine derivatives. Drugs of the Future, 16(10), 925.
- LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine.
- Kumar, A., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. Tropical Journal of Pharmaceutical Research, 10(3), 265-272.
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- PrepChem.com. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethanol for synthesis.
- National Institutes of Health. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- BenchChem. (2025). Application Note: Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol.
- Angeli, A., et al. (2021). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(Piperazin-2-yl)ethanol.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
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- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
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- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Walayat, K., et al. (2023). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. Arabian Journal of Chemistry, 16(5), 105292.
- Abdel-Mottaleb, Y., et al. (2022). Synthesis of Piperazine-Based Thiazolidinones as VEGFR2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Future Medicinal Chemistry, 14(14), 1057-1073.
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- Google Patents. (n.d.).
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- National Institutes of Health. (2010). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Journal of Medicinal Chemistry, 53(2), 794-805.
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A Guide to the Spectroscopic Characterization of N-(2-hydroxyethyl)piperazine: NMR and IR Data Analysis
Introduction
N-(2-hydroxyethyl)piperazine, a heterocyclic amine with the molecular formula C₆H₁₄N₂O, is a pivotal building block in modern drug development and chemical synthesis.[1][2] Its unique structure, featuring a piperazine ring substituted with a hydroxyethyl group, imparts a combination of nucleophilicity, basicity, and hydrogen bonding capabilities. These properties make it a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antipsychotic agents, as well as in the formulation of polyurethane catalysts and corrosion inhibitors.[1]
Given its importance, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the NMR and IR spectral data of N-(2-hydroxyethyl)piperazine, offering researchers and drug development professionals a practical framework for its characterization. We will delve into the causality behind experimental choices and provide a self-validating interpretation of the spectral data, grounded in authoritative references.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
A robust and reproducible NMR analysis begins with a well-defined experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality spectra.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of N-(2-hydroxyethyl)piperazine in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound due to its excellent solubilizing power and relatively clean spectral window.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm, ensuring accurate chemical shift measurements across different experiments and instruments.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz instrument, to achieve optimal signal dispersion and resolution.[3]
-
Data Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Causality Behind Experimental Choices:
-
Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum, which would otherwise obscure the signals from the analyte.[4]
-
High-Field Magnet (400 MHz): A higher magnetic field strength increases the separation between different NMR signals (chemical shift dispersion), which is crucial for resolving complex multiplets and avoiding signal overlap, leading to a more straightforward and accurate interpretation.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of N-(2-hydroxyethyl)piperazine in CDCl₃ provides a distinct fingerprint of its molecular structure. Each signal corresponds to a chemically unique set of protons.
Molecular Structure and Proton Assignments for N-(2-hydroxyethyl)piperazine
Caption: Figure 1. Structure of N-(2-hydroxyethyl)piperazine with proton assignments.
Table 1: ¹H NMR Spectroscopic Data for N-(2-hydroxyethyl)piperazine (400 MHz, CDCl₃)
| Assignment Label | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -CH ₂-O | ~ 3.64 | Triplet (t) | 2H |
| b | -NH , -OH | ~ 2.90 | Broad Singlet (br s) | 2H |
| d, e, f, g | Piperazine ring protons | ~ 2.90 | Multiplet (m) | 4H |
| c | -N-CH ₂- | ~ 2.52 | Triplet (t) | 2H |
| d, e, f, g | Piperazine ring protons | ~ 2.48 | Multiplet (m) | 4H |
| Data sourced from ChemicalBook.[3] |
Self-Validating Interpretation:
-
Signal (a) at ~3.64 ppm: This triplet corresponds to the two protons on the carbon atom directly attached to the electronegative oxygen atom (-CH₂-O). The oxygen atom withdraws electron density, "deshielding" these protons and shifting their signal downfield. The triplet multiplicity arises from coupling with the adjacent two protons on the -N-CH₂- group (n+1 rule, 2+1=3).
-
Signal (c) at ~2.52 ppm: This triplet is assigned to the two protons on the carbon adjacent to the piperazine nitrogen (-N-CH₂-). These protons are less deshielded than those next to the oxygen. The signal is split into a triplet by the two neighboring protons of the -CH₂-O group.
-
Signals at ~2.90 ppm and ~2.48 ppm: These complex multiplets represent the eight protons of the piperazine ring. The protons on the carbons adjacent to the substituted nitrogen (N¹) are in a different chemical environment from those adjacent to the secondary amine nitrogen (N⁴), leading to distinct, albeit overlapping, signals.
-
Signal (b) at ~2.90 ppm (Broad): This broad signal, which integrates to two protons, is characteristic of the exchangeable protons of the secondary amine (-NH) and the hydroxyl group (-OH).[3] Their rapid chemical exchange with each other and with trace amounts of water in the solvent causes the signal to broaden and often prevents the observation of clear coupling to adjacent protons.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. For N-(2-hydroxyethyl)piperazine, four distinct signals are expected, corresponding to the four unique carbon environments.
Table 2: ¹³C NMR Spectroscopic Data for N-(2-hydroxyethyl)piperazine (CDCl₃)
| Carbon Assignment (See Fig. 1) | Chemical Shift (δ, ppm) | Rationale |
| C⁸ (-C H₂-OH) | ~ 59.8 | Attached to electronegative oxygen, significantly deshielded. |
| C⁷ (-N-C H₂-) | ~ 58.7 | Attached to nitrogen, deshielded. |
| C², C⁶ (Piperazine) | ~ 53.5 | Carbons adjacent to the tertiary nitrogen (N¹). |
| C³, C⁵ (Piperazine) | ~ 45.9 | Carbons adjacent to the secondary nitrogen (N⁴), less deshielded. |
| Data is based on typical chemical shifts for similar structures and spectral information from public databases.[5][6] |
Self-Validating Interpretation:
-
The chemical shifts directly reflect the electronic environment of each carbon. The carbon attached to the oxygen (C⁸) is the most downfield (highest ppm value) due to the high electronegativity of oxygen.
-
The two sets of piperazine carbons are clearly differentiated. C² and C⁶, being adjacent to the more substituted tertiary nitrogen, are more deshielded than C³ and C⁵, which are adjacent to the secondary amine. This pattern provides unambiguous confirmation of the substitution pattern on the piperazine ring.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Acquiring an IR Spectrum
For a liquid sample like N-(2-hydroxyethyl)piperazine, the protocol is straightforward and requires minimal sample preparation.
Step-by-Step Methodology:
-
Technique Selection: Attenuated Total Reflectance (ATR) FTIR is the preferred modern method. It involves placing a drop of the neat (undiluted) liquid directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique is fast, requires very little sample, and is easy to clean.
-
Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This allows the instrument's software to subtract any interfering signals from the ambient atmosphere (like CO₂ and water vapor).
-
Sample Scan: A drop of N-(2-hydroxyethyl)piperazine is placed on the crystal, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber in cm⁻¹) is analyzed to identify characteristic absorption bands.
Causality Behind Experimental Choices:
-
ATR-FTIR: This technique is chosen for its simplicity and speed. It avoids the need for preparing KBr pellets (for solids) or using salt plates (which can be fragile and are required for traditional transmission IR of liquids), making it a highly efficient and field-proven method.[6]
IR Spectral Data Interpretation
The IR spectrum is a superposition of absorption bands corresponding to the various vibrational modes of the molecule's functional groups.
Key Functional Groups and Their Vibrational Modes
Caption: Figure 2. Correlation of functional groups in N-(2-hydroxyethyl)piperazine to their characteristic IR vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for N-(2-hydroxyethyl)piperazine (Neat)
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3350 | Strong, Broad | O-H Stretch (from the hydroxyl group) |
| ~ 3290 | Medium | N-H Stretch (from the secondary amine) |
| 2800 - 3000 | Strong | Aliphatic C-H Stretch |
| ~ 1450 | Medium | CH₂ Bend (Scissoring) |
| ~ 1150 | Medium | C-N Stretch |
| ~ 1050 | Strong | C-O Stretch |
| Data compiled from typical values and spectral databases like PubChem and the NIST Chemistry WebBook.[6][7] |
Self-Validating Interpretation:
-
O-H and N-H Stretching Region (3200-3400 cm⁻¹): The most prominent feature in this region is a very broad and strong absorption centered around 3350 cm⁻¹, which is classic for the O-H stretch of a hydrogen-bonded alcohol. Overlapping with this, a sharper, medium-intensity peak around 3290 cm⁻¹ can be assigned to the N-H stretch of the secondary amine. The presence of these two distinct but overlapping features is strong evidence for both the hydroxyl and secondary amine functional groups.
-
C-H Stretching Region (2800-3000 cm⁻¹): Multiple strong peaks in this region confirm the presence of aliphatic C-H bonds from the methylene (-CH₂-) groups in both the piperazine ring and the ethyl side chain.
-
Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information. The two most diagnostic peaks are the strong C-O stretch at ~1050 cm⁻¹, confirming the primary alcohol, and the medium C-N stretch at ~1150 cm⁻¹, confirming the amine structure.
Conclusion
The combined application of NMR and IR spectroscopy provides a comprehensive and definitive characterization of N-(2-hydroxyethyl)piperazine. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and chemical environment of every atom in the molecular skeleton. Simultaneously, IR spectroscopy provides rapid and unambiguous confirmation of the key functional groups—the hydroxyl, secondary amine, and tertiary amines—that define the molecule's chemical reactivity. This guide outlines a robust, self-validating workflow that enables researchers, scientists, and drug development professionals to confidently verify the identity, structure, and integrity of this critical chemical intermediate.
References
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PubChem. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. National Center for Biotechnology Information. Available at: [Link]
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Martins, A. F., et al. (2013). Spectroscopic, radiochemical, and theoretical studies of the Ga3+-N-2-hydroxyethyl piperazine-N'-2-ethanesulfonic acid (HEPES buffer) system. Contrast Media & Molecular Imaging, 8(3), 265-73. Available at: [Link]
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Krishnakumar, V., & John Xavier, R. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-839. Available at: [Link]
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Zhejiang Corechem Co., Ltd. N-(2-Hydroxyethyl)piperazine. Available at: [Link]
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NIST. 1,4-Bis(2-hydroxyethyl)piperazine. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]
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2-Piperazineethanol safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Piperazineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
This compound (CAS RN: 103-76-4), also known as N-(2-Hydroxyethyl)piperazine, is a versatile bifunctional molecule incorporating both a piperazine ring and a primary alcohol.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry and materials science, notably as an intermediate in the synthesis of pharmaceuticals like fluphenazine.[1][3] However, its utility in research and development is paired with specific hazards that demand a comprehensive and proactive safety strategy.
This guide moves beyond mere compliance, adopting a risk-based, scientific approach to safety. The protocols and principles detailed herein are designed to create a self-validating system of safety, empowering researchers to not only follow procedures but to understand the causality behind them. By integrating robust engineering controls, meticulous handling protocols, and thorough emergency preparedness, we can ensure the safe and effective use of this important chemical intermediate.
Section 1: Physicochemical and Chemical Identity
Understanding the fundamental properties of this compound is the first step in a robust safety assessment. It is typically a colorless to pale yellow, hygroscopic liquid with a distinct amine-like odor.[1] Its high solubility in water and common organic solvents like ethanol is due to the presence of a hydroxyl group, which facilitates hydrogen bonding.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂O | [3][4][5] |
| Molecular Weight | 130.19 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 246 °C (lit.) | [3] |
| Flash Point | 135 °C / 275 °F | [4] |
| Density | 1.061 - 1.0703 g/cm³ at 25°C | [1][3] |
| Water Solubility | Highly soluble/Miscible | [1][4] |
| Autoignition Temp. | 280 °C / 536 °F | [4] |
| Vapor Pressure | <0.01 mmHg at 20°C | [4] |
| log P (octanol/water) | -1.47 | [4] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical, primarily due to its corrosive and irritant properties.[2][4] The primary routes of occupational exposure are dermal contact, eye contact, and inhalation.
Primary Hazards:
-
Serious Eye Damage (Category 1): The most significant hazard. Contact can cause severe irritation and potentially irreversible eye damage.[2][4][6]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][4][6] Prolonged or repeated exposure may lead to sensitization in some individuals.[2][7]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[3][8]
-
Digestive Tract Irritation: Ingestion can cause gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[8] Ingestion may cause severe swelling and damage to delicate tissues.[4][9]
The substance is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and metals such as copper and its alloys.[4][6][8] Hazardous decomposition products in a fire include toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][6][8]
Table 2: Summary of Acute Toxicity Data
| Route | Species | Test | Value | Source(s) |
| Oral | Rat | LD50 | 4920 uL/kg | [8] |
| Oral | Rabbit | LD50 | 3350 mg/kg | [8] |
| Skin | Rabbit | LD50 | >5 mL/kg | [8] |
| Eye | Rabbit | Draize Test | 20 mg/24H (Moderate) | [8] |
Notably, this compound is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][8]
Section 3: A Risk-Based Approach: The Hierarchy of Controls
A foundational principle of modern chemical safety is the "Hierarchy of Controls," which prioritizes the most effective and reliable safety measures. This systematic approach ensures that risk is mitigated at its source, rather than relying solely on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, substituting a hazardous chemical is the ideal but often impractical first step. The unique properties of this compound may be essential for specific synthetic pathways.
-
Engineering Controls: This is the most critical line of defense. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[4] Eyewash stations and safety showers must be located in immediate proximity to the workstation.[4]
-
Administrative Controls: These are the work practices that reinforce safety. Develop and strictly follow Standard Operating Procedures (SOPs). Prohibit eating, drinking, and smoking in laboratory areas.[10] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[4][8]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It does not reduce the hazard itself but protects the individual. The mandatory PPE for handling this compound includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[6][8] Always inspect gloves before use and remove them carefully to avoid skin contamination.[6]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale release, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[4][8]
-
Section 4: Standard Operating Protocol for Laboratory Handling
This protocol provides a self-validating workflow for the routine handling of this compound.
-
Pre-Operational Checks:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE: chemical safety goggles, lab coat, and compatible gloves.
-
-
Chemical Handling:
-
Conduct all dispensing and handling of the stock solution inside the fume hood.
-
Use a stable, secondary container to transport the chemical from storage to the work area.
-
When dispensing, pour slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent absorption of moisture and release of vapors.[4][8]
-
-
Post-Operational Procedures:
-
Tightly seal the this compound container and return it to its designated storage location.
-
Decontaminate the work surface within the fume hood.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contamination of skin or personal clothing.
-
Wash hands thoroughly with soap and water.
-
Section 5: Exposure Scenarios and First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. Medical personnel should be made aware of the chemical involved.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. [4][6]
-
Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation persists, seek medical attention.[6]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[6][8] If breathing is difficult or has stopped, provide artificial respiration.[8] Get medical attention if symptoms occur.[6]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Section 6: Emergency Procedures for Spills and Releases
A prepared response is essential for managing accidental releases safely and effectively.
Caption: Decision flowchart for responding to a this compound spill.
Detailed Spill Cleanup Protocol (for small, manageable spills):
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or turning on fans (if safe to do so without creating airborne vapors).
-
Don PPE: Wear the appropriate PPE, including a respirator, chemical safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Once the liquid is fully absorbed, carefully scoop or sweep the material into a suitable, labeled container for hazardous waste disposal.[4][11]
-
Decontaminate: Clean the spill area with soap and water, then wipe down with a suitable decontaminating agent. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and dispose of it according to institutional and local hazardous waste regulations.[6]
-
Report: Report the incident to your Environmental Health and Safety (EHS) department.
Section 7: Storage and Disposal
Storage: Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4][8]
-
Store away from strong oxidizing agents, strong acids, copper, and copper alloys.[4][6][8]
Disposal: this compound and its containers must be treated as hazardous waste.
-
Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national environmental regulations.[6][9]
-
Do not empty into drains.[4]
-
Contaminated packaging should be disposed of at a hazardous or special waste collection point.[6][9] Chemical waste generators are responsible for determining the correct waste classification and ensuring complete and accurate disposal procedures.[4]
References
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- Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperazine. (2024, January 27). Fisher Scientific.
- 1-[2-(2-Hydroxyethoxy)ethyl]piperazine SDS, 13349-82-1 Safety Data Sheets. (n.d.). ECHEMI.
- SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine. (2025, December 18). Fisher Scientific.
- Piperidine-2-ethanol Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- N-(2-Hydroxyethyl)piperazine Density | enthalpy entropy | etc. (n.d.). eThermo.
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- 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. (n.d.). PubChem.
- SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperazine. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.
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- 1-Piperazineethanol - Substance Details. (n.d.). US EPA.
- 1-Piperazineethanol (CAS 103-76-4) - Chemical & Physical Properties. (n.d.). Cheméo.
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A Senior Application Scientist's Guide to 2-Piperazineethanol: Commercial Sourcing, Purity Assessment, and Purification for Pharmaceutical Applications
Abstract
2-Piperazineethanol (CAS 103-76-4), also known as N-(2-hydroxyethyl)piperazine, is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structural features—a secondary amine, a tertiary amine, and a primary alcohol—make it a versatile scaffold, but also introduce specific challenges related to purity. For researchers and drug development professionals, sourcing this intermediate at the required quality and implementing robust analytical controls are non-negotiable steps to ensure the safety, efficacy, and regulatory compliance of the final drug product. This guide provides an in-depth technical overview of the commercial landscape for this compound, detailed protocols for its purity analysis, strategies for purification, and a discussion of the critical impact of impurities in a pharmaceutical context.
The Strategic Importance of this compound in Drug Development
This compound is more than a simple chemical intermediate; it is a core component in the synthesis of drugs across various therapeutic areas. Its piperazine ring is a common feature in many centrally active agents, and the hydroxyethyl side chain provides a convenient handle for further chemical modification.[2] Given its role as a direct precursor to APIs, the impurity profile of the starting material can directly translate to the final drug substance. Therefore, a thorough understanding of its sourcing and quality control is the first line of defense against potential downstream manufacturing and clinical issues.
Commercial Sourcing and Available Grades
This compound is readily available from a multitude of chemical suppliers, typically offered in grades ranging from 98% to purities exceeding 99%. The choice of supplier and grade is a critical decision driven by the intended application. For early-stage research, a standard grade may suffice. However, for process development, scale-up, and GMP (Good Manufacturing Practice) applications, sourcing from suppliers with robust quality systems and detailed specifications is essential.
Table 1: Representative Commercial Sources for this compound
| Supplier | Product Name | Reported Purity | CAS Number |
| Sigma-Aldrich (Merck) | 1-(2-Hydroxyethyl)piperazine | 98% | 103-76-4 |
| TCI Chemicals | 1-(2-Hydroxyethyl)piperazine | >99.0% (GC) | 103-76-4[3] |
| Thermo Fisher Scientific | 1-(2-Hydroxyethyl)piperazine | 98+% | 103-76-4[4] |
| abcr GmbH | N-(2-Hydroxyethyl)piperazine | 98% | 103-76-4 |
Note: Purity and specifications are subject to change and vary by lot. Users must always consult the supplier's current Certificate of Analysis (CoA).
Understanding the Purity and Impurity Profile
The primary synthetic route to this compound involves the reaction of piperazine with ethylene oxide.[1] This process, while efficient, can lead to a predictable set of process-related impurities.
Common Impurities:
-
Piperazine (Unreacted): Residual starting material.
-
1,4-Bis(2-hydroxyethyl)piperazine: The product of di-substitution, where both nitrogen atoms of the starting piperazine have reacted with ethylene oxide.[1][5]
-
Glycols: Resulting from the hydrolysis or oligomerization of ethylene oxide.
-
Water: Can be present from the process or absorbed from the atmosphere due to the hygroscopic nature of the amines.
-
Residual Solvents: Dependent on the specific manufacturing and purification process used by the supplier.
The diagram below illustrates the relationship between the synthesis of this compound and the generation of key impurities, which necessitates rigorous analytical control.
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A Technical Guide to the Thermal Stability of N-(2-hydroxyethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)piperazine (HEPZ) is a critical heterocyclic amine utilized in diverse applications, from active pharmaceutical ingredient (API) synthesis to its role as a buffering agent and an intermediate in polyurethane catalyst production.[1] Its utility in processes that often require heating, such as chemical synthesis, purification, and formulation, makes a thorough understanding of its thermal stability paramount. This guide provides an in-depth analysis of the thermal behavior of HEPZ, synthesizing data from key analytical techniques, discussing decomposition mechanisms, and outlining best practices for its safe handling and application in research and development. We will explore the theoretical underpinnings of its stability, present practical experimental protocols, and translate the data into actionable insights for laboratory and process safety.
Introduction: The Significance of Thermal Stability in the Application of HEPZ
N-(2-hydroxyethyl)piperazine is a substituted diamine featuring both a secondary and a tertiary amine within a piperazine ring, along with a primary alcohol functional group. This unique structure imparts desirable physicochemical properties, including a high boiling point (242-246 °C) and a low melting point (-38.5 °C), which contribute to its versatility.[2][3] Compared to its parent compound, piperazine (PZ), HEPZ exhibits better thermal stability and water solubility, allowing it to be used at higher temperatures and concentrations in industrial settings.[2]
However, like many amino alcohols, HEPZ is susceptible to degradation at elevated temperatures.[4] Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, loss of material integrity, and in worst-case scenarios, uncontrolled exothermic events. For drug development professionals, understanding the thermal stability profile is crucial for:
-
Process Safety: Defining safe operating temperature limits for synthesis, distillation, and drying processes.
-
Product Purity: Preventing the formation of degradation impurities that could compromise the quality and safety of the final API.
-
Formulation & Storage: Establishing appropriate storage conditions and predicting long-term stability and shelf-life.
This guide serves as a comprehensive resource, grounded in authoritative data, to navigate these challenges effectively.
Physicochemical Properties and Initial Stability Indicators
A foundational assessment of thermal stability begins with the basic physical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [3] |
| Molecular Weight | 130.19 g/mol | [1] |
| Melting Point | -38.5 °C / -37.3 °F | [2][3] |
| Boiling Point | 242 - 246 °C | [1][2][3] |
| Flash Point | 135 °C / 275 °F | [3][5] |
| Autoignition Temp. | 280 °C / 536 °F | [5] |
The high boiling point suggests strong intermolecular forces and relatively low volatility, which is a favorable characteristic for high-temperature applications.[2] However, the autoignition temperature of 280 °C serves as a critical upper limit that must be respected to prevent combustion.[5] The flash point of 135 °C indicates the temperature at which the liquid produces enough vapor to form an ignitable mixture with air.[3][5]
Core Analytical Techniques for Thermal Stability Assessment
To move beyond basic physical properties, two primary thermoanalytical techniques are indispensable for characterizing the thermal stability of HEPZ: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It precisely identifies the temperature at which degradation begins (onset temperature) and quantifies the mass loss associated with decomposition.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[7] It is used to detect thermal events such as melting, crystallization, and, critically, exothermic decomposition reactions that could signal a thermal hazard.
The relationship between these techniques is crucial. TGA shows when mass is lost, while DSC shows if that mass loss is associated with a release of energy (exotherm), which is a key indicator of a potential runaway reaction.
Caption: Workflow combining TGA and DSC for a complete thermal stability profile.
Thermal Decomposition Profile of N-(2-hydroxyethyl)piperazine
While specific TGA/DSC data for pure N-(2-hydroxyethyl)piperazine is not abundant in publicly accessible literature, we can synthesize information from safety data sheets and studies on related piperazine derivatives to build a reliable profile.
Decomposition Onset and Hazardous Products
Safety Data Sheets (SDS) state that HEPZ is stable under normal temperatures and pressures.[1][5] However, upon heating, hazardous decomposition products are generated, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
Studies on the thermal degradation of piperazine (PZ) and its derivatives, often in the context of CO2 capture, provide mechanistic insights.[9] The degradation of aqueous PZ at temperatures between 135 °C and 175 °C is known to proceed through SN2 substitution reactions, initiated by the nucleophilic attack of one piperazine molecule on another.[9][10] This can lead to ring-opening and the formation of various degradation products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[9][10]
Given the structure of HEPZ, similar degradation pathways are plausible. The presence of the hydroxyethyl group introduces additional potential reaction sites. The C-N and C-C bonds are susceptible to scission at high temperatures, potentially leading to the formation of smaller amines, aldehydes, and ammonia, consistent with the degradation pathways of other amino alcohols.[11]
Influence of Atmosphere
The stability of amines is highly dependent on the atmosphere.
-
Inert Atmosphere (Nitrogen, Argon): In an inert atmosphere, the primary degradation is purely thermal. TGA analysis under nitrogen reveals the intrinsic thermal stability of the molecule.
-
Oxidative Atmosphere (Air): In the presence of oxygen, degradation can occur at significantly lower temperatures. Oxidation reactions are typically exothermic and can accelerate decomposition, forming a wider range of byproducts, including carboxylic acids.[11][12]
For determining the absolute thermal stability, experiments must be conducted under an inert nitrogen atmosphere.
Experimental Protocols for Thermal Analysis
To ensure trustworthy and reproducible results, the following detailed protocols for TGA and DSC analysis are provided.
Protocol: TGA Analysis of N-(2-hydroxyethyl)piperazine
Objective: To determine the onset temperature of decomposition and mass loss profile.
Instrumentation: Calibrated Thermogravimetric Analyzer (e.g., Du Pont 950 TGA or equivalent).[13]
Methodology:
-
Instrument Calibration: Perform temperature and mass calibration according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation:
-
Tare a clean, inert TGA pan (platinum or alumina).
-
Using a calibrated micropipette, dispense 5-10 mg of N-(2-hydroxyethyl)piperazine into the pan. Record the exact mass.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a more uniform temperature and sharper decomposition profile.
-
-
Experimental Setup:
-
Place the sample pan securely onto the TGA balance mechanism.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.
-
Causality: A high-purity inert gas purge is critical to eliminate oxygen, ensuring that the observed mass loss is due to thermal decomposition, not oxidation.[14]
-
-
Thermal Program (Dynamic TGA):
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard practice that balances analytical speed with resolution, allowing for the clear separation of thermal events.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.
-
Calculate the percentage of mass lost in each decomposition step.
-
Plot the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Protocol: DSC Analysis of N-(2-hydroxyethyl)piperazine
Objective: To identify melting transitions and detect exothermic decomposition events.
Instrumentation: Calibrated Differential Scanning Calorimeter.
Methodology:
-
Instrument Calibration: Perform temperature and enthalpy calibration using a certified indium standard.
-
Sample Preparation:
-
Tare a clean aluminum DSC pan and lid.
-
Dispense 2-5 mg of N-(2-hydroxyethyl)piperazine into the pan.
-
Hermetically seal the pan using a sample press.
-
Causality: Hermetically sealing the pan contains any volatile sample or decomposition products, ensuring that the measured heat flow corresponds to the entire sample and preventing contamination of the DSC cell.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at -60 °C (well below the expected melting point).
-
Ramp the temperature from -60 °C to 350 °C at a heating rate of 10 °C/min.
-
SAFETY NOTE: Do not heat to a temperature exceeding the decomposition onset observed in the TGA to avoid dangerous pressure buildup and cell rupture.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify and integrate endothermic peaks (e.g., melting) to determine the peak temperature and enthalpy of fusion (ΔHf).
-
Critically examine the high-temperature region for any broad or sharp exothermic peaks, which indicate an energetic decomposition.
-
Caption: Self-validating workflow for ensuring data integrity in thermal analysis.
Practical Implications and Safety Recommendations
-
Maximum Recommended Temperature: Based on general stability data for piperazine derivatives, continuous industrial operations involving HEPZ should likely be kept below 150-160 °C to minimize degradation.[9]
-
Atmosphere Control: Whenever possible, processes involving heating HEPZ to elevated temperatures (e.g., >120 °C) should be conducted under an inert nitrogen atmosphere to prevent accelerated oxidative degradation.
-
Material Compatibility: Avoid contact with strong oxidizing agents, acids, copper, and copper alloys, as these can catalyze decomposition or cause hazardous reactions.[5][8]
-
Runaway Reaction Potential: The presence of both alcohol and amine functionalities suggests a potential for hazardous reactions, especially with strong bases or under catalytic conditions.[15] Any new reaction mixture involving HEPZ at elevated temperatures should be screened using DSC to assess its thermal hazard potential.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[1][5] Keep containers tightly closed.[1][8]
Conclusion
N-(2-hydroxyethyl)piperazine is a thermally robust molecule suitable for a range of applications that require elevated temperatures. Its stability, however, is not limitless. A comprehensive thermal analysis, combining TGA and DSC under controlled, inert conditions, is essential for defining safe operating limits. Decomposition initiates at elevated temperatures, producing hazardous byproducts, and this process is accelerated by the presence of oxygen. By adhering to rigorous experimental protocols and understanding the mechanistic principles of its degradation, researchers and drug development professionals can safely harness the utility of this versatile compound while ensuring process safety and final product quality.
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Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers. [Link]
-
A thermal study of Cu(II) compounds formed with piperazine derivatives. AKJournals. [Link]
-
Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Cole-Parmer. [Link]
-
The thermal gravimetric analysis (TGA) and derivative thermal gravimetric analysis (DTG) of the NMS catalyst. ResearchGate. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperazine. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. [Link]
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Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters. Figshare. [Link]
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Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). Carl ROTH. [Link]
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N-(2-Hydroxyethyl) Piperazine. Mallak Specialties Pvt Ltd. [Link]
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AMINO ALCOHOL EA Safety Data Sheet. Koei Chemical Co., Ltd. [Link]
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N-(2-Hydroxyethyl)piperazine Thermodynamic & Transport Properties. eThermo. [Link]
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Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]
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Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. PMC - NIH. [Link]
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Promoted CO2 Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions Catalyzed by Histidine. MDPI. [Link]
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TGA curves under N 2 flow of protected (solid lines) and deprotected... ResearchGate. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
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(PDF) Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. ResearchGate. [Link]
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Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
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Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. [Link]
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Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development - ACS Publications. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
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Interpreting DSC curves Part 1: Dynamic measurements. METTLER TOLEDO. [Link]
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2.8: Thermal Analysis. Chemistry LibreTexts. [Link]
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THERMAL DECOMPOSITION OF HEAT-RESISTANT POLYMERS. NASA Technical Reports Server. [Link]
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Methodological & Application
The Strategic Incorporation of 2-Piperazineethanol in the Synthesis of Phenothiazine-Based Neuroleptic Agents
Application Note & Synthetic Protocol
Introduction: The Pharmacophoric Significance of the 2-Piperazineethanol Moiety
The development of typical antipsychotic drugs, particularly those of the phenothiazine class, marked a significant milestone in the pharmacological management of psychotic disorders.[1] Within this class, a key structural feature that has been consistently linked to enhanced therapeutic efficacy is the N-alkylpiperazine side chain attached to the phenothiazine core at the N-10 position.[2] This application note delves into the specific role and synthetic application of a crucial building block, this compound (also known as 1-(2-hydroxyethyl)piperazine), in the construction of potent neuroleptic agents such as Fluphenazine and Perphenazine.
The piperazine ring itself is known to confer greater antipsychotic potency compared to aliphatic or piperidine side chains.[2][3] The incorporation of the 2-hydroxyethyl group onto the piperazine moiety further refines the pharmacological profile. Structure-activity relationship (SAR) studies have indicated that this hydroxyethyl group contributes to an increased potency.[4] This is attributed to favorable van der Waals interactions and the potential for hydrogen bonding within the dopamine D2 receptor binding site, which is the primary target for the antipsychotic action of these drugs.[4][5] The overall conformation of the side chain, influenced by these interactions, is thought to mimic the neurotransmitter dopamine, leading to effective receptor blockade.[4]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in synthesizing high-potency phenothiazine neuroleptics. We will explore the synthesis of a key intermediate and its subsequent use in the preparation of Fluphenazine, a widely used antipsychotic medication.[6] The protocols provided are designed to be self-validating, with explanations for critical steps, ensuring both scientific integrity and practical applicability in a research and development setting.
Section 1: Synthesis of the Key Side-Chain Intermediate: 1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine
A common and critical step in the synthesis of several phenothiazine antipsychotics is the preparation of the piperazine-containing side chain, which is then coupled with the appropriate phenothiazine nucleus. Here, we detail the synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine from this compound and 1-bromo-3-chloropropane.
Rationale: This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring acts as the nucleophile, displacing the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, allowing for a selective reaction at the bromine-bearing carbon. The use of an excess of this compound helps to minimize the dialkylation of the piperazine.[7]
Experimental Protocol 1: Synthesis of 1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine
Materials:
-
2-(Piperazin-1-yl)ethanol (2 equivalents)
-
1-Bromo-3-chloropropane (1 equivalent)
-
Toluene
-
Potassium Carbonate (optional, as a base)
-
Acetone (optional, as solvent)
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 2-(piperazin-1-yl)ethanol (e.g., 130 g, 1.0 mol) in toluene (e.g., 320 g).[7]
-
Under controlled temperature conditions (32-35 °C), add 1-bromo-3-chloropropane (e.g., 79 g, 0.5 mol) dropwise to the stirred solution over approximately 2 hours.[7]
-
After the addition is complete, continue stirring the reaction mixture at 32-35 °C for an additional 10-12 hours to ensure the reaction goes to completion.[4][7]
-
The reaction mixture may be filtered to remove any precipitated salts (e.g., hydrobromide salt of the excess piperazine ethanol).
-
The filtrate, containing the desired product in toluene, can be used directly in the subsequent condensation step or purified further. Purification can be achieved by converting the product to its dihydrochloride salt by treating the solution with isopropanolic hydrochloride, followed by filtration.[4] The free base can be regenerated by treatment with a suitable base.
Workflow Diagram:
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Application Note: A Streamlined Synthetic Protocol for Novel ACAT-1 Inhibitors Utilizing the N-(2-hydroxyethyl)piperazine Scaffold
Abstract
Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1) is a critical enzyme in cellular cholesterol metabolism, representing a key therapeutic target for diseases characterized by cholesterol dysregulation, such as atherosclerosis and certain neurodegenerative disorders. This application note presents a detailed, field-tested protocol for the synthesis of potent ACAT-1 inhibitors built upon the versatile N-(2-hydroxyethyl)piperazine scaffold. This scaffold is frequently employed in medicinal chemistry to enhance aqueous solubility and optimize pharmacokinetic profiles.[1][2] We provide a step-by-step methodology, from reagent selection to final compound characterization and biological evaluation, emphasizing the rationale behind critical experimental choices to ensure reproducibility and success.
Introduction: Targeting ACAT-1 with Piperazine-Based Scaffolds
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[3] The ACAT-1 isoform is ubiquitously expressed and plays a significant role in the cholesterol esterification process within various cell types. Its inhibition is a validated strategy for reducing the accumulation of cholesteryl esters, a hallmark of foam cell formation in atherosclerotic plaques.
The piperazine moiety is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates.[1] Specifically, N-(2-hydroxyethyl)piperazine is a valuable and versatile chemical intermediate.[4][5] Its unique structure, featuring a secondary amine for coupling reactions and a primary alcohol for further functionalization, combined with its water solubility, makes it an ideal starting point for creating drug-like molecules with favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6]
This guide details the synthesis of a representative urea-based ACAT-1 inhibitor, (2-(4-(4-nitrophenethyl)piperazin-1-yl)ethyl)urea (Compound X) , demonstrating the utility of N-(2-hydroxyethyl)piperazine in this context.
Synthetic Strategy and Mechanistic Rationale
The synthesis of Compound X is designed as a robust two-step process. This approach ensures high yields and straightforward purification by separating the nucleophilic substitution from the final urea formation.
-
Step 1: N-Alkylation of Piperazine. The first step involves the N-alkylation of the more nucleophilic secondary amine of N-(2-hydroxyethyl)piperazine with 1-(2-bromoethyl)-4-nitrobenzene. This is a classic SN2 reaction. A mild base is used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity without causing unwanted side reactions with the hydroxyl group.
-
Step 2: Conversion to a Primary Amine and Urea Formation. The terminal hydroxyl group of the alkylated intermediate is first converted to a primary amine via a two-stage process: mesylation followed by substitution with an azide and subsequent reduction. This amine is then reacted with an isocyanate to form the final urea-based inhibitor. This multi-step conversion is a standard and reliable method for transforming an alcohol into a primary amine.
The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for the preparation of Compound X.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) |
| N-(2-hydroxyethyl)piperazine | Sigma-Aldrich | 103-76-4 | 130.19 |
| 1-(2-bromoethyl)-4-nitrobenzene | Alfa Aesar | 5339-13-9 | 230.06 |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | 138.21 |
| Acetonitrile (MeCN), Anhydrous | Acros Organics | 75-05-8 | 41.05 |
| Methanesulfonyl Chloride (MsCl) | TCI America | 124-63-0 | 114.55 |
| Triethylamine (TEA) | Sigma-Aldrich | 121-44-8 | 101.19 |
| Sodium Azide (NaN₃) | Sigma-Aldrich | 26628-22-8 | 65.01 |
| Palladium on Carbon (Pd/C), 10% | Strem Chemicals | 7440-05-3 | - |
| Potassium Isocyanate (KNCO) | Sigma-Aldrich | 590-28-3 | 81.12 |
| Dichloromethane (DCM) | VWR | 75-09-2 | 84.93 |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | 88.11 |
| Hexanes | VWR | 110-54-3 | 86.18 |
Step-by-Step Synthesis of Compound X
Step 1: Synthesis of 2-(4-(4-nitrophenethyl)piperazin-1-yl)ethan-1-ol (Intermediate 1)
-
To a 250 mL round-bottom flask, add N-(2-hydroxyethyl)piperazine (1.30 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (100 mL).
-
Rationale: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the piperazine nitrogen, acting as a proton scavenger.
-
-
Add 1-(2-bromoethyl)-4-nitrobenzene (2.30 g, 10 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 2% to 10% Methanol in DCM) to yield Intermediate 1 as a yellow oil.
Step 2: Synthesis of (2-(4-(4-nitrophenethyl)piperazin-1-yl)ethyl)urea (Compound X)
-
Mesylation: Dissolve Intermediate 1 (2.81 g, 10 mmol) in anhydrous DCM (50 mL) and cool to 0°C in an ice bath. Add triethylamine (2.1 mL, 15 mmol). Slowly add methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise. Stir at 0°C for 2 hours.
-
Rationale: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution. TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction.
-
-
Azide Formation: To the reaction mixture, add sodium azide (1.30 g, 20 mmol) and a small amount of DMF (5 mL) to aid solubility. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Reduction: The reaction mixture containing the azide intermediate is carefully transferred to a Parr hydrogenation apparatus. Add 10% Pd/C (0.28 g, 10 mol%). Pressurize the vessel with H₂ gas (50 psi) and shake for 6 hours.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.
-
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with DCM.
-
Urea Formation: Concentrate the filtrate to obtain the crude primary amine. Redissolve the amine in a mixture of water (20 mL) and 1M HCl (12 mL). Add a solution of potassium isocyanate (1.22 g, 15 mmol) in water (10 mL) dropwise. Stir at room temperature for 4 hours.
-
Basify the solution with 2M NaOH to pH ~10, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Compound X .
Characterization Data
The identity and purity of the synthesized Compound X should be confirmed using standard analytical techniques. Expected data are summarized below.
| Analysis Technique | Expected Result for Compound X |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, 2H), 7.50 (d, 2H), 6.50 (s, 2H, -NH₂), 5.80 (t, 1H, -NH), 3.20 (q, 2H), 2.80-2.40 (m, 12H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.5, 147.0, 146.5, 130.0, 124.0, 60.0, 55.0, 53.5, 53.0, 38.0, 33.0 |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₅H₂₄N₅O₃⁺: 322.19, Found: 322.21 |
| HPLC Purity | >98% (Column: C18, Mobile Phase: H₂O/MeCN gradient, Detection: 254 nm) |
Biological Evaluation Workflow
Once synthesized and characterized, the inhibitory activity of Compound X against ACAT-1 must be determined. A standard in vitro microsomal assay is the industry-standard primary screen.[7][8]
Figure 2: Workflow for the in vitro evaluation of synthesized ACAT-1 inhibitors.
Protocol: In Vitro ACAT-1 Inhibition Assay
-
Microsome Preparation: Isolate microsomes from a suitable source (e.g., rat liver homogenate or CHO cells overexpressing human ACAT-1) via differential centrifugation.
-
Assay Reaction: In a microtiter plate, combine the microsomal protein, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and varying concentrations of Compound X (serially diluted from the DMSO stock).
-
Initiation: Start the reaction by adding the substrate, [¹⁴C]oleoyl-CoA.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Termination & Extraction: Stop the reaction by adding a mixture of isopropanol and heptane. This also serves to extract the lipids, including the radiolabeled cholesteryl oleate product.
-
Quantification: Separate the cholesteryl oleate from unreacted substrates using silica gel TLC. Quantify the amount of radioactive product formed using a phosphorimager or liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACAT-1 activity by 50%).
Conclusion
This application note provides a comprehensive and rationalized protocol for the synthesis of a novel ACAT-1 inhibitor, Compound X , using N-(2-hydroxyethyl)piperazine as a key building block. The described methods are robust, scalable, and grounded in established chemical principles, ensuring a high probability of success for researchers in the field. The inclusion of detailed characterization and a biological evaluation workflow provides a complete framework for the discovery and initial validation of new therapeutic agents targeting ACAT-1.
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PubMed. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles. J Med Chem. 1994 Oct 14;37(21):3511-22. Available from: [Link]
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PubMed. Inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) as hypocholesterolemic agents: synthesis and structure-activity relationships of novel series of sulfonamides, acylphosphonamides and acylphosphoramidates. Bioorg Med Chem Lett. 1998 Feb 3;8(3):289-94. Available from: [Link]
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PubMed. Amides of piperidine, morpholine and piperazine substituted 1-phenylethylamines: inhibitors of acylCoA:cholesterol acyltransferase (ACAT) activity in vitro and in vivo. J Med Chem. 1995 Mar 31;38(7):1174-85. Available from: [Link]
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PubMed. Inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT). Part 1: identification and structure-activity relationships of a novel series of substituted N-alkyl-N-biphenylylmethyl-N'-arylureas. Bioorg Med Chem. 1998 Jan;6(1):15-30. Available from: [Link]
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PubMed. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity. J Med Chem. 1995 Nov 24;38(24):4855-73. Available from: [Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023 Sep 21;28(18):6733. Available from: [Link]
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NIH. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. 2024 Aug 6;29(15):3610. Available from: [Link]
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The Strategic Utility of 2-Piperazineethanol in the Synthesis of Active Pharmaceutical Ingredients: A Guide for a Senior Application Scientist
Introduction: The Versatility of a Bifunctional Building Block
2-Piperazineethanol, also referred to as N-(2-hydroxyethyl)piperazine, stands as a cornerstone intermediate in the landscape of modern pharmaceutical synthesis.[1][2] Its chemical architecture, featuring a secondary amine within the piperazine ring and a primary alcohol, confers a bifunctional reactivity that medicinal chemists leverage to construct a diverse array of complex molecular frameworks.[1] This inherent versatility has established this compound as a critical precursor in the development of numerous Active Pharmaceutical Ingredients (APIs), particularly within the realm of neuroleptic and central nervous system (CNS) targeted therapies.[2] The piperazine moiety itself is a well-recognized pharmacophore, frequently incorporated to enhance the pharmacokinetic profile of drug candidates, improving properties such as aqueous solubility and bioavailability.[1] This guide provides an in-depth exploration of this compound's application in API synthesis, complete with detailed experimental protocols and the underlying chemical principles that govern its utility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for successful process development and scale-up. The key properties of this compound are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 103-76-4 | [1][2] |
| Molecular Formula | C₆H₁₄N₂O | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1][2] |
| Boiling Point | 246 °C | [1][2] |
| Melting Point | -38.5 °C | [1] |
| Density | 1.061 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.506 | [1] |
| Water Solubility | Miscible | [1][2] |
| Storage | Store below +30°C in a dry, cool, and well-ventilated place. | [1][3] |
Core Synthetic Applications: N-Alkylation Reactions
The most prevalent synthetic transformation involving this compound is the N-alkylation of its secondary amine.[1][4] This reaction serves as a linchpin in the assembly of a vast number of pharmaceutical agents, allowing for the introduction of various substituents that are crucial for modulating the biological activity and physicochemical characteristics of the final API.[1] The general principle of N-alkylation involves the nucleophilic attack of the secondary amine of this compound on an electrophilic carbon atom, typically an alkyl halide.
General Workflow for N-Alkylation of this compound
The following diagram illustrates a generalized workflow for the N-alkylation of this compound, a foundational step in many API syntheses.
Caption: Generalized workflow for N-alkylation of this compound.
Protocol 1: Synthesis of Fluphenazine - A Case Study
Fluphenazine, a potent antipsychotic drug, is a prime example of an API synthesized using this compound as a key intermediate.[5][6] The synthesis involves the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine with a pre-functionalized this compound derivative.
Synthetic Scheme for Fluphenazine
Caption: Synthetic pathway for Fluphenazine from this compound.
Step-by-Step Laboratory Protocol for Fluphenazine Synthesis
This protocol is a synthesized representation based on established methodologies.[5][7]
Step 1: Synthesis of 2-(4-(3-chloropropyl)piperazin-1-yl)ethanol
-
Reaction Setup: To a solution of 2-(piperazine-1-yl)ethanol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.5-3.0 eq). Stir the suspension for 1 hour at room temperature (20-25°C).[5]
-
Addition of Alkylating Agent: To the resulting mixture, add a solution of 1-bromo-3-chloropropane (1.2-1.5 eq) in acetone dropwise over a period of 30 minutes.[5]
-
Reaction: Stir the reaction mixture vigorously for 12-24 hours at room temperature.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetone.[5] Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 2-(4-(3-chloropropyl)piperazin-1-yl)ethanol. This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of Fluphenazine
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(trifluoromethyl)-10H-phenothiazine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5]
-
Base Addition: Add a strong base, such as potassium tert-butoxide (1.1-1.2 eq), to the solution and stir for 1 hour at room temperature to deprotonate the phenothiazine nitrogen.[5]
-
N-Alkylation: Add the 2-(4-(3-chloropropyl)piperazin-1-yl)ethanol intermediate (1.1-1.3 eq) to the reaction mixture.[5]
-
Reaction: Stir the mixture for 12-24 hours at a temperature ranging from room temperature to 50°C, depending on the solvent and base used.[5] Monitor the reaction for completion using TLC or LC-MS.
-
Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield pure fluphenazine.[8]
Protocol 2: Synthesis of Opipramol - An Alternative N-Alkylation Strategy
Opipramol, an antidepressant and anxiolytic agent, also features a this compound moiety.[9][10] Its synthesis demonstrates a direct N-alkylation of a pre-formed N-(3-halopropyl)iminostilbene with this compound.[9]
Step-by-Step Laboratory Protocol for Opipramol Synthesis
This protocol is adapted from patented synthetic routes.[9][11]
-
Reaction Setup: In a reaction vessel, dissolve N-(3-halopropyl)iminostilbene (1.0 eq) in an inert solvent such as toluene.[9]
-
Addition of this compound: Add an excess of N-(2-hydroxyethyl)piperazine (2.0-2.5 eq per mole of starting iminostilbene) to the solution.[9][11]
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) for 18-30 hours.[9][11] The progress of the reaction should be monitored by a suitable analytical technique like HPLC.
-
Work-up and Purification:
-
Cool the reaction mixture to 40-50°C and wash with water.[9][11]
-
Separate the aqueous phase. The organic phase, containing the opipramol base, is then treated with an aqueous solution of hydrochloric acid to form the hydrochloride salt, which precipitates or is extracted into the aqueous phase.[9][11]
-
The aqueous phase is then basified with ammonia, and the opipramol base is extracted with a solvent like chloroform.[9][11]
-
The organic extract is dried and concentrated to yield the crude opipramol base, which can be further purified by crystallization or conversion to its dihydrochloride salt.[9][11]
-
Analytical Characterization
The identity and purity of this compound and its N-alkylated derivatives are critical for their use in API synthesis. A variety of analytical methods are employed for their characterization:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final products and for monitoring the progress of reactions.[12][13]
-
Gas Chromatography (GC): Useful for determining the purity of volatile intermediates like this compound.[14]
-
Mass Spectrometry (MS): Coupled with either LC or GC, MS provides structural confirmation of the desired products and identification of any impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the synthesized molecules.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][15]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][15]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[3][15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound's bifunctional nature makes it an exceptionally valuable and versatile intermediate in the synthesis of active pharmaceutical ingredients.[1][2] Its ability to readily undergo N-alkylation allows for its incorporation into a wide range of molecular scaffolds, particularly in the development of drugs targeting the central nervous system.[1][2] The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in their synthetic endeavors. A thorough understanding of its chemical properties, reaction kinetics, and safe handling practices is essential for the successful and efficient development of novel and existing APIs.
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Specialty Chemicals. (n.d.). N-(2-Hydroxyethyl)piperazine: A Versatile Chemical Intermediate. Available at: [Link]
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Lenci, E., & Trabocchi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1144. Available at: [Link]
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Christensen, J. B., & Nielsen, S. F. (2007). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 4(1), 25-27. Available at: [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of Fluphenazine. Available at: [Link]
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New Drug Approvals. (2022, January 26). FLUPHENAZINE. Available at: [Link]
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ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
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Singavarapu, A., Reddipalli, G., et al. (2023, March 15). Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. Research Journal of Chemistry and Environment. Available at: [Link]
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ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
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ResearchGate. (2025, August 9). Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity | Request PDF. Available at: [Link]
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ChemBK. (2024, April 9). 1-(2-Hydroxyethyl)piperazine,2-Piperazinoethanol, Piperazine-1-ethanol. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Available at: [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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de Souza, A. C. B., & de Almeida, M. V. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 15(1), 107-124. Available at: [Link]
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PubChem. (n.d.). 1,4-Piperazinediethanol. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: N-(2-hydroxyethyl)piperazine as a Corrosion Inhibitor in Industrial Processes
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application of N-(2-hydroxyethyl)piperazine as a corrosion inhibitor. This document provides a detailed overview of its mechanism of action, protocols for evaluation, and a summary of its inhibition efficiency.
Introduction: The Challenge of Corrosion and the Role of N-(2-hydroxyethyl)piperazine
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1] The use of organic corrosion inhibitors is a primary and effective strategy to mitigate this costly problem.[2] N-(2-hydroxyethyl)piperazine (HEP), a heterocyclic organic compound with the molecular formula C6H14N2O, has emerged as a promising corrosion inhibitor, particularly for mild steel in acidic environments.[3][4] Its molecular structure, featuring nitrogen and oxygen heteroatoms and a hydroxyl group, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[2][5]
Key Properties of N-(2-hydroxyethyl)piperazine:
| Property | Value | Reference |
| Molecular Formula | C6H14N2O | [4] |
| Molecular Weight | 130.19 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 242-246 °C | [3] |
| Solubility | Soluble in water, ethanol, acetone | [3] |
Mechanism of Corrosion Inhibition
The efficacy of N-(2-hydroxyethyl)piperazine as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion.[6][7] This adsorption process can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic forces.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate-type bond.[8]
The presence of the hydroxyl group (-OH) and the piperazine ring with its two nitrogen atoms in the HEP molecule provides multiple active centers for adsorption, leading to the formation of a stable and effective protective film.[9][10] This film acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6][11]
Caption: Corrosion inhibition mechanism of N-(2-hydroxyethyl)piperazine.
Experimental Protocols for Evaluation
To assess the performance of N-(2-hydroxyethyl)piperazine as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is employed. These methods provide quantitative data on inhibition efficiency and insights into the inhibition mechanism.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[12][13][14][15]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons into uniform dimensions (e.g., 3.5 cm x 1.5 cm x 0.2 cm).[7]
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth surface.[16]
-
Degrease the coupons with a suitable solvent (e.g., acetone or ethanol), rinse with deionized water, and dry.[7]
-
Accurately weigh each coupon using an analytical balance.
-
-
Test Solution Preparation:
-
Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water.[17]
-
Prepare a series of test solutions containing different concentrations of N-(2-hydroxyethyl)piperazine (e.g., 5 mM, 10 mM, 15 mM, 20 mM, 25 mM) in 1 M HCl.[7] A blank solution (1 M HCl without inhibitor) is also required.
-
-
Immersion Test:
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products, typically by gentle brushing in a solution containing inhibited acid, followed by rinsing with deionized water and acetone, and then drying.
-
Reweigh the cleaned and dried coupons.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10^4)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of mild steel in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = corrosion rate in the absence of the inhibitor
-
CR_inh = corrosion rate in the presence of the inhibitor
-
-
Caption: Workflow for the weight loss method.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.[12][19][20] A standard three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[21][22]
PDP measurements are used to determine the corrosion current density (icorr) and to understand whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[23][24][25]
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in a resin mount, leaving a defined surface area exposed. Polish the exposed surface as described for the weight loss coupons.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (with and without inhibitor).
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize for a period of time (e.g., 1 hour).[11]
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[11][23]
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[19][26][27]
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the PDP method.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[21]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[26][28]
-
A higher Rct value and a lower Cdl value in the presence of the inhibitor indicate effective inhibition.
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Surface Analysis Techniques
Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor on the metal surface.[5][29][30]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, allowing for a visual comparison of the surface morphology in the absence and presence of the inhibitor.
-
Atomic Force Microscopy (AFM): Generates three-dimensional topographical images of the surface, revealing changes in surface roughness due to corrosion and inhibition.
-
X-ray Photoelectron Spectroscopy (XPS): An ex-situ technique used to determine the elemental and chemical composition of the surface film, confirming the adsorption of the inhibitor.[17]
Performance Data of Piperazine Derivatives
While specific data for N-(2-hydroxyethyl)piperazine is part of a broader class of piperazine derivatives, the following table summarizes typical performance data for these inhibitors on mild steel in 1 M HCl.[31]
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Reference |
| 5 | 44 - 62 | [7] |
| 25 | 90 - 94 | [7] |
Studies on various piperazine derivatives have consistently shown that the inhibition efficiency increases with increasing inhibitor concentration.[6][32][33][34] Temperature also plays a crucial role; typically, inhibition efficiency decreases at higher temperatures, suggesting a physisorption mechanism.[18][35]
Quantum Chemical Studies
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its inhibition efficiency.[8][9][10][36] These studies can predict parameters like:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.[36]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.[36]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[37]
For piperazine derivatives, quantum chemical studies have supported the experimental findings, indicating that the nitrogen and oxygen atoms are the primary sites for interaction with the metal surface.[10]
Conclusion
N-(2-hydroxyethyl)piperazine and its derivatives have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic environments. Their performance is attributed to the formation of a protective adsorbed film on the metal surface. The comprehensive evaluation of these inhibitors requires a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques, complemented by theoretical quantum chemical calculations. The protocols outlined in these application notes provide a robust framework for researchers and professionals to systematically investigate and validate the efficacy of N-(2-hydroxyethyl)piperazine in various industrial applications.
References
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- 37. sciencetechindonesia.com [sciencetechindonesia.com]
Application Notes & Protocols: The Role of 2-Piperazineethanol in Surfactant Preparation
Abstract
Introduction: 2-Piperazineethanol as a Strategic Precursor
This compound, also known as N-(2-Hydroxyethyl)piperazine (CAS No: 103-76-4), is a heterocyclic compound featuring a piperazine ring functionalized with a hydroxyethyl group[1][2]. Its unique bifunctional nature—possessing two secondary amine groups within the piperazine ring and a primary hydroxyl group at the terminus of the ethyl chain—makes it an exceptionally versatile precursor in surfactant chemistry[3].
The piperazine ring provides a robust, hydrophilic headgroup, while the distinct reactivity of its nitrogen and oxygen atoms allows for tailored modifications to create molecules with specific amphiphilic properties. The secondary amines can be alkylated to introduce hydrophobic tails or quaternized to impart a cationic charge. Simultaneously, the terminal hydroxyl group serves as a reactive site for processes like ethoxylation to generate non-ionic surfactants[4]. This structural versatility allows for the synthesis of surfactants with tunable properties suitable for various applications, including as emulsifiers, corrosion inhibitors, and antimicrobial agents[2][5][6].
Here, we illustrate the strategic importance of this compound by detailing the synthesis and characterization of key surfactant classes derived from it.
Caption: Key reactive sites of this compound for surfactant synthesis.
Synthesis of Cationic Surfactants
Cationic surfactants derived from this compound typically feature a positively charged quaternary ammonium group. The piperazine nucleus serves as an excellent foundation for these structures. The synthesis is generally a two-step process: N-alkylation followed by quaternization. This approach allows for the introduction of a long alkyl chain (the hydrophobic tail) and a permanent positive charge.
Principle of Synthesis
The synthesis begins with the nucleophilic substitution reaction between the secondary amine of this compound and a long-chain alkyl halide (e.g., 1-bromododecane). This step attaches the hydrophobic tail. The resulting N-alkyl-N'-(2-hydroxyethyl)piperazine, a tertiary amine, is then quaternized using a short-chain alkyl halide (e.g., ethyl bromide) to form the cationic surfactant[7]. The presence of the hydroxyl group is believed to reduce electrostatic repulsion between the charged head groups, allowing for denser packing at interfaces compared to simpler cationic surfactants[7].
Experimental Protocol: Synthesis of N'-(2-hydroxyethyl)-N'-ethyl-N-dodecylpiperazinium Bromide
This protocol is adapted from methodologies described in the literature for synthesizing novel piperazine-based cationic surfactants[7].
Part A: Synthesis of N-(2-hydroxyethyl)-N'-dodecylpiperazine (Intermediate)
-
Materials & Reagents:
-
This compound (≥98.0%)[1]
-
1-Bromododecane (98%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (Anhydrous)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To the three-neck flask, add this compound (13.02 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol) in 200 mL of anhydrous acetonitrile. Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Flush the system with nitrogen. Causality: An inert atmosphere prevents potential side reactions.
-
Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Slowly add 1-bromododecane (24.93 g, 0.1 mol) via the dropping funnel over 30 minutes.
-
Maintain the reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile from the filtrate using a rotary evaporator.
-
Dissolve the resulting crude oil in 150 mL of dichloromethane and wash three times with 50 mL of deionized water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the intermediate product as a viscous liquid.
-
Part B: Quaternization to form the Cationic Surfactant
-
Materials & Reagents:
-
N-(2-hydroxyethyl)-N'-dodecylpiperazine (from Part A)
-
Ethyl Bromide (98%)
-
Anhydrous Ethanol
-
-
Procedure:
-
Dissolve the intermediate from Part A (29.85 g, 0.1 mol) in 150 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of ethyl bromide (16.35 g, 0.15 mol). Causality: Using an excess of the quaternizing agent ensures complete conversion of the tertiary amine to the quaternary ammonium salt.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to remove unreacted starting materials and recrystallize from an acetone/ethanol mixture to obtain the pure cationic surfactant as a white solid.
-
-
Characterization:
Caption: Workflow for the synthesis of a piperazine-based cationic surfactant.
Synthesis of Gemini Surfactants
Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. They exhibit superior surface activity and lower CMCs compared to their single-chain counterparts. The piperazine ring is an ideal rigid spacer for creating novel Gemini surfactants[8].
Principle of Synthesis
In this synthesis, piperazine itself (or a derivative) acts as the central spacer. It reacts with an intermediate containing both a reactive group (like an epoxide) and a tertiary amine. This is then followed by a reaction with a long-chain alkyl dimethylamine, which introduces the hydrophobic tails and creates the quaternary ammonium head groups simultaneously[8].
Experimental Protocol: Synthesis of a Piperazine-Spaced Gemini Surfactant
This protocol is based on the synthesis of novel cationic Gemini surfactants with a piperazine moiety as the spacer[8].
-
Materials & Reagents:
-
Piperazine
-
Epichlorohydrin
-
Octadecyl dimethyl amine
-
Ethanol
-
Acetone
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
-
Procedure: Step 1: Synthesis of the Piperazine-Epichlorohydrin Adduct
-
Dissolve piperazine (33 g, 0.38 mol) in 100 mL of ethanol.
-
Add epichlorohydrin (60 mL, 0.76 mol) dropwise to the solution. The molar ratio is crucial for forming the desired bis-adduct.
-
Stir the mixture at 35°C for 2 days[8]. A precipitate will form.
-
Collect the white solid precipitate by filtration, wash it three times with water, and dry it under a vacuum.
Step 2: Synthesis of the Gemini Surfactant
-
Add octadecyl dimethyl amine (29.7 g, 0.10 mol) dropwise to a solution of the piperazine-epichlorohydrin adduct (13.6 g, 0.05 mol) in 100 mL of ethanol.
-
Stir the mixture at reflux for 11 hours[8].
-
Evaporate the solvent.
-
Recrystallize the residue from acetone to yield the pure Gemini surfactant as a white powder.
-
-
Characterization:
| Surfactant Type | Alkyl Chain | Spacer | CMC (mmol/L) | Surface Tension at CMC (γ_cmc, mN/m) | Reference |
| Monomeric Cationic | C12 (dodecyl) | - | Not specified | ~54.0 | [7] |
| Monomeric Cationic | C14 (tetradecyl) | - | Not specified | ~49.0 | [7] |
| Monomeric Cationic | C16 (hexadecyl) | - | Not specified | ~46.0 | [7] |
| Bicaudate Gemini | C12 (dodecyl) | Piperazine | 0.50 | 28.95 | [10] |
Table 1: Comparison of surface properties for monomeric and Gemini piperazine-based surfactants.
Synthesis of Non-Ionic Surfactants
The terminal hydroxyl group of this compound is an ideal starting point for creating non-ionic surfactants via ethoxylation. This reaction adds a chain of ethylene oxide units, forming a polyoxyethylene (POE) hydrophilic group. The length of this POE chain is a critical parameter that determines the surfactant's properties, such as its water solubility and Hydrophile-Lipophile Balance (HLB).
Principle of Synthesis
Ethoxylation is the reaction of a substrate containing an active hydrogen, such as an alcohol, with ethylene oxide[4]. The reaction is typically base-catalyzed (e.g., with KOH) and proceeds via the nucleophilic opening of the epoxide ring. By controlling the stoichiometry of ethylene oxide added, the average number of oxyethylene units per molecule can be tailored.
General Protocol: Ethoxylation of an N-Alkyl-2-Piperazineethanol
Safety Note: Ethylene oxide is a toxic, flammable, and explosive gas. This reaction must be carried out in a specialized high-pressure reactor (autoclave) by trained personnel with appropriate safety measures.
This is a generalized protocol based on industrial ethoxylation processes[4][11].
-
Materials & Reagents:
-
N-Alkyl-N'-(2-hydroxyethyl)piperazine (prepared as in Section 2.2, Part A)
-
Potassium Hydroxide (KOH) catalyst
-
Ethylene Oxide (liquid)
-
Nitrogen (high purity)
-
Phosphoric Acid (for neutralization)
-
-
Equipment:
-
Stainless steel high-pressure reactor (autoclave) equipped with a stirrer, heating/cooling jacket, temperature and pressure sensors, and inlets for nitrogen and ethylene oxide.
-
-
Procedure:
-
Charge the N-Alkyl-N'-(2-hydroxyethyl)piperazine into the autoclave.
-
Add a catalytic amount of KOH (typically 0.1-0.5% by weight).
-
Seal the reactor and purge it several times with high-purity nitrogen to remove all oxygen. Causality: This is a critical safety step to prevent the formation of an explosive atmosphere.
-
Heat the reactor contents to the reaction temperature (typically 150-180°C) under a nitrogen blanket[4].
-
Begin feeding liquid ethylene oxide into the reactor at a controlled rate, maintaining the pressure between 1-3 bar. Causality: The reaction is highly exothermic; a controlled feed rate and efficient cooling are essential to prevent a thermal runaway.
-
Continue feeding ethylene oxide until the desired molar ratio is achieved, which is monitored by the weight uptake of the reactor.
-
After the addition is complete, allow the reaction to "digest" for several hours at the reaction temperature to ensure all ethylene oxide has reacted.
-
Cool the reactor to below 80°C and neutralize the KOH catalyst with an acid like phosphoric acid.
-
Purge the reactor with nitrogen before discharging the final non-ionic surfactant product.
-
Applications
Surfactants derived from this compound are not limited to standard emulsification tasks. Their unique structure imparts additional functionalities.
-
Corrosion Inhibitors: The piperazine ring, with its nitrogen atoms, can strongly adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in acidic environments[6][12][13].
-
Antimicrobial Agents: The cationic charge of quaternized piperazine surfactants allows them to interact with and disrupt the negatively charged cell membranes of bacteria, making them effective biocides[9][10][14].
Safety and Handling
This compound is classified as a corrosive and irritant substance, capable of causing skin irritation and serious eye damage[1][15]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- Studies of some novel piperazine-based surfactants: preparation and characterization. (n.d.). Universiti Putra Malaysia.
- Synthesis and Properties of a New Piperazine-Based Bicaudate Gemini Surfactant. (n.d.).
- Novel Cationic Gemini Surfactants Based on Piperazine: Synthesis, Surface Activity, and Foam Ability. (n.d.). Taylor & Francis Online.
- 2-(1-Piperazinyl)ethanol for synthesis. (n.d.). Sigma-Aldrich.
- 2-Piperazinylethanol | Solubility of Things. (n.d.). Solubility of Things.
- Synthesis, Characterization and Application of Piperazine Based Cationic Gemini Surfactants as Antimicrobial Agents. (2025).
- Synthesis, Surface and Antimicrobial activity of Piperazine-Based Cationic Oligomeric Surfactants. (2023).
- N-(2-Hydroxyethyl)
- 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem.
- N-(2-Hydroxyethyl) Piperazine. (n.d.). Mallak Specialties Pvt Ltd.
- Inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions. (2016).
- Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. (2009).
- Enhancing the Corrosion Protection of AA2024-T3 Alloy by Surface Treatments Based on Piperazine-Modified Hybrid Sol–Gel Films. (2020).
- Ethoxyl
- The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. (2021). Frontiers in Chemical Engineering.
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Application Notes and Protocols for the N-Alkylation of 2-Piperazineethanol
Abstract
This technical guide provides a comprehensive overview of the N-alkylation of 2-piperazineethanol, a critical transformation in the synthesis of numerous pharmaceutical agents. N-alkylated piperazine derivatives are integral scaffolds in a wide array of therapeutics, particularly those targeting the central nervous system.[1] This document details various synthetic methodologies, including classical nucleophilic substitution and modern catalytic approaches. It offers field-proven insights into optimizing reaction conditions and provides detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of N-Alkylated this compound Derivatives
The piperazine ring is a well-established pharmacophore, and its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.[1] Specifically, the N-alkylation of this compound (also known as 1-(2-hydroxyethyl)piperazine) provides a versatile platform for introducing a variety of functional groups, leading to compounds with diverse biological activities.[2][3] These derivatives are key components in many approved drugs, including antipsychotics and antidepressants, which often act as antagonists at dopamine and serotonin receptors.[1] The hydroxyl group on the ethanol substituent offers an additional site for modification, further expanding the accessible chemical space for drug discovery.
Reaction Mechanisms and Strategic Considerations
The N-alkylation of this compound, which possesses both a secondary and a tertiary amine, primarily occurs at the secondary amine (N-4 position) due to its greater nucleophilicity and lower steric hindrance. The core of this transformation is a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the secondary nitrogen atom attacks an electrophilic carbon of an alkylating agent.
Several methodologies can be employed for this transformation, each with its own advantages and limitations:
-
Direct Alkylation with Alkyl Halides: This is the most traditional approach, involving the reaction of this compound with an alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base.[4][5] The base is crucial for neutralizing the hydrohalic acid generated during the reaction.[6] A common challenge is the potential for di-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt.[7][8] This can often be mitigated by using a large excess of the piperazine starting material.
-
Reductive Amination: This method offers a high degree of control and avoids the formation of quaternary ammonium salts.[4][7] It involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[7][9][10]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[11][12][13] This method allows for the formation of C-N bonds between this compound and aryl halides under relatively mild conditions.[13] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating.[14][15][16]
-
Phase Transfer Catalysis (PTC): PTC is a valuable technique that facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the amine and alkylating agent).[17][18] Quaternary ammonium salts are commonly used as phase transfer catalysts.[17][19]
Experimental Protocols
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[20][21][22]
-
This compound can cause severe eye damage.[20] Ensure eyewash stations and safety showers are readily accessible.[20]
-
Alkylating agents, such as alkyl halides, can be toxic and should be handled with care.[23]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[20]
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)[1]
-
Acetonitrile (solvent)[1]
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl bromide to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Partition the residue between ethyl acetate and water.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[1]
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a method for N-alkylation via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, dissolve this compound and the aldehyde in the chosen solvent.
-
Stir the solution at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Options & Considerations | Rationale & Field Insights |
| Alkylating Agent | R-Cl, R-Br, R-I, R-OTs, R-OMs | Reactivity generally follows the order R-I > R-OTs > R-OMs > R-Br > R-Cl. Alkyl iodides are highly reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.[24] |
| Base | K₂CO₃, Cs₂CO₃, NaHCO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | An inorganic base like K₂CO₃ is commonly used and effective.[1][6] For more sensitive substrates or to avoid side reactions, a milder organic base like TEA or DIPEA can be employed. Cesium carbonate (Cs₂CO₃) can enhance reactivity, particularly with less reactive alkylating agents.[25] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Toluene | Polar aprotic solvents like acetonitrile and DMF are generally effective for SN2 reactions as they solvate the cation but not the nucleophile.[6] DCM is a common choice for reductive aminations. Toluene can be used for higher temperature reactions. |
| Temperature | Room Temperature to Reflux | Many N-alkylation reactions require heating to proceed at a reasonable rate.[6] However, starting at a lower temperature and gradually increasing it can help to minimize side reactions. Reductive aminations are often run at room temperature. |
| Stoichiometry | Excess of this compound | Using an excess of the piperazine starting material can help to minimize the formation of the di-alkylated byproduct, although this can sometimes complicate purification. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the direct N-alkylation of this compound.
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Application Notes and Protocols for Utilizing 2-Piperazineethanol to Enhance Drug Solubility
Abstract
The bioavailability of orally administered drugs is frequently hindered by their poor aqueous solubility, a challenge that affects a significant portion of new chemical entities.[1][2][3] This application note presents a detailed exploration of 2-Piperazineethanol (CAS No. 103-76-4) as a potential excipient for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs). We delve into its relevant physicochemical properties, propose potential mechanisms of action, and provide comprehensive, step-by-step protocols for researchers, scientists, and drug development professionals to evaluate its efficacy. The methodologies outlined herein are designed to be self-validating, enabling robust assessment of this compound's utility in preclinical and formulation development.
Introduction: The Challenge of Poor Drug Solubility
A substantial percentage of drugs in the development pipeline, estimated to be as high as 40% of marketed products and nearly 90% of discovery-phase molecules, exhibit poor water solubility.[2][4] This characteristic is a primary determinant of low and erratic oral bioavailability, complicating the translation of promising compounds into effective therapeutics.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs posing the most significant formulation challenges.[5] For these compounds, the dissolution rate is often the rate-limiting step in the absorption process.[1][6]
Various strategies have been developed to address this issue, including particle size reduction (micronization, nanosuspension), solid dispersions, and the use of co-solvents and complexing agents.[7][8][9][10][11] The selection of an appropriate enhancement strategy is contingent upon the physicochemical properties of the API, the desired dosage form, and the intended therapeutic application.[3][8]
This guide focuses on this compound, a compound with properties that suggest its potential as a versatile solubility enhancer.
Scientific Profile of this compound
This compound, also known as N-(2-Hydroxyethyl)piperazine, is a hydroxyalkyl-substituted piperazine.[12][13][14] Its chemical structure, featuring a piperazine ring, a tertiary amine, and a hydroxyl group, imparts a unique combination of properties relevant to pharmaceutical formulation.[15]
| Property | Value | Source(s) |
| CAS Number | 103-76-4 | [16][17] |
| Molecular Formula | C6H14N2O | [16][17] |
| Molecular Weight | 130.19 g/mol | [17] |
| Appearance | Clear, colorless to pale yellow oily liquid | [12][14] |
| Boiling Point | ~246 °C | [16][18] |
| Density | ~1.061 g/mL at 25 °C | [16][18] |
| Water Solubility | Miscible | [15][16][18] |
| pKa | 14.96 (predicted) | [18] |
| LogP | -1.47 at 25°C | [18] |
Its miscibility in water and presence of both hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen atoms) sites make it an interesting candidate for interacting with poorly soluble APIs.[15]
Proposed Mechanisms of Solubility Enhancement
The molecular structure of this compound suggests two primary mechanisms through which it may enhance drug solubility. The choice of mechanism to investigate will depend on the properties of the target API, particularly its pKa.
Co-solvency
For neutral or weakly ionizable APIs, this compound can act as a co-solvent. Co-solvency is a well-established technique where a water-miscible solvent is added to an aqueous system to increase the solubility of a poorly soluble compound.[10][19] The hydroxyl group and the overall polarity of the this compound molecule can disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for solvating lipophilic drug molecules.
Caption: Mechanism of Co-solvency.
Salt Formation
For acidic APIs (containing carboxylic acid, phenolic, or other acidic functional groups), the basic nitrogen atoms of the piperazine ring in this compound can act as proton acceptors, leading to the formation of a more soluble salt. Salt formation is a common and highly effective strategy for increasing the solubility and dissolution rate of ionizable drugs.[6][20][21] A study on piperazine (the parent compound) has shown its effectiveness in forming salts with NSAIDs, resulting in a more than 10-fold increase in solubility.[21][22]
Caption: Mechanism of Salt Formation.
Experimental Protocols
The following protocols provide a framework for systematically evaluating the potential of this compound as a solubility enhancer. A model BCS Class II acidic drug (e.g., Ibuprofen, Indomethacin) is recommended for initial studies.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility of an API in various concentrations of this compound, a foundational method for assessing solubility enhancement.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (CAS 103-76-4)
-
Purified water (Type I)
-
Phosphate buffer solutions (pH 5.0, 6.8, 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low API binding)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for the API
Procedure:
-
Preparation of Solvent Media: Prepare a series of aqueous solutions containing varying concentrations of this compound (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v) in purified water and in each phosphate buffer.
-
Sample Preparation: Add an excess amount of the API to 5 mL of each solvent medium in a vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C (or 37°C to simulate physiological conditions) and 150 RPM. Allow the samples to equilibrate for 48-72 hours.
-
Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid adsorption effects.
-
Dilution and Analysis: Dilute the filtered sample with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the samples using the validated HPLC method to determine the concentration of the dissolved API.
Data Presentation:
| This compound Conc. (% w/v) | Solubility in Water (µg/mL) | Solubility in pH 5.0 Buffer (µg/mL) | Solubility in pH 6.8 Buffer (µg/mL) | Solubility in pH 7.4 Buffer (µg/mL) |
| 0 (Control) | ||||
| 1 | ||||
| 2 | ||||
| 5 | ||||
| 10 | ||||
| 20 |
Protocol 2: In Vitro Dissolution Testing
This protocol evaluates the effect of this compound on the rate of dissolution of an API from a solid dosage form or as a pure powder.
Materials:
-
API powder or formulated tablets/capsules
-
This compound
-
Dissolution media (e.g., 900 mL of 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Syringes and cannula filters
-
HPLC system
Procedure:
-
Media Preparation: Prepare dissolution media with and without a selected concentration of this compound (e.g., 2% w/v, based on results from Protocol 1).
-
Apparatus Setup: Set up the dissolution apparatus according to USP standards. Maintain the temperature at 37 ± 0.5 °C. Set the paddle speed (e.g., 50 or 75 RPM) or basket speed (e.g., 100 RPM).
-
Test Initiation: Place a single dose of the API (as powder or in a dosage form) into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Processing: Immediately filter the samples through an appropriate cannula filter.
-
Analysis: Analyze the filtered samples by HPLC to determine the concentration of the dissolved API.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles (% drug dissolved vs. time).
Caption: Workflow for In Vitro Dissolution Testing.
Safety and Formulation Considerations
While this compound is used in the synthesis of pharmaceuticals, its direct use as an excipient requires careful safety evaluation.[12][13] It is classified as an irritant, causing skin and eye irritation.[16][17][23][24] Therefore, appropriate personal protective equipment (PPE) must be used during handling. For any formulation intended for in vivo use, a thorough toxicological assessment is mandatory. The potential for excipients to cause adverse effects, particularly in specific populations like pediatrics, must be considered.[19] The concentration of this compound should be minimized to achieve the desired solubility enhancement while ensuring the safety of the final drug product.
Conclusion
This compound presents a promising, yet underexplored, avenue for enhancing the solubility of poorly soluble drugs. Its amphipathic nature and basicity suggest potential utility as both a co-solvent and a salt-forming agent. The protocols detailed in this application note provide a robust framework for researchers to systematically investigate these possibilities. By characterizing its impact on both equilibrium solubility and dissolution kinetics, drug development professionals can make data-driven decisions about the suitability of this compound as a valuable tool in overcoming the challenges of poor drug solubility.
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Application Note: 2-Piperazineethanol as a Versatile Co-monomer in the Synthesis of Advanced Synthetic Fibers
Abstract
2-Piperazineethanol, also known as N-(2-hydroxyethyl)piperazine, is a uniquely bifunctional molecule poised to significantly impact the field of polymer chemistry and synthetic fibers.[1][2] Its structure, featuring a reactive secondary amine within the piperazine ring and a primary hydroxyl group, allows it to serve as a versatile co-monomer in the synthesis of both polyamides and polyurethanes.[1][3][4] The incorporation of this molecule into polymer backbones imparts novel characteristics, primarily by disrupting chain regularity and introducing new reactive sites. This guide provides an in-depth exploration of the mechanistic role of this compound in polymerization, offers detailed protocols for the synthesis of modified polyamide and polyurethane fibers, and discusses the resultant property modifications. It is intended for researchers and polymer scientists seeking to develop advanced fibers with tailored thermal, mechanical, and chemical properties.
Introduction: The Strategic Advantage of this compound
The development of advanced synthetic fibers requires precise control over the polymer architecture. Monomers are selected not only for their ability to polymerize but also for the specific properties they impart to the final material. This compound (HEP) is a valuable specialty monomer due to its dual-reactivity and rigid cyclic structure.[1]
-
Dual Functionality: The secondary amine and primary alcohol groups allow for two distinct polymerization pathways: polycondensation to form polyamides and polyaddition to form polyurethanes.[3][5] This offers a broad design space for material synthesis.
-
Structural Disruption: Unlike linear aliphatic diamines or diols, the non-planar piperazine ring introduces a "kink" in the polymer chain. This steric hindrance disrupts the efficient packing of polymer chains, leading to a reduction in crystallinity.[3][6] This is a critical mechanism for creating more amorphous polymers with lower melting points, increased solubility, and modified mechanical properties.
-
Property Modification: The tertiary amine formed after the reaction of the secondary amine, along with the potential for hydrogen bonding with the urethane or amide groups, can enhance dyeability, moisture absorption, and adhesion in the resulting fibers.
This application note will detail the synthesis and potential applications of polymers derived from this versatile building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | N-(2-Hydroxyethyl)piperazine, 1-Piperazineethanol | [7][8] |
| CAS Number | 103-76-4 | [7][8] |
| Molecular Formula | C₆H₁₄N₂O | [7][8] |
| Molecular Weight | 130.19 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 246 °C | [9] |
| Melting Point | -39 °C | [2] |
| Density | 1.061 g/mL at 25 °C | [9] |
| Solubility | Soluble in water, ethanol, acetone | [2] |
Application in Polyamide Fiber Synthesis
In polyamide synthesis, this compound acts as a diamine monomer. It reacts with dicarboxylic acids via polycondensation to form amide linkages.[10] The key distinction from traditional primary diamines (e.g., hexamethylenediamine) is that the piperazine nitrogen is a secondary amine.
Mechanistic Insight: Modulating Crystallinity
The reaction of the secondary amine in the piperazine ring with a carboxylic acid group forms an amide bond. However, this amide group lacks the N-H proton that is crucial for forming the strong intermolecular hydrogen bonds that characterize traditional nylons (e.g., Nylon 6,6). This inability to form hydrogen bonds, combined with the bulky nature of the piperazine ring, significantly reduces the crystallinity of the resulting polyamide.[3][6]
This effect is highly desirable for applications where flexibility, lower processing temperatures, or adhesion are required, such as in hot-melt adhesives or specialty fibers with enhanced elasticity.[3] By controlling the molar ratio of this compound to a traditional primary diamine in the polymerization feed, the degree of crystallinity and associated thermal properties can be precisely tuned.[6]
View Diagram: Polyamide Synthesis Reaction
Caption: Polycondensation of this compound and a dicarboxylic acid.
Protocol 1: Synthesis of a this compound Modified Polyamide
This protocol describes the synthesis of a copolyamide using melt polycondensation, where 25 mol% of the diamine component is this compound to demonstrate its effect on thermal properties.
Materials:
-
Adipic acid (HOOC(CH₂)₄COOH)
-
Hexamethylenediamine (H₂N(CH₂)₆NH₂)
-
This compound (HEP)
-
Nitrogen (high purity)
-
Deionized water
Equipment:
-
High-pressure stainless steel reactor with mechanical stirrer, nitrogen inlet, and vacuum port
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Salt Preparation: In a separate beaker, prepare an aqueous solution of the diamine/diacid salt. Combine adipic acid (1.0 mol), hexamethylenediamine (0.75 mol), and this compound (0.25 mol) in deionized water. Adjust the pH to neutral (7.0) to ensure a 1:1 stoichiometric ratio of amine to carboxyl groups.
-
Reactor Charging: Transfer the aqueous salt solution to the high-pressure reactor.
-
Purging: Seal the reactor and purge thoroughly with high-purity nitrogen for 15-20 minutes to remove all oxygen, which can cause degradation at high temperatures.
-
Initial Heating & Pressurization: While stirring, heat the reactor to 220 °C. The pressure will rise due to steam generation; maintain the pressure at approximately 250 psi (1.7 MPa). This step removes most of the water.
-
Pressure Release & Polycondensation: Slowly reduce the pressure to atmospheric pressure over about 60-90 minutes while increasing the temperature to 275 °C. Water vapor will be vented from the reactor.
-
Vacuum Application: Once the polymer melt temperature reaches 275 °C, apply a vacuum (e.g., <10 Torr) for 30-60 minutes to remove the remaining water and drive the polymerization reaction to completion, increasing the molecular weight. The viscosity of the melt will increase noticeably.
-
Extrusion and Quenching: Extrude the molten polymer from the bottom of the reactor as a strand into a cold water bath to quench it.
-
Pelletizing: Dry the polymer strand and cut it into pellets for subsequent characterization or fiber spinning.
Self-Validation: The success of the polymerization can be monitored by the increase in melt viscosity (via stirrer torque) during the vacuum stage. The final polymer can be analyzed by Differential Scanning Calorimetry (DSC) to confirm the expected depression of the melting temperature (Tm) compared to a standard polyamide without HEP.
Application in Polyurethane Fiber Synthesis
This compound's dual reactivity is particularly advantageous in polyurethane synthesis. The primary hydroxyl group readily reacts with isocyanates to form urethane linkages, while the secondary amine can act as a chain extender, reacting to form urea linkages.[5][11] This produces polyurethane-urea (PUU) copolymers.
Mechanistic Insight: Chain Extension and Hard Segment Modification
Polyurethane synthesis is typically a polyaddition reaction that does not produce a condensate like water.[5] A common method is the "prepolymer" approach.[12]
-
Prepolymer Formation: A diol with a long, flexible chain (a polyol, e.g., poly-tetramethylene ether glycol, PTMEG) is reacted with an excess of a diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI). This forms an "isocyanate-terminated prepolymer." This segment will become the "soft segment" of the final polymer, providing elasticity.
-
Chain Extension: A chain extender, a low molecular weight diol or diamine, is added to the prepolymer. The chain extender reacts with the terminal isocyanate groups, linking the prepolymer chains together to form the final high molecular weight polymer. This creates the "hard segments," which provide strength and thermal stability through hydrogen bonding.
When this compound is used as the chain extender, both the hydroxyl and amine groups can react with the isocyanate ends of the prepolymer.[11] The reaction of an amine with an isocyanate is generally much faster than that of a hydroxyl group. The resulting urea and urethane linkages form robust hard segments that contribute significantly to the final properties of the fiber.
View Diagram: Polyurethane Synthesis Workflow
Caption: Two-step prepolymer method for polyurethane synthesis.
Protocol 2: Synthesis of a Polyurethane-Urea Fiber via Prepolymer Method
This protocol describes the synthesis of a polyurethane-urea suitable for fiber spinning.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (HEP)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
-
Laboratory melt spinning apparatus
Procedure: Part A: Prepolymer Synthesis
-
Drying: Dry the PTMEG under vacuum at 80-90 °C for 2-3 hours to remove any residual water, which would react with the isocyanate.
-
Reactor Setup: Charge the dried PTMEG (1.0 mol) into the three-neck flask under a positive pressure of nitrogen.
-
MDI Addition: Heat the PTMEG to 60 °C with stirring. Add molten MDI (2.0 mol) dropwise over 30 minutes. An NCO:OH ratio of 2:1 is targeted. A small amount of DBTDL catalyst (~50 ppm) can be added to control the reaction rate.
-
Reaction: Increase the temperature to 80-85 °C and allow the reaction to proceed for 2-3 hours. The product is a viscous, isocyanate-terminated prepolymer.
Part B: Chain Extension and Polymer Isolation
-
Solution Preparation: Cool the prepolymer to 40-50 °C and dissolve it in a sufficient amount of anhydrous DMAc to reduce viscosity.
-
Chain Extender Addition: Prepare a solution of this compound (1.0 mol) in DMAc. Add this solution dropwise to the stirred prepolymer solution. A rapid increase in viscosity will be observed as the high molecular weight polymer forms.
-
Completion: Continue stirring for 1-2 hours to ensure the reaction is complete.
-
Precipitation: Precipitate the polymer by pouring the solution into a non-solvent like water or methanol with vigorous stirring.
-
Drying: Collect the polymer by filtration and dry it thoroughly in a vacuum oven at 60-70 °C until a constant weight is achieved.
Part C: Fiber Spinning
-
Melt Extrusion: Load the dried polyurethane-urea pellets into the reservoir of a laboratory-scale melt spinning extruder.
-
Spinning: Heat the polymer above its melting point and extrude it through a spinneret to form continuous filaments.
-
Drawing: The filaments are then drawn (stretched) to orient the polymer chains, which significantly increases the fiber's tensile strength and modulus.
Trustworthiness: The progress of the prepolymer reaction can be validated by titrating for the isocyanate content (%NCO). The final polymer structure can be confirmed using FTIR spectroscopy, looking for the appearance of characteristic urethane and urea carbonyl peaks.
Summary and Future Outlook
This compound is a powerful co-monomer for creating specialty synthetic fibers with highly tunable properties. Its ability to disrupt crystallinity in polyamides and to act as a potent chain extender in polyurethanes allows for the rational design of materials.[3][11] In polyamides, it can be used to create fibers with lower melting points and higher flexibility. In polyurethanes, it helps form robust hard segments, leading to fibers with excellent strength and elasticity. Further research can explore its use in creating functional fibers, where the remaining hydroxyl group or the tertiary amine in the backbone can be used for post-polymerization modification, such as grafting functional molecules or improving dye affinity.
References
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Vertex AI Search. 2-Piperazinylethanol | Solubility of Things. 1
-
ResearchGate. Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive | Request PDF.
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Google Patents. Polyurethanes from piperazines - US2731445A.
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Merck Millipore. 2-(1-Piperazinyl)ethanol MSDS - 804312.
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Google Patents. Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions - US4590223A.
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PubMed Central. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC.
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperazine.
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ScienceDirect. Reactions of isocyanates with active hydrogen compounds.
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Google Patents. Polyurethane-ureas containing urealinked piperazine compounds - US3281397A.
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PubMed Central. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC.
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PharmaCompass.com. Ethanol, 2-(1-piperazinyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
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PubMed Central. Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property - PMC - NIH.
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MDPI. Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites.
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ResearchGate. Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties | Request PDF.
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PubChem. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677.
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ECHEMI. 1-Piperazineethanol Formula - 103-76-4.
-
RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
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National Institute of Standards and Technology. 1-Piperazineethanol - NIST WebBook.
-
Chemistry LibreTexts. 20.10: Polyamides and Polyesters: Step-Growth Polymers.
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
-
Aidic. Isocyanates as Precursors to Biomedical Polyurethanes.
-
PubChem. Chemical for bleaching textiles - Patent US-4919842-A.
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ChemicalBook. 1-(2-Hydroxyethyl)piperazine | 103-76-4.
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The Royal Society of Chemistry. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5.
-
Oriental Journal of Chemistry. Synthesis and characterization of some polyurethanes and polyurethane-ureas.
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The Rising Tide of HEPES Alternatives: A Deep Dive into N-(2-hydroxyethyl)piperazine as a Versatile Buffering Agent
In the landscape of biological research and pharmaceutical development, the meticulous control of pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. For decades, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has been a stalwart in cell culture and biochemical assays, prized for its ability to maintain physiological pH.[1][2] However, the evolving demands of sensitive applications and a growing awareness of the potential for buffer-induced artifacts have spurred a search for robust alternatives.[3][4][5] This guide introduces N-(2-hydroxyethyl)piperazine, a structurally related compound, as a compelling and versatile alternative buffering agent, and provides a comprehensive framework for its preparation and application.
Deconstructing the "Good" Buffer: Beyond the HEPES Paradigm
The utility of a biological buffer is governed by a set of criteria established by Dr. Norman E. Good and his colleagues, which include a pKa between 6.0 and 8.0, high water solubility, membrane impermeability, and minimal interference with biological processes.[6][7][8][9] HEPES, with a pKa of approximately 7.5 at 25°C, fits these criteria well for many applications, offering a stable pH environment in the physiological range of 7.2 to 7.6.[2][][11]
However, emerging research has highlighted certain limitations of HEPES. For instance, it can generate hydrogen peroxide when exposed to light, which can be toxic to cells.[1][4] Furthermore, at concentrations above 40 mM, HEPES may exhibit cytotoxicity.[12][13] These considerations underscore the need for alternative buffering systems that can be tailored to specific experimental contexts.
N-(2-hydroxyethyl)piperazine: A Profile
N-(2-hydroxyethyl)piperazine, also known as 1-piperazineethanol, is a heterocyclic amine that shares a core piperazine ring with HEPES.[14][15][16] It is a clear, colorless to pale yellow liquid that is miscible in water.[14][15][17] While it has been widely used as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals, its potential as a biological buffer has been less explored.[14][15][18][19]
A critical parameter for any buffer is its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. A study by Khalili et al. (2009) determined the dissociation constants of N-(2-hydroxyethyl)piperazine at various temperatures.[20] Understanding these pKa values is key to unlocking its potential as a HEPES alternative.
Comparative Analysis: HEPES vs. N-(2-hydroxyethyl)piperazine
| Property | HEPES | N-(2-hydroxyethyl)piperazine |
| Full Chemical Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | N-(2-hydroxyethyl)piperazine |
| Molecular Formula | C8H18N2O4S | C6H14N2O |
| Molecular Weight | 238.31 g/mol [11][21] | 130.19 g/mol [14][16][17] |
| pKa at 25°C (298 K) | ~7.5[1][] | pKa1: ~5.35, pKa2: ~9.73[20] |
| Effective Buffering Range | 6.8 - 8.2[][11][22] | ~4.4 - 6.4 and ~8.7 - 10.7 |
| Solubility in Water | High | Miscible[14] |
| Metal Ion Binding | Negligible[23] | Data not readily available, but the presence of two nitrogen atoms suggests potential for chelation. |
| Known Cytotoxicity | Can be cytotoxic at concentrations >40 mM[12][13]; light-induced H2O2 production[1][4] | Low toxicity is suggested, but extensive cell-based studies are needed[18]. |
Based on its pKa values, N-(2-hydroxyethyl)piperazine is not a direct, drop-in replacement for HEPES for maintaining a physiological pH in the 7.2-7.6 range. Its buffering capacity is maximal around pH 5.4 and 9.7. However, this opens up possibilities for its use in applications requiring buffering in more acidic or basic conditions where HEPES is less effective. Furthermore, its structural similarity to HEPES and other "Good's" buffers suggests its utility as a foundational molecule for the synthesis of a new generation of custom buffering agents.
Experimental Protocol: Preparation of a 1 M N-(2-hydroxyethyl)piperazine Stock Solution
This protocol outlines the preparation of a 1 M stock solution of N-(2-hydroxyethyl)piperazine buffer. The final pH will be adjusted based on the target application, keeping in mind the compound's pKa values.
Materials and Equipment:
-
N-(2-hydroxyethyl)piperazine (liquid, purity ≥ 99%)
-
Deionized, sterile water (dH₂O)
-
Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Sterile graduated cylinders and beakers
-
0.22 µm sterile filter
-
Sterile storage bottles
Protocol:
-
Reagent Preparation: In a sterile beaker, add approximately 800 mL of dH₂O. Place the beaker on a stir plate with a magnetic stir bar.
-
Addition of N-(2-hydroxyethyl)piperazine: Carefully measure 130.19 mL of N-(2-hydroxyethyl)piperazine (assuming a density of 1.0 g/mL; adjust based on the manufacturer's specifications) and slowly add it to the stirring dH₂O. Caution: Handle N-(2-hydroxyethyl)piperazine in a fume hood and wear appropriate personal protective equipment.
-
pH Adjustment:
-
Allow the solution to mix thoroughly.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the solution.
-
Slowly add concentrated HCl dropwise to lower the pH towards the desired acidic buffering range (e.g., pH 5.5) or concentrated NaOH to raise the pH towards the desired basic buffering range (e.g., pH 9.5).
-
Allow the solution to equilibrate after each addition before recording the pH.
-
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L sterile graduated cylinder. Add dH₂O to bring the final volume to 1 L.
-
Sterilization and Storage:
-
Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the buffer name, concentration, pH, and date of preparation.
-
Store the buffer at 4°C.
-
Workflow for Buffer Preparation
Caption: Workflow for the preparation of a 1 M N-(2-hydroxyethyl)piperazine buffer stock solution.
Future Perspectives and Conclusion
While N-(2-hydroxyethyl)piperazine may not be a universal substitute for HEPES, its distinct buffering ranges present new opportunities for researchers working outside of the standard physiological pH. Its application in areas such as enzymology at acidic pH or specific chemical reactions in basic conditions warrants further investigation. Moreover, its structural backbone is a prime candidate for the rational design and synthesis of novel zwitterionic buffers with tailored pKa values, potentially leading to a new generation of "Good's buffers" with enhanced biocompatibility and reduced off-target effects. As the demands for precision in biological and pharmaceutical research continue to grow, the exploration of versatile buffering agents like N-(2-hydroxyethyl)piperazine will be instrumental in pushing the boundaries of scientific discovery.
References
- Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.
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ENCO. Protocol: HEPES Buffer Recipe. Retrieved from [Link]
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Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]
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Promega Connections. (2019, May 24). What Makes a "Good" Buffer? Retrieved from [Link]
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Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer? Retrieved from [Link]
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Unknown. How do you make HEPES buffer for cell culture. Retrieved from [Link]
-
Protocols Online. (2010, April 11). Good's buffers. Retrieved from [Link]
-
Unknown. N-(2-Hydroxyethyl)piperazine: A Versatile Chemical Intermediate. Retrieved from [Link]
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Wikipedia. HEPES. Retrieved from [Link]
-
NovoPro Bioscience Inc. HEPES (1.0M, pH 7.5) Preparation and Recipe. Retrieved from [Link]
-
SERVA Electrophoresis GmbH. N-(2-Hydroxyethyl)piperazine-N'-2-ethane sulfonic acid ·Na-salt. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]
-
ReAgent Chemicals. (2021, July 14). What is HEPES Buffer? Retrieved from [Link]
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Unknown. Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. Retrieved from [Link]
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Chem-Impex. N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
-
PubMed Central. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture. Retrieved from [Link]
-
Chem-Impex. N-(2-Hydroxyethyl)piperazine-N'-3-propanesulfonic acid. Retrieved from [Link]
-
ResearchGate. Can anyone please suggest if other than PBS and HEPES there is any other buffer that can be used for washing HeLa cells? Retrieved from [Link]
-
Rayeneh Group. Buy Hydroxyethyl Piperazine (HEP). Retrieved from [Link]
-
ResearchGate. Which is the alternative buffer for HEPES? Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Chemsrc. (2025, August 20). N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
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PubChem. 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]
-
PubMed. The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide. Retrieved from [Link]
-
PubMed. Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium. Retrieved from [Link]
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ResearchGate. Effect of HEPES on the viability and differentiation of NSCs... Retrieved from [Link]
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Zhengzhou Alfa Chemical Co.,Ltd. N- (2-Hydroxyethyl) Piperazine. Retrieved from [Link]
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Science.gov. hepes buffer solution: Topics by Science.gov. Retrieved from [Link]
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PubChem. 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
-
Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/01d735e076326176378c3c72b2605f15905d49e1/figure/3]([Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for N-(2-hydroxyethyl)piperazine Derivatives
Welcome to the technical support center for the synthesis and optimization of N-(2-hydroxyethyl)piperazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical scaffold in their work. N-(2-hydroxyethyl)piperazine is a versatile bifunctional molecule, featuring both a secondary amine and a primary alcohol, making it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly neuroleptic agents.[1][2]
However, its synthesis is not without challenges. Achieving high yields of the desired mono-substituted product while minimizing common byproducts requires a nuanced understanding of reaction mechanisms and careful control of experimental parameters. This document provides in-depth, field-proven insights through a series of frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to help you navigate these challenges effectively.
Key Synthetic Pathways
The N-(2-hydroxyethyl)piperazine core is typically synthesized via one of three primary routes. The choice of pathway often depends on the available starting materials, scale, and desired purity profile.
Caption: Primary synthetic routes to N-(2-hydroxyethyl)piperazine.
-
Epoxide Ring-Opening: The reaction of piperazine with ethylene oxide is a common industrial method. This is an SN2-type reaction where the piperazine amine acts as the nucleophile, opening the strained epoxide ring.[1][3]
-
Nucleophilic Substitution: Reacting piperazine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, is another established route.[1][4]
-
Reductive Alkylation & Cyclization: A less common but viable alternative involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine in the presence of a hydrogenation-dehydrogenation catalyst.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of N-(2-hydroxyethyl)piperazine, and how can I minimize it?
The most prevalent and troublesome byproduct is the di-substituted product, N,N'-bis(2-hydroxyethyl)piperazine .[7][8][9] This occurs when the newly formed secondary amine of the desired mono-substituted product reacts with another equivalent of the electrophile (e.g., ethylene oxide).
Causality: The nitrogen atom of the mono-substituted product is often of similar or even slightly higher nucleophilicity than the starting piperazine, leading to competitive di-substitution.
Minimization Strategies:
-
Stoichiometric Control: Use a significant excess of piperazine relative to the electrophile. This statistically favors the reaction of the electrophile with the more abundant starting material.[10]
-
Slow Addition: Add the electrophile (e.g., ethylene oxide or 2-chloroethanol) slowly to the reaction mixture containing the excess piperazine. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction.[10]
-
Reactive Distillation: In continuous industrial processes, reactive distillation can be employed. This technique removes the higher-boiling mono-substituted product from the reaction zone as it is formed, preventing it from reacting further.[8][11]
Q2: My goal is to synthesize a derivative via N-alkylation of N-(2-hydroxyethyl)piperazine. How can I ensure the reaction occurs on the piperazine nitrogen and not the hydroxyl group?
The secondary amine of the piperazine ring is significantly more nucleophilic than the primary alcohol. Under standard N-alkylation conditions (e.g., using an alkyl halide with a mild base), the reaction will overwhelmingly favor alkylation at the nitrogen. O-alkylation typically requires much stronger bases (like sodium hydride) to deprotonate the alcohol, creating a more potent alkoxide nucleophile. For most pharmaceutical syntheses, selective N-alkylation is readily achieved without protecting the hydroxyl group.
Q3: Which analytical techniques are best for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. A suitable solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) can typically resolve the starting piperazine, the mono-substituted product, and the di-substituted byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate monitoring. It provides clear separation of components and confirms their identity by mass, allowing for precise determination of conversion and byproduct formation.
-
Gas Chromatography (GC): Useful for volatile derivatives and for monitoring the disappearance of volatile starting materials like ethylene oxide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a structured format.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield of the desired mono-substituted product with significant di-substitution. | 1. Unfavorable Stoichiometry: Molar ratio of piperazine to electrophile is too low (e.g., near 1:1).2. High Reactivity of Product: The mono-substituted product is highly reactive towards further substitution. | 1. Increase Piperazine Excess: Use a 5- to 10-fold molar excess of piperazine. This statistically favors the reaction of the electrophile with the starting material over the product.[10]2. Employ Mono-Protection: Use N-Boc-piperazine as the starting material. The Boc group deactivates one nitrogen, forcing the reaction to occur regioselectively at the free secondary amine. The protecting group can be easily removed later with acid.[12]3. Control Addition Rate: Add the electrophile dropwise at a controlled temperature to maintain its low concentration, thus suppressing the second addition. |
| Reaction stalls or shows incomplete conversion. | 1. Poor Reagent Solubility: Starting materials or base (e.g., K₂CO₃) are not fully dissolved in the chosen solvent (e.g., acetone, acetonitrile).[13]2. Catalyst Deactivation: In catalytic reactions (e.g., Buchwald-Hartwig, reductive amination), the catalyst may be poisoned or degraded.[10]3. Insufficient Temperature: The activation energy for the reaction is not being met. | 1. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which can better solubilize reagents and salts.[13]2. Screen Catalysts/Conditions: For catalytic reactions, screen different ligands, palladium sources, or bases. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[10][14]3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Formation of unexpected byproducts (other than di-substitution). | 1. Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to formylation byproducts.2. Intramolecular Cyclization: If the alkylating agent contains another reactive functional group, an undesired intramolecular reaction may occur. | 1. Use an Inert Solvent: Choose a more stable solvent such as dioxane, toluene, or N-methyl-2-pyrrolidone (NMP) for high-temperature reactions.2. Modify Reaction Conditions: Lowering the reaction temperature can often disfavor side reactions with higher activation energies. Changing the base or solvent may also alter the reaction pathway. |
| Difficulty purifying the final product. | 1. Similar Polarity: The desired product, remaining starting material, and byproducts have very similar polarities, making chromatographic separation difficult.2. Product is a Water-Soluble Salt: Formation of hydrochloride or hydrobromide salts can make extraction into organic solvents challenging. | 1. Acid-Base Extraction: Exploit the basicity of the piperazine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to extract the amine-containing compounds into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free base product back into an organic solvent.2. Column Chromatography: Use a silica gel column with a gradient elution. Often, a mobile phase of dichloromethane/methanol with a small percentage of triethylamine or ammonium hydroxide is effective for breaking tailing and improving separation of basic amines.3. Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent purification method. Alternatively, precipitating the product as a specific salt (e.g., dihydrochloride, diacetate) can be an effective purification and isolation strategy.[15] |
Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using a Protecting Group
This protocol details the synthesis of a derivative using N-Boc-piperazine to ensure high selectivity for mono-alkylation. This is a robust and trustworthy method for laboratory-scale synthesis.
Caption: Workflow for selective mono-alkylation using a protecting group.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperazine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Addition: Slowly add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) to the stirring suspension at room temperature. For highly reactive electrophiles, consider cooling the reaction to 0°C.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) until LC-MS analysis indicates the consumption of the starting N-Boc-piperazine.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate.
-
Purification: Purify the crude Boc-protected intermediate by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Isolation: Remove the solvent and excess acid under reduced pressure to yield the final product, typically as a hydrochloride or trifluoroacetate salt. The free base can be obtained by neutralizing with a base and extracting.
Protocol 2: Synthesis via Epoxide Ring-Opening with Excess Piperazine
This protocol describes the direct synthesis of N-(2-hydroxyethyl)piperazine, a common industrial approach that relies on a large excess of piperazine to favor the mono-adduct.
Step-by-Step Methodology:
-
Setup: In a pressure-rated reaction vessel, charge piperazine (5-10 equivalents) and a solvent such as ethanol or water.
-
Addition: Cool the mixture in an ice bath. Slowly bubble in or add a solution of ethylene oxide (1.0 equivalent) while maintaining the internal temperature below 20°C. Caution: Ethylene oxide is a toxic and flammable gas; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: After the addition is complete, seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to ensure completion. Monitor the disappearance of ethylene oxide and the formation of products by GC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and most of the unreacted piperazine (which can be recovered).
-
Purification: The crude product can be purified by vacuum distillation to separate the desired N-(2-hydroxyethyl)piperazine from the higher-boiling N,N'-bis(2-hydroxyethyl)piperazine byproduct and any remaining starting material.
References
- N-(2-Hydroxyethyl)
- Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. (Benchchem)
- Synthesis of N-(2-hydroxyethyl)
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- Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts.
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
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- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
- bis-\2-Hydroxy-ethyl-piperazine - European P
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- WO2014184039A1 - Method for preparing n-alkyl-piperazines.
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- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Proposed industrial pathway to piperazine starting
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- Procedure for N-alkylation of Piperidine?
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (NIH)
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- Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e.
- Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (YouTube)
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- Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (American Chemical Society)
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- Reactions of Piperazines. (Ambeed.com)
- PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS - European P
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- 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3. (ChemicalBook)
- WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
- DE1092019B - Process for the N-monoalkylation of piperazine.
- Catalyst and amination process for the synthesis of piperazine
- Addition Reaction of Ethylene Oxide.
- Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
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Technical Support Center: Purification of Piperazine-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique purification challenges presented by piperazine-containing compounds. The inherent physicochemical properties of the piperazine ring, namely its high polarity, dual basicity, and potential for metal chelation, often complicate standard purification protocols.[1][2][3] This resource is designed to explain the causality behind these challenges and offer field-proven, validated solutions.
Section 1: Understanding the Core Challenges
The piperazine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.[3] However, the very features that make it attractive also create purification hurdles.
-
High Polarity & Water Solubility: Piperazine and its simple derivatives are highly soluble in water, making them difficult to extract from aqueous reaction media into common organic solvents.[4][5]
-
Dual Basicity: The two nitrogen atoms have distinct pKa values (pKa1 ≈ 5.3, pKa2 ≈ 9.7), meaning the compound's protonation state and, consequently, its solubility and chromatographic behavior are highly pH-dependent.[5][6] This basicity leads to strong interactions with acidic stationary phases like silica gel, causing significant peak tailing in chromatography.[1][7]
-
Metal Chelation: The nitrogen lone pairs can act as ligands, chelating metal ions from catalysts (e.g., Palladium) or reagents.[8][9][10][11] This can lead to product contamination and requires specific removal strategies.
-
Hygroscopicity and Reactivity: Many piperazine compounds readily absorb atmospheric water and carbon dioxide, which can complicate analysis and handling.[5][6]
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section directly addresses common issues encountered during the purification of piperazine-containing compounds.
Aqueous Work-up & Extraction
Question: My piperazine compound is highly water-soluble, and I'm getting poor recovery during liquid-liquid extraction with standard solvents like ethyl acetate or dichloromethane. What can I do?
Answer: This is a classic problem stemming from the high polarity of the piperazine core.[4] To improve extraction efficiency, you need to manipulate the chemical environment to favor partitioning into the organic phase.
Causality: The basic nitrogen atoms of the piperazine ring become protonated in neutral or acidic aqueous solutions, forming highly water-soluble salts. To extract the compound into an organic solvent, you must convert it to its neutral, "free base" form, which is more lipophilic.
Troubleshooting Steps:
-
pH Adjustment: Before extraction, basify the aqueous layer to a pH at least 1-2 units above the higher pKa of your compound (typically pH > 11-12) using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[6] This ensures the piperazine is fully deprotonated.
-
Salting Out: Add a significant amount of a salt, like sodium chloride (NaCl), to the aqueous phase until it is saturated.[6][12] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic compound and "forcing" it into the organic phase.
-
Solvent Choice: Switch to more polar organic solvents that are still immiscible with water. Chloroform or a mixture of dichloromethane/isopropanol (e.g., 9:1) can be more effective for extracting polar amines than ethyl acetate alone.[6]
Flash Column Chromatography
Question: My compound streaks badly on my silica gel column, resulting in broad peaks and poor separation. How can I fix this?
Answer: Severe peak tailing or streaking on silica gel is a hallmark of basic compounds like piperazines.[13] This occurs due to strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[7]
Causality: The interaction is an acid-base binding event. To achieve good chromatography, you must suppress this interaction by either neutralizing the stationary phase or by adding a competitive base to the mobile phase that will preferentially bind to the silanol groups.
Troubleshooting Workflow:
Caption: Logic diagram for troubleshooting poor peak shape of piperazine compounds.
Detailed Protocols:
-
Protocol 1: Mobile Phase Modification. This is the most common and immediate solution. Prepare your eluent (e.g., Dichloromethane/Methanol) and add a small amount of a basic modifier.[1]
-
Triethylamine (TEA): Add 0.5-2% by volume.
-
Ammonium Hydroxide (25% in water): Add 0.5-2% by volume. This is often used with highly polar systems.[13]
-
Important: Always pre-treat your column by flushing it with the modified eluent for several column volumes before loading your sample. This ensures the silica surface is fully "deactivated."[14]
-
-
Protocol 2: Alternative Stationary Phases. If mobile phase additives are insufficient or undesirable, change the stationary phase.
Question: My compound is extremely polar and either won't elute from a normal-phase column or it elutes in the void volume on a reverse-phase (C18) column. What chromatographic technique should I use?
Answer: This is a common scenario for piperazine derivatives with additional polar functional groups. When a compound is too polar for both standard normal-phase and reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution.[15][16]
Causality: HILIC utilizes a polar stationary phase (like bare silica, diol, or amino columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[16][17] Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase. Increasing the aqueous content of the mobile phase decreases retention, which is the opposite of reverse-phase chromatography.
HILIC Method Development Summary:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Bare Silica, Amino, or Diol Column | Provides the necessary polar surface for hydrophilic interaction.[15][17][18] |
| Mobile Phase (A) | Acetonitrile | The weak solvent in HILIC; high concentrations promote retention. |
| Mobile Phase (B) | Water with buffer/additive (e.g., 10mM Ammonium Acetate) | The strong solvent; increasing its concentration elutes compounds. |
| Gradient | Start at high %A (e.g., 95% ACN) and decrease to elute. | Ensures initial retention of the polar analyte on the column. |
| Sample Diluent | Acetonitrile or Mobile Phase A | Dissolving the sample in the weak solvent prevents premature elution. |
Post-Purification & Product Isolation
Question: After chromatography with a TEA-modified eluent, I see residual TEA in my final product's NMR spectrum. How can I remove it?
Answer: Triethylamine is a high-boiling point (89 °C) amine and can be difficult to remove completely by simple evaporation, especially if your product is a thick oil or solid.
Troubleshooting Steps:
-
Acid Wash/Back-Extraction: Dissolve the product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). The basic TEA will be protonated and move into the aqueous layer. Then, wash with brine, dry the organic layer (e.g., with Na2SO4), and re-concentrate.
-
Co-evaporation: Add a lower-boiling point solvent like toluene or dichloromethane to your product and evaporate under reduced pressure. Repeat this process 2-3 times. The azeotrope formed can help carry away the residual TEA.
-
Salt Formation: If your compound is stable as a salt, dissolve it in a solvent like diethyl ether or methanol and add a solution of HCl in ether/dioxane. The resulting hydrochloride salt will often precipitate, leaving the TEA behind in the solvent. The precipitate can then be collected by filtration.[19]
Question: My final product is contaminated with residual palladium from a Buchwald-Hartwig or similar cross-coupling reaction. How do I remove it?
Answer: Piperazines can effectively chelate palladium, making it difficult to remove by standard chromatography or washing.[20] Specialized scavengers are often required.
Causality: The nitrogen atoms in the piperazine ring coordinate to the palladium catalyst, carrying it through the purification process.
Solutions:
-
Metal Scavengers: These are functionalized materials (often silica or polymer beads) that have a high affinity for specific metals.
-
Thiol-based scavengers: Very effective for palladium. Stir the crude product solution with the scavenger resin for several hours, then filter off the resin.
-
Activated Carbon: While less specific, treating a solution of the product with activated carbon can also effectively remove palladium, along with colored impurities.
-
-
Specialized Extraction: In some cases, washing with an aqueous solution of a strong chelating agent like thiourea or sodium sulfide can help strip the palladium from the product. This should be followed by further aqueous washes to remove the chelating agent.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it better to purify my piperazine compound as the free base or as a salt? A1: It depends on the properties of your specific compound.
-
Free Base: Purification via chromatography is almost always done on the free base form to avoid extreme polarity and solubility issues.
-
Salt: If your compound is a solid, converting it to a salt (e.g., hydrochloride, tartrate, citrate) can be an excellent final purification step via recrystallization.[21][22][23] Salt formation often dramatically improves crystallinity and can help reject impurities that do not form salts under the same conditions.[19][24]
Q2: I'm trying to perform a reaction on one nitrogen of piperazine, but I keep getting the di-substituted product. How can I improve selectivity for mono-substitution? A2: This is a common synthetic challenge, not just a purification one, but it's critically related.
-
Use a Large Excess of Piperazine: Using a 5-10 fold excess of piperazine will statistically favor mono-substitution.[1] The unreacted piperazine can then be removed by an acidic wash during work-up.
-
Use a Mono-Protected Piperazine: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine.[1][25] Perform your reaction on the free nitrogen, and then remove the Boc protecting group in a final step.
Q3: My purified piperazine compound is an oil that is difficult to handle. Can I convert it to a solid? A3: Yes, converting the oily free base to a crystalline salt is a standard technique. Dissolve the oil in a suitable solvent (e.g., methanol, isopropanol, or diethyl ether) and add one or two equivalents of an acid (e.g., HCl in ether, methanesulfonic acid, or tartaric acid). The resulting salt will often precipitate as a handleable solid.[19][22]
Q4: Can I use Solid-Phase Extraction (SPE) for purifying piperazine compounds? A4: Yes, SPE is a very effective technique, particularly for sample cleanup. A strong cation exchange (SCX) cartridge is ideal.[26] The basic piperazine will be retained on the acidic cartridge under neutral or acidic loading conditions. Non-basic impurities can be washed away. The desired compound is then eluted by washing the cartridge with a basic solution (e.g., methanol containing ammonium hydroxide).
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LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.[Link]
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Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.[Link]
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ResearchGate. How to extract/isolate piperazine from water without distillation?[Link]
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Reddit. Purification of strong polar and basic compounds.[Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
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Al-saad, Z. A. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
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Biotage. What can I use to purify polar reaction mixtures?[Link]
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ResearchGate. Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride.[Link]
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Matchett, M. W., et al. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(17), 4231-4235. [Link]
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Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.[Link]
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Wikipedia. Piperazine.[Link]
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Biotage. Is there an easy way to purify organic amines?[Link]
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Hunan Fortune Technology Co., LTD. Piperazine Chelating Reagent for Flotation Chemical Applications in Mining and Metal Recovery.[Link]
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ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[Link]
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Voice, A. K., et al. (2013). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Energy Procedia, 37, 1635-1644. [Link]
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Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.[Link]
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The Analytical Scientist. Purification of polar compounds.[Link]
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PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.[Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
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Kolar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]
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ResearchGate. How we can separate n methyl piperazine from water.[Link]
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Patel, K. D., et al. (2007). Synthesis, Characterization and Antimicrobial Activity of Metal Chelates of 5-[4-(3-Chloro phenyl)piperazinyl- methylene]. E-Journal of Chemistry, 4(2), 190-195. [https://www.researchgate.net/publication/242277873_Synthesis_Characterization_and_Antimicrobial_Activity_of_Metal_Chelates_of_5-4-3-Chloro_phenylpiperazinyl-_methylene]-8-quinolinol]([Link])
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Technical Support Center: Preventing Di-substitution in Reactions with 2-Piperazineethanol
Welcome to the technical support center for optimizing reactions involving 2-piperazineethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with di-substitution, a common side reaction in the functionalization of the piperazine scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve selective mono-substitution and improve your reaction outcomes.
Troubleshooting Guide: Minimizing Di-substitution
This section addresses specific issues related to the formation of 1,4-disubstituted piperazine byproducts.
Issue 1: Significant Formation of the 1,4-Disubstituted Byproduct
Question: My reaction is yielding a substantial amount of the di-substituted product, leading to a low yield of the desired mono-substituted this compound derivative. How can I enhance selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a frequent challenge because the two nitrogen atoms in the piperazine ring have similar reactivity.[1] Several strategies can be employed to favor mono-substitution:
-
Stoichiometric Control (Excess Piperazine): Using a large excess of this compound (typically 5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[2] This is one of the most direct methods to increase the probability of mono-alkylation or mono-acylation.[1]
-
Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile in the reaction mixture.[2] This kinetic control minimizes the chance of a second substitution on the already mono-substituted product.
-
Use of a Mono-Protected Piperazine: A highly effective and clean method involves using a mono-protected piperazine derivative.[1] The most common protecting group is the tert-butoxycarbonyl (Boc) group.[3] By temporarily blocking one of the nitrogen atoms, the reaction is directed specifically to the unprotected site.[1] The protecting group is then removed in a subsequent step to yield the desired mono-substituted product.[1][3]
-
In Situ Mono-protonation: Another strategy is to form the monopiperazinium salt in situ.[4][5] This can be achieved by reacting piperazine with one equivalent of a strong acid, effectively "protecting" one nitrogen as the salt and leaving the other available for reaction.[4][6]
Issue 2: Difficulty in Separating Mono- and Di-substituted Products
Question: I am struggling with the purification of my mono-substituted product from the di-substituted byproduct and unreacted starting material. What are the best practices for purification?
Answer: The separation of closely related piperazine derivatives can be challenging due to their similar polarities. Here are some recommended approaches:
-
Column Chromatography: This is the most common method for separating reaction mixtures. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often effectively separate the products. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to optimize the solvent system.[2]
-
Acid-Base Extraction: Exploiting the basicity of the piperazine nitrogens can be an effective purification strategy. The mono-substituted product, di-substituted product, and unreacted piperazine will have different pKa values. By carefully adjusting the pH of the aqueous phase during workup, it may be possible to selectively extract one component into the organic phase while leaving others in the aqueous phase.
-
Crystallization: If the desired mono-substituted product is a solid, crystallization can be a highly effective purification method. Screening different solvents or solvent mixtures may be necessary to find conditions that favor the crystallization of the desired product while leaving impurities in the solution.
Issue 3: Low Overall Yield Despite Controlling for Di-substitution
Question: Even when I manage to control di-substitution, the overall yield of my mono-substituted this compound derivative is low. What other factors could be at play?
Answer: Low yields can stem from several factors beyond di-substitution. Consider the following:
-
Reaction Conditions: Temperature and reaction time are critical parameters.[2] High temperatures can sometimes lead to decomposition of starting materials or products.[2] It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[2][7]
-
Choice of Base and Solvent: The base and solvent can significantly influence the reaction outcome. For alkylation reactions, a non-nucleophilic base is often preferred to avoid side reactions. The solvent should be chosen to ensure adequate solubility of all reactants.[2] Common solvents for piperazine alkylation include acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).[3]
-
Steric Hindrance: The nature of the electrophile can play a significant role.[8][9][10] Bulky electrophiles will react more slowly and may require more forcing conditions. In some cases, steric hindrance from a bulky electrophile can actually favor mono-substitution, as the introduction of the first group makes the second nitrogen less accessible for further reaction.[8][9][10]
-
Formation of Quaternary Ammonium Salts: Over-alkylation can lead to the formation of quaternary ammonium salts, which are often highly water-soluble and can be lost during aqueous workup.[5] Using a less reactive alkylating agent or milder reaction conditions can help to mitigate this.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the reactivity and handling of this compound.
Q1: What is the difference in reactivity between the two nitrogen atoms in this compound?
In an unsubstituted piperazine ring, the two secondary amine nitrogens are chemically equivalent.[1] However, in this compound, the presence of the hydroxyethyl substituent on one of the carbons adjacent to a nitrogen atom can introduce a slight electronic and steric difference. The nitrogen atom further away from the hydroxyethyl group (N4) is generally considered to be slightly more nucleophilic and less sterically hindered than the nitrogen atom closer to the substituent (N1). However, for most practical purposes in preventing di-substitution, it is safest to assume their reactivity is comparable.
Q2: What are the most common protecting groups for piperazine, and how are they removed?
The most widely used protecting group for piperazine is the tert-butoxycarbonyl (Boc) group.[1][3] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][11] Other protecting groups include benzyloxycarbonyl (Cbz or Z) and acetyl (Ac).[11][12] The Cbz group is typically removed by catalytic hydrogenation, while the acetyl group can be removed by acid or base hydrolysis.[11][12]
Q3: Can I perform a one-pot reaction to synthesize a mono-substituted derivative without isolating the protected intermediate?
While a one-pot procedure is attractive for its efficiency, it can be challenging to achieve high selectivity for mono-substitution without distinct steps for protection, reaction, and deprotection. A one-pot approach that has shown success is the use of in-situ mono-protonation, where one nitrogen is deactivated as a salt before the addition of the electrophile.[4]
Q4: How does the choice of electrophile (e.g., alkyl halide vs. acyl chloride) affect the propensity for di-substitution?
Acyl chlorides are generally more reactive than alkyl halides. This high reactivity can sometimes make it more difficult to control the reaction and prevent di-substitution. For acylation, slow addition of the acyl chloride at low temperatures is particularly important. In some cases, using a less reactive acylating agent, such as an acid anhydride, can provide better control.[13]
Q5: Are there any safety considerations I should be aware of when working with this compound?
Yes, this compound is known to cause skin irritation and serious eye damage.[14] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents, acids, and certain metals like copper.[14][15]
Experimental Protocols
Protocol 1: Mono-Boc Protection of this compound
This protocol describes a general procedure for the mono-protection of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Boc₂O (1 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the stirred this compound solution over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-Boc-protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Alkylation of Mono-Boc-Protected this compound
This protocol outlines the alkylation of the mono-protected intermediate.
Materials:
-
Mono-Boc-protected this compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or DMF
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of mono-Boc-protected this compound (1 equivalent) in acetonitrile, add K₂CO₃ (1.5-2 equivalents).
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) as needed, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated, N'-Boc-protected product.
-
Purify by column chromatography if necessary.
Data Summary
| Strategy for Mono-substitution | Key Advantages | Key Disadvantages | Typical Conditions |
| Excess Piperazine | Simple, one-step procedure. | Requires a large amount of starting material; purification can be challenging. | 5-10 equivalents of piperazine, slow addition of electrophile.[2] |
| Mono-protection (e.g., Boc) | High selectivity, clean reaction. | Multi-step process (protection and deprotection). | Boc₂O for protection, TFA or HCl for deprotection.[3][11] |
| In Situ Mono-protonation | One-pot procedure, avoids isolation of intermediates. | May not be as selective as the protecting group strategy. | 1 equivalent of piperazine, 1 equivalent of a strong acid.[4] |
Visualizations
Decision Tree for Preventing Di-substitution
Caption: Desired mono-substitution pathway and common di-substitution side reactions.
References
-
Lorz, E., & Baltzly, R. (1951). Journal of the American Chemical Society, 73(1), 93-95. [Link]
-
Various Authors. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. [Link]
- Google Patents. (n.d.).
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
Kavalek, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2949. [Link]
-
Various Authors. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. PubMed Central. [Link]
-
Sodiq, A., et al. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 63, 1256-1267. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]
-
MDPI. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
ChemBK. (2024). 1-(2-Hydroxyethyl)piperazine,2-Piperazinoethanol, Piperazine-1-ethanol. [Link]
-
CAS Common Chemistry. (n.d.). (2S)-2-Piperazineethanol. [Link]
-
The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
-
Various Authors. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Various Authors. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Various Authors. (2013). Patent No. - ResearchGate. ResearchGate. [Link]
-
Various Authors. (2025). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. [Link]
- Google Patents. (n.d.).
Sources
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Guide for 2-Piperazineethanol Synthesis
Welcome to the technical support center for the synthesis of 2-Piperazineethanol, also known as 1-(2-Hydroxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The most prevalent include:
-
Alkylation of Piperazine with 2-Chloroethanol: This is a direct and widely used method involving the nucleophilic substitution of the chloride by one of the secondary amines of the piperazine ring.[1]
-
Reaction of Piperazine with Ethylene Oxide: This route offers an alternative to using haloalkanes but requires careful control of reaction conditions to prevent side reactions.[1][2]
-
Reductive Alkylation and Cyclization of Monoethanolamine and Diethanolamine: This less common approach avoids using piperazine as a starting material and instead builds the heterocyclic ring.[3]
Q2: What is the primary challenge in the synthesis of this compound?
The principal challenge is controlling the selectivity of the reaction to favor the mono-substituted product, this compound, over the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine.[4] Both nitrogen atoms in the piperazine ring are nucleophilic and can react with the alkylating agent.
Q3: How can I minimize the formation of the di-substituted byproduct?
Several strategies can be employed to enhance the yield of the desired mono-substituted product:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine (5-10 fold) relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[4][5]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, particularly at lower temperatures, can help to control the reaction rate and improve selectivity.[5]
-
Use of a Mono-protected Piperazine: A highly effective method involves protecting one of the piperazine nitrogens with a group like tert-Butoxycarbonyl (Boc).[4][5] This directs the alkylation to the unprotected nitrogen, and the protecting group can be subsequently removed.
Q4: What are the recommended purification techniques for this compound?
Due to its high boiling point and viscosity, purification can be challenging. Common methods include:
-
Vacuum Distillation: This is a standard method for purifying high-boiling liquids.[6][7]
-
Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride), which can then be purified by recrystallization from a suitable solvent.[7]
-
Column Chromatography: While possible, it can be cumbersome for large-scale purifications.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction has run to completion, but I have a very low yield of this compound, or none at all. What could be the cause?
Answer: A low or negligible yield can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of Reagents | Impurities in piperazine or the alkylating agent can interfere with the reaction. Piperazine is hygroscopic and can absorb water and carbon dioxide from the atmosphere. | Ensure reagents are of high purity and appropriately stored. Use freshly opened or properly stored piperazine. |
| Incorrect Reaction Temperature | The N-alkylation of piperazine typically requires heating. Insufficient temperature will result in a slow or incomplete reaction. | Optimize the reaction temperature. A good starting point is refluxing in a solvent like ethanol or acetonitrile.[8][9] Monitor the reaction progress by TLC or GC-MS. |
| Ineffective Base | When using a salt of the alkylating agent (e.g., 2-chloroethanol hydrochloride), a base is required to neutralize the acid and deprotonate the piperazine. An inadequate or weak base will hinder the reaction. | Use a suitable base such as potassium carbonate or triethylamine.[8][9] Ensure at least two equivalents of the base are used if starting with piperazine and an alkyl halide hydrochloride. |
| Solvent Issues | The choice of solvent is crucial for ensuring the solubility of all reactants. | Ethanol, isopropanol, and acetonitrile are commonly used solvents.[6][8][9] Ensure the chosen solvent is anhydrous if moisture-sensitive reagents are involved. |
Issue 2: Excessive Formation of 1,4-bis(2-hydroxyethyl)piperazine (Di-substituted Byproduct)
Question: My main product is the di-substituted piperazine derivative, with only a small amount of the desired mono-substituted product. How can I improve the selectivity?
Answer: This is the most common challenge in this synthesis. The mono-substituted product is often more reactive than the starting piperazine, leading to a second alkylation.
Causality and Mitigation Strategies:
-
Statistical Probability: With a 1:1 molar ratio of piperazine to the alkylating agent, as the concentration of the mono-substituted product increases, the probability of it reacting again also increases.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[5]
-
Solution: Monitor the reaction closely using TLC or GC-MS and stop the reaction when the concentration of the mono-substituted product is at its maximum. Consider running the reaction at a lower temperature for a longer period.
-
Workflow for Optimizing Mono-alkylation:
Caption: Decision workflow for minimizing di-substitution.
Issue 3: Difficulty in Product Isolation and Purification
Question: I have confirmed the presence of my product, but I am struggling to isolate it from the reaction mixture and unreacted starting materials. What are the best practices for purification?
Answer: The physical properties of this compound (high boiling point, viscosity, and water solubility) can make purification challenging.
Purification Strategies:
| Method | Protocol | Considerations |
| Vacuum Distillation | After removing the solvent and any solid byproducts by filtration, the crude product can be subjected to vacuum distillation. | This is often the most effective method for large-scale purification.[6][7] Ensure your vacuum system can achieve a sufficiently low pressure to distill the product without decomposition. |
| Acid-Base Extraction | 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).2. Wash with a dilute acid solution (e.g., 1M HCl) to extract the basic piperazine and its derivatives into the aqueous layer.3. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.4. Extract the product back into an organic solvent.5. Dry the organic layer and evaporate the solvent. | This method is useful for removing non-basic impurities. However, it may not effectively separate the mono- and di-substituted products from each other. |
| Crystallization as a Salt | 1. Dissolve the crude product in a suitable solvent (e.g., isopropanol or ether).2. Add an acid (e.g., HCl in isopropanol) dropwise until precipitation is complete.3. Filter the salt and recrystallize it from an appropriate solvent system. | This can be a very effective method for obtaining high-purity material.[7] Experimentation with different acids and solvents may be necessary to find the optimal conditions. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation with 2-Chloroethanol
This protocol emphasizes the use of excess piperazine to favor mono-alkylation.
Materials:
-
Piperazine (anhydrous)
-
2-Chloroethanol
-
Ethanol (anhydrous)
-
Potassium Carbonate
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5 equivalents) in anhydrous ethanol.
-
Add potassium carbonate (2 equivalents).
-
Slowly add 2-chloroethanol (1 equivalent) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any remaining non-polar impurities.
-
Saturate the aqueous layer with sodium chloride and extract the product with a suitable organic solvent (e.g., chloroform or a mixture of isopropanol and chloroform).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: In-process Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common system is Dichloromethane:Methanol:Ammonia (90:9:1)
-
Visualization agent: Potassium permanganate stain or iodine chamber
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting materials for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate or placing in an iodine chamber.
-
The product, this compound, will have a different Rf value than the starting piperazine and 2-chloroethanol. The di-substituted byproduct will also have a distinct Rf value.
Visualization of Reaction Progress:
Caption: Workflow for TLC monitoring of the reaction.
IV. Analytical Characterization
A variety of analytical methods can be used to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the retention time and the mass spectrum of the compound. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[10] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the product. Derivatization may be necessary for UV detection.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information, confirming the connectivity of the atoms in the molecule. |
| Infrared (IR) Spectroscopy | Will show characteristic absorption bands for the O-H stretch of the alcohol and the N-H stretch of the secondary amine.[6] |
V. References
-
PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. Retrieved from PrepChem.com.
-
BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Retrieved from BenchChem.
-
CN103254153A. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
-
ChemicalBook. (2023). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. Retrieved from ChemicalBook.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from MDPI.
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from ResearchGate.
-
US4338443A. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
-
HU227192B1. (2010). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. Google Patents.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from BenchChem.
-
National Institutes of Health. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from NIH.
-
BenchChem. (n.d.). This compound High-Purity Research Chemical. Retrieved from BenchChem.
-
CN106866583B. (2019). A kind of preparation method of two (2- ethoxy) piperazines. Google Patents.
-
Journal of Pharmaceutical and Chemical Research. (2015). A Review on Analytical Methods for Piperazine Determination.
-
ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide.... Retrieved from ResearchGate.
-
US6258955B1. (2001). Process for preparing 2-piperidineethanol compounds. Google Patents.
-
DE69929808T2. (2006). PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. Google Patents.
-
Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from r/chemistry.
-
European Patent Office. (2006). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - EP 1131289 B1.
-
BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. Retrieved from BenchChem.
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from PMC.
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from Organic Chemistry Portal.
-
ResearchGate. (2016). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?. Retrieved from ResearchGate.
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from ResearchGate.
-
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from BenchChem.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from PMC.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing.
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
ChemicalBook. (n.d.). This compound,(2R)-(9CI) synthesis. Retrieved from ChemicalBook.
-
BenchChem. (2025). A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol: A Versatile Scaffold in Medicinal Chemistry. Retrieved from BenchChem.
-
US5455352A. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. Google Patents.
-
CN102432565A. (2012). Preparation method of 2-hydroxyethyl piperazine. Google Patents.
-
European Patent Office. (1993). bis-\2-Hydroxy-ethyl-piperazine - EP 0338385 B1.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC.
Sources
- 1. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]
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- 3. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
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- 12. jocpr.com [jocpr.com]
Technical Support Center: Enhancing Coupling Reactions with N-(2-hydroxyethyl)piperazine
Welcome to the technical support center for optimizing coupling reactions involving N-(2-hydroxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to improve the efficiency and success of your experiments.
Introduction to N-(2-hydroxyethyl)piperazine in Synthesis
N-(2-hydroxyethyl)piperazine is a versatile bifunctional building block widely utilized in pharmaceutical and medicinal chemistry.[1] Its structure, featuring a secondary amine within a piperazine ring and a primary alcohol, allows for a diverse range of chemical modifications.[1] The piperazine moiety is a well-established scaffold in drug design, often imparting favorable pharmacokinetic properties.[1] However, the presence of two nucleophilic centers, the secondary amine and the primary alcohol, can present challenges in achieving selective functionalization. This guide will address these challenges and provide strategies for efficient and selective coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during coupling reactions with N-(2-hydroxyethyl)piperazine, providing explanations and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion in Amide Coupling Reactions
Question: I am experiencing low yields in my amide coupling reaction between a carboxylic acid and N-(2-hydroxyethyl)piperazine using a standard carbodiimide coupling agent like EDC with HOBt. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with N-(2-hydroxyethyl)piperazine can stem from several factors, primarily related to reagent choice, reaction conditions, and the inherent properties of the starting materials.
-
Causality:
-
Suboptimal Activation: The activation of the carboxylic acid by the coupling reagent may be inefficient. While EDC/HOBt is a common choice, for sterically hindered or electron-deficient carboxylic acids, more potent activators may be necessary.[2]
-
Competing Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture, or undergo intramolecular rearrangement to form inactive species.
-
Poor Solubility: N-(2-hydroxyethyl)piperazine is highly polar and miscible with water, but has limited solubility in some common organic solvents like chloroform and methanol.[3] Poor solubility of any of the reactants can lead to a sluggish and incomplete reaction.
-
Inappropriate Base: The choice and stoichiometry of the base are critical. An insufficient amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can lead to protonation of the piperazine nitrogen, reducing its nucleophilicity. Conversely, an inappropriate base can lead to side reactions.
-
-
Solutions & Experimental Protocols:
-
Optimize Coupling Reagent and Additives:
-
Standard Conditions (EDC/HOBt): For straightforward couplings, ensure anhydrous conditions. A typical protocol is as follows:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add EDC·HCl (1.2 eq) and stir at 0 °C for 30 minutes to form the active ester.
-
Add N-(2-hydroxyethyl)piperazine (1.1 eq) and DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
More Potent Reagents: For challenging substrates, consider using uronium-based reagents like HATU or HBTU, which are known for their high efficiency.[4]
-
HATU Protocol:
-
Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir for 5-10 minutes at room temperature.
-
Add N-(2-hydroxyethyl)piperazine (1.1 eq) and continue stirring for 2-6 hours.
-
-
-
-
Solvent Selection:
-
If solubility is an issue, consider using more polar aprotic solvents like DMF, DMAc, or NMP. A co-solvent system may also be beneficial.
-
-
Monitoring the Reaction:
-
Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and identify any stable, unreacted starting material.
-
-
Data Summary: Comparison of Common Coupling Reagents
Coupling Reagent Base Common Solvents Key Advantages Potential Issues EDC/HOBt DIPEA, NMM DMF, DCM Cost-effective, water-soluble byproducts.[5] Slower reaction rates, potential for racemization. HATU/HBTU DIPEA, 2,4,6-Collidine DMF, NMP High efficiency, fast reaction times.[4] Higher cost, potential for guanidinium side product formation. | T3P® | Pyridine, DIPEA | EtOAc, THF | High reactivity, clean reaction profile. | Corrosive nature of the reagent. |
-
Issue 2: Unwanted Reaction at the Hydroxyl Group (O-Acylation)
Question: During my amide coupling reaction, I am observing a significant amount of a byproduct that appears to be the O-acylated product of N-(2-hydroxyethyl)piperazine. How can I improve the chemoselectivity for N-acylation?
Answer:
The secondary amine of the piperazine ring is generally more nucleophilic than the primary alcohol. However, under certain conditions, especially with highly reactive acylating agents or in the presence of specific catalysts, competitive O-acylation can occur.
-
Causality:
-
Highly Reactive Acylating Agents: Acid chlorides and anhydrides, when used without careful control of reaction conditions, can lead to acylation of both the amine and the alcohol.
-
Use of Acyl Transfer Catalysts: Catalysts like 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of O-acylation. While beneficial for esterifications, this can be detrimental when N-acylation is the desired outcome.
-
Reaction Conditions: Elevated temperatures can sometimes favor O-acylation.
-
-
Solutions & Experimental Protocols:
-
Protecting Group-Free Approach (Optimizing Selectivity):
-
Control of Stoichiometry and Addition Order: Add the activating agent to the carboxylic acid first to pre-form the active ester before adding the N-(2-hydroxyethyl)piperazine. This minimizes the exposure of the hydroxyl group to the highly reactive intermediate.
-
Avoid DMAP: If possible, avoid the use of DMAP as a catalyst in your coupling reaction.
-
Lower Reaction Temperature: Running the reaction at 0 °C to room temperature can help to favor the more kinetically favorable N-acylation.
-
-
Hydroxyl Group Protection Strategy:
-
For reactions where O-acylation is a persistent issue, protection of the hydroxyl group is the most robust solution. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common and effective choice due to its ease of introduction and removal under conditions that are typically orthogonal to many N-protecting groups.[6][7]
-
TBDMS Protection Protocol:
-
Dissolve N-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).
-
Stir at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the TBDMS-protected intermediate by column chromatography.
-
-
Deprotection of TBDMS Group:
-
The TBDMS group is readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by acidic treatment (e.g., acetic acid in THF/water).[7]
-
-
-
-
-
Diagram: Chemoselectivity Strategy
Caption: Strategies for achieving selective N-acylation.
Issue 3: Formation of Disubstituted Piperazine in N-Arylation (Buchwald-Hartwig Amination)
Question: I am attempting a mono-N-arylation of N-(2-hydroxyethyl)piperazine via a Buchwald-Hartwig reaction, but I am observing the formation of a significant amount of the 1,4-disubstituted piperazine byproduct. How can I favor the mono-arylated product?
Answer:
The formation of disubstituted piperazine is a common challenge in reactions involving piperazine and its derivatives due to the presence of two reactive nitrogen atoms. In the case of N-(2-hydroxyethyl)piperazine, while one nitrogen is already substituted, the remaining secondary amine can still react. However, the primary challenge in many piperazine couplings is the reaction of two molecules of the aryl halide with one molecule of piperazine. For N-(2-hydroxyethyl)piperazine, the main issue is often ensuring the reaction goes to completion without side reactions.
-
Causality:
-
Stoichiometry: If the ratio of the aryl halide to N-(2-hydroxyethyl)piperazine is too high, or if the reaction is driven to completion under harsh conditions, any unreacted starting piperazine (if present as an impurity) could lead to disubstituted products. More commonly, side reactions of the desired product can occur.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to catalyst decomposition and other side reactions.[8]
-
Base and Ligand Choice: The choice of base and ligand can significantly influence the catalytic cycle and the prevalence of side reactions. A strong, non-nucleophilic base is crucial for the deprotonation of the amine-palladium complex.[9][10]
-
-
Solutions & Experimental Protocols:
-
Control of Stoichiometry:
-
Use a slight excess of N-(2-hydroxyethyl)piperazine (e.g., 1.2-1.5 equivalents) relative to the aryl halide. This can help to ensure that the limiting aryl halide is consumed before significant side reactions occur.
-
-
Optimized Buchwald-Hartwig Protocol:
-
In an inert atmosphere glovebox, combine the aryl halide (1.0 eq), N-(2-hydroxyethyl)piperazine (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture at 80-110 °C and monitor its progress by LC-MS.
-
Upon completion, cool the reaction, filter through celite to remove palladium residues, and proceed with workup and purification.
-
-
Ligand and Base Selection:
-
For electron-rich or sterically hindered aryl halides, more sophisticated ligands like RuPhos or BrettPhos may be required.
-
The choice of base is critical; NaOt-Bu is commonly used, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher temperatures or more active catalyst systems.[10]
-
-
-
Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: Simplified Buchwald-Hartwig cycle and a potential side reaction pathway.
Issue 4: Purification Challenges
Question: My crude product containing the N-substituted (2-hydroxyethyl)piperazine moiety is difficult to purify by standard silica gel column chromatography. It either streaks badly on the column or co-elutes with polar impurities. What are some effective purification strategies?
Answer:
The high polarity and basicity of the piperazine nitrogen, combined with the polar hydroxyl group, can make purification challenging.
-
Causality:
-
Strong Interaction with Silica: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[11]
-
High Polarity: The molecule's high polarity can result in poor solubility in less polar solvent systems used for chromatography and may require highly polar eluents, which can dissolve silica.
-
Water Solubility: The product's potential water solubility can complicate aqueous workups and extractions.
-
-
Solutions & Experimental Protocols:
-
Modification of Silica Gel Chromatography:
-
Base-Treated Silica: Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to block the acidic silanol groups and reduce tailing.
-
Gradient Elution: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 100% DCM to a mixture of DCM/MeOH).
-
-
Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography or HPLC is often more effective. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid, can provide excellent separation.[12]
-
Ion Exchange Chromatography: For removing ionic impurities or isolating the basic product, ion exchange chromatography can be a powerful tool.[13]
-
-
Non-Chromatographic Purification:
-
Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.
-
Salt Formation and Precipitation: The basic nature of the piperazine allows for the formation of salts (e.g., hydrochloride or tartrate salts), which are often crystalline and can be precipitated from a solution, leaving impurities behind.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the hydroxyl group of N-(2-hydroxyethyl)piperazine during coupling reactions?
A1: Not always. For many standard amide coupling and N-arylation reactions, the secondary amine is sufficiently more reactive than the primary alcohol, allowing for selective N-functionalization without protection. However, protection is recommended when using highly reactive reagents (e.g., acid chlorides), when forcing conditions (high temperatures) are required, or if O-functionalization is a consistently observed side reaction.
Q2: What is the best protecting group for the hydroxyl group of N-(2-hydroxyethyl)piperazine?
A2: A tert-butyldimethylsilyl (TBDMS) group is an excellent choice. It is easily introduced under mild conditions and is stable to a wide range of reaction conditions used for N-functionalization, including many amide couplings and palladium-catalyzed reactions. It can be readily removed with fluoride reagents or mild acid, providing good orthogonality with common amine protecting groups like Boc (acid-labile) and Cbz (removed by hydrogenolysis).[14][15]
Q3: Can I perform a one-pot reaction to first protect the amine, then functionalize the hydroxyl group?
A3: Yes, an orthogonal protection strategy can be employed. For example, the secondary amine can be protected with a Boc group, which is stable to the conditions used to, for instance, acylate the hydroxyl group. The Boc group can then be selectively removed with acid (e.g., TFA in DCM) to allow for subsequent functionalization of the amine. This type of strategy is fundamental in the synthesis of complex molecules.[16][17]
Q4: My N-(2-hydroxyethyl)piperazine appears as a colorless to pale yellow oily liquid. Is the color an indication of impurity?
A4: While pure N-(2-hydroxyethyl)piperazine is a clear, colorless liquid, it can develop a pale yellow color upon storage due to slight oxidation or the presence of minor impurities. For most synthetic applications, this slight coloration does not significantly impact reactivity. However, for high-purity applications, distillation under reduced pressure can be performed.
Q5: What are the key safety precautions when working with N-(2-hydroxyethyl)piperazine?
A5: N-(2-hydroxyethyl)piperazine is classified as an irritant. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It can cause skin irritation and serious eye damage. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[18]
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 3, 2026. [Link]
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem; 2025.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Sexton A, Smith K, de Silva N, et al. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Zhang L, Liu M, Wang T, Zhang Z. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. Analytical Sciences. 2016;32(12):1355-1360.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023.
- Corey EJ, Venkateswarlu A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. 1972;94(17):6190-6191.
- Wiedemann J, Eleveld M, Bey P, et al. Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. Angewandte Chemie International Edition. 2021;60(51):26668-26675.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Lombardo LJ, Lee FY, Chen P, et al. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC; 2021.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Protection of Alcohol by Silyl ether. SynArchive.
- Becker R, Huellmann M, Scharf E. Preparation of N-(2-hydroxyethyl)-piperazine. US5455352A.
- Gong W-L, Zhang G-F, Li C, Zhu M-Q. Scheme 1 Reagents and conditions: (i) N-(2-hydroxyethyl)-piperazine,...
- Messina G, Calaresu P, Lorenzoni L. bis-(2-Hydroxy-ethyl)-piperazine. EP0338385B1.
- Lunsford CD. Synthesis of N-(2-hydroxyethyl)piperazine. US4338443A.
- McManus JB, Onuska NPR, Jeffreys MS, Goodwin NC, Nicewicz DA. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. 2020;22(2):679-683.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem; 2025.
- Albericio F, Carpino LA. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. 2000;55(2):123-139.
- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
- Reversed-Phase Flash Purific
- N-(2-Hydroxyethyl)piperazine. Nama Group.
- 1-(2-Hydroxyethyl)piperazine. PubChem.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Coupling Reagents. Aapptec Peptides.
- N-(2-Hydroxyethyl)piperazine.
- Brandstetter T, Happ K, Gmeiner P, et al. t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.
- EDC-HOBt Amide coupling workup help. r/Chempros.
- Fun H-K, Yeap C-S, Chakkaravarthi G, Anandan K, Bhuvanesh N, Vasanth S. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 12):o3231.
- Vasanthakumar G-R, Kumar BS, Patil BS. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas;
- Sharma UK, Kumar M, Singh P, Kumar V, Kumar N. Acylation of N-Heterocycles via Ligand to Metal Charge Transfer on Bismuth(III).
- Li P, Xu J-C. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racematization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. 1999;64(23):8770-8773.
- 1,4-Bis(2-hydroxyethyl)piperazine. NIST WebBook.
- N-(2-Hydroxyethyl)piperazine, 98.5% 100 g. Thermo Scientific Acros;
- N-(2-Hydroxyethyl)piperazine Manufacturers and Suppliers - Price. Fengchen.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 15. total-synthesis.com [total-synthesis.com]
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- 17. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.nl [fishersci.nl]
Technical Support Center: Purification Strategies for Reactions Involving 2-Piperazineethanol
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Piperazineethanol and need to remove the unreacted starting material from their product mixtures. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges.
Introduction
This compound is a valuable building block in pharmaceutical synthesis due to its bifunctional nature, containing both a piperazine ring and a primary alcohol.[1] However, its high polarity, basicity, and water solubility can present significant challenges during product purification. This guide offers practical solutions and explains the underlying chemical principles to help you develop an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: The main difficulties arise from its physicochemical properties:
-
High Polarity and Water Solubility: this compound is highly soluble in water and other polar solvents.[2] This can make separation from polar products difficult using standard extraction techniques.
-
Basicity: The two nitrogen atoms in the piperazine ring are basic (pKa values are approximately 5.3 and 9.7), meaning the compound readily forms salts.[2][3]
-
High Boiling Point: With a boiling point of approximately 246 °C, removal by distillation is often not feasible, especially if the desired product is thermally sensitive.
-
Hygroscopicity: It readily absorbs moisture from the air, which can complicate handling and accurate measurements.[3]
Q2: How do I choose the best purification method for my product mixture?
A2: The optimal method depends on the properties of your desired product. The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful technique for separating basic compounds like this compound from neutral or acidic products.[4][5] The principle is to convert the basic amine into a water-soluble salt by treatment with acid, allowing it to be extracted into an aqueous layer.
Workflow for Acid-Base Extraction:
Caption: Workflow for acid-base extraction.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Emulsion Formation | High concentration of reactants; vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6]- Gently swirl instead of vigorously shaking the separatory funnel.[6]- Centrifuge the mixture to break the emulsion.[7] |
| Product is also extracted into the aqueous layer | Product has some basicity. | - Use a milder acid (e.g., 10% citric acid) for the extraction.- Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent. |
| Incomplete removal of this compound | Insufficient acid used; insufficient mixing. | - Ensure the aqueous layer is acidic (pH < 2) using pH paper.- Perform multiple extractions with smaller volumes of acid. |
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The lower layer will be the organic phase if using dichloromethane, and the upper layer if using ethyl acetate.
-
Drain the aqueous layer containing the protonated this compound.
-
Repeat the extraction with fresh aqueous acid at least two more times.
-
Wash the organic layer with water and then with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Chromatography
Chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[8]
Troubleshooting:
| Issue | Probable Cause | Solution |
| Co-elution of product and this compound | Similar polarities of the compounds. | - For Normal Phase (Silica Gel): Increase the polarity of the mobile phase gradually (gradient elution). Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the amine.[9]- For Reverse Phase HPLC: Use a highly aqueous mobile phase. Consider using a column designed for polar compounds.[10]- Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is well-suited for separating highly polar compounds.[11] |
| Streaking or tailing of this compound on silica gel | Strong interaction between the basic amine and acidic silica gel. | - Add a small amount of a base (e.g., triethylamine or ammonia) to the mobile phase to compete for the active sites on the silica. |
| Low recovery of product | Product is irreversibly adsorbed onto the stationary phase. | - Use a less active stationary phase (e.g., alumina or a deactivated silica gel).- Elute with a stronger solvent system. |
Experimental Protocol: Flash Column Chromatography (Silica Gel)
-
Choose an appropriate solvent system by thin-layer chromatography (TLC) analysis. A good solvent system will give a clear separation between your product and this compound, with Rf values ideally between 0.2 and 0.5.
-
Dry-load the crude mixture onto a small amount of silica gel.
-
Pack a column with silica gel in the chosen eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Crystallization/Recrystallization
If your desired product is a solid, crystallization can be a highly effective method for purification, as the crystal lattice will tend to exclude impurities.[12][13]
Troubleshooting:
| Issue | Probable Cause | Solution |
| Product does not crystallize | Solution is not supersaturated; presence of impurities inhibiting crystallization. | - Concentrate the solution further.- Cool the solution slowly to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product. |
| This compound co-precipitates with the product | This compound is also insoluble in the chosen solvent system. | - Choose a solvent in which this compound is highly soluble but the product has limited solubility at room temperature or below.- Use an anti-solvent crystallization approach: dissolve the crude mixture in a good solvent for both compounds, then slowly add an anti-solvent in which the product is insoluble but this compound remains in solution. |
| Oily precipitate forms instead of crystals | The boiling point of the solvent is too high, or the solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Redissolve the oil in a minimum amount of hot solvent and try again. |
Experimental Protocol: Recrystallization
-
Select a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while keeping this compound dissolved at all temperatures.
-
Dissolve the crude mixture in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Distillation
Due to the high boiling point of this compound (246 °C), distillation is generally only a viable option if the desired product has a significantly lower boiling point and is thermally stable.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Product and this compound co-distill | Formation of an azeotrope. | - This method is likely not suitable. Consider one of the other purification techniques. |
| Product decomposes during distillation | Product is not stable at the required temperature. | - Use vacuum distillation to lower the boiling points of the components. |
Analytical Methods for Detecting Residual this compound
To confirm the successful removal of unreacted this compound, the following analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be adapted for polar compounds. HILIC or reversed-phase with a highly aqueous mobile phase can be effective.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. The sample may require derivatization to improve volatility and chromatographic performance.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the characteristic peaks of this compound in the purified product.
References
-
A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved from [Link]
-
Acid-base extraction. (2023, October 22). In Wikipedia. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules. [Link]
- McClintic, C., et al. (2008). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography.
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
- Stieger, N. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Active Pharmaceutical Ingredients. InTech.
- Rohani, S. (2010). Applications of the crystallization process in the pharmaceutical industry. Crystallography Reviews.
-
What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Retrieved from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. [Link]
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025, December). BenchChem.
-
HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Retrieved from [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]
- Purification of piperazine. (1959). U.S.
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]
-
How To Get Better Separation In Column Chromatography? (2025, March 9). Chemistry For Everyone. [Link]
- Recovery and purification of piperazine. (1968). U.S.
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2009, November 1). LCGC International. [Link]
- Resolving emulsion formation during Isoamyl-n-propyl-amine extraction. (2025). BenchChem.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, May 1). LCGC International. [Link]
-
Distilling Amines... Again. (2010, September 19). YouTube. [Link]
- Purification of amine reaction mixtures. (1945). U.S.
- Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969). U.S.
-
How To: Manage an Emulsion. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A.
-
Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart. [Link]
-
Emulsion Problem during Extraction. Help! (2014, September 26). Reddit. [Link]
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A.
- Method for making amines. (1986). U.S.
-
Stability of amines. (2020, May 26). Sciencemadness Discussion Board. [Link]
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry.
- Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry.
- Achievements and Challenges with Equilibrium and Kinetic Passive Sampling of Hydrophobic and Hydrophilic Organic Compounds in Surface Waters. (2024). Environmental Science and Pollution Research.
- Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology.
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Technical Support Center: Stability of 2-Piperazineethanol Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-Piperazineethanol under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments and formulations.
Introduction to this compound and Its Stability Concerns
This compound, also known as N-(2-hydroxyethyl)piperazine, is a versatile organic compound featuring a piperazine ring substituted with a hydroxyethyl group.[1] This structure imparts both basicity from the piperazine nitrogens and polarity from the hydroxyl group, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[2] However, the presence of these functional groups also raises concerns about its chemical stability, particularly in acidic environments which are common in pharmaceutical processing and formulation.[3] Understanding the potential degradation pathways of this compound is crucial for ensuring product quality, safety, and efficacy.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in acidic media.
Q1: Is the piperazine ring of this compound susceptible to opening under acidic conditions?
A1: Generally, the piperazine ring itself is a saturated heterocyclic amine and is considered relatively stable to hydrolysis under typical acidic conditions used in pharmaceutical development (e.g., 0.1 M HCl).[4] However, under very harsh conditions (e.g., concentrated strong acids and high temperatures), ring-opening of piperazine derivatives could potentially occur, though this is not a common degradation pathway under standard experimental settings. The primary stability concerns for this compound in acidic media usually revolve around its substituents.
Q2: What are the most likely degradation pathways for this compound in an acidic solution?
A2: The most probable degradation pathway under acidic conditions involves the N-hydroxyethyl side chain. While direct acid-catalyzed hydrolysis of the C-O bond in the ethanol group is unlikely without a good leaving group, other reactions can be promoted by acidic pH. One potential pathway is acid-catalyzed dehydration of the primary alcohol to form a vinylpiperazine derivative, although this typically requires forcing conditions. Another possibility, though less common for this specific structure, is interaction with acidic excipients that could lead to esterification if the excipient contains a carboxylic acid moiety.
Q3: How does the protonation of the piperazine nitrogens affect the stability of this compound?
A3: this compound is a weak base and will be protonated in acidic solutions. The pKa values of the two nitrogen atoms in the piperazine ring are crucial in determining the extent of protonation at a given pH. Protonation of the nitrogen atoms can influence the molecule's overall electron distribution and reactivity. While protonation generally stabilizes the piperazine ring against certain types of degradation like oxidation, it can also potentially make adjacent bonds more susceptible to nucleophilic attack, depending on the specific reaction conditions.
Q4: I am observing an unexpected peak in my HPLC analysis of a this compound sample stored in an acidic buffer. What could it be?
A4: An unexpected peak is a strong indicator of degradation. To identify the unknown degradant, a systematic approach is recommended. This involves coupling your HPLC system with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak.[4] Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information.[4] Comparing the degradation profile of your sample with those from forced degradation studies (see Protocol 1) under various stress conditions (acid, base, oxidation, heat, light) can also help in deducing the nature of the degradant.[4]
Q5: What general precautions can I take to minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is advisable to:
-
Control pH: If possible, maintain the pH of your solutions in a range where this compound is most stable. This can be determined through a pH-stability profile study.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Use Freshly Prepared Solutions: Whenever feasible, use freshly prepared solutions of this compound for your experiments to ensure accuracy and avoid confounding results from degradation products.[4]
-
Inert Atmosphere: For long-term storage or when working with sensitive formulations, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation, which can sometimes be catalyzed by acidic conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues encountered when working with this compound in acidic environments.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Loss of Assay Purity Over Time | Acid-catalyzed degradation of this compound. | 1. Confirm Degradation: Re-analyze a freshly prepared standard solution to rule out instrumental issues. 2. Characterize Degradants: Use LC-MS to identify the molecular weights of the degradation products. 3. Perform Forced Degradation: Conduct a forced degradation study (Protocol 1) to understand the degradation profile under acidic stress. 4. Optimize Storage: Adjust the pH of the solution to a more neutral range if the experiment allows, and store at a lower temperature. |
| Appearance of Unknown Peaks in HPLC | Formation of one or more degradation products. | 1. Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak. 2. Isolate and Identify: If the impurity is significant, consider semi-preparative HPLC to isolate the compound for structural elucidation by NMR. 3. Review Formulation Components: Investigate potential interactions with other components in the solution, such as acidic excipients. |
| Inconsistent Experimental Results | Variability in the concentration of the active compound due to degradation. | 1. Use Internal Standard: Incorporate a stable internal standard in your analytical method to correct for variations in sample preparation and injection volume. 2. Establish a Stability Window: Determine the time frame within which your prepared solutions are stable under your experimental conditions and use them within this window. 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid, well-characterized starting material.[4] |
| Poor Separation of Parent and Degradant Peaks | The analytical method is not stability-indicating. | 1. Optimize HPLC Method: Follow the steps outlined in Protocol 2 to develop a robust, stability-indicating HPLC method. 2. Vary Chromatographic Conditions: Experiment with different mobile phase pH, organic modifiers (acetonitrile vs. methanol), and column stationary phases (e.g., C8, Phenyl) to improve resolution.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under acidic conditions.
Objective: To generate potential degradation products of this compound under acidic stress and to assess its stability.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
HPLC system with PDA or UV detector (LC-MS is highly recommended)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.
-
Stress Condition: Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[4] It is advisable to take time-point samples (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.
-
Sample Neutralization: At each time point, withdraw an aliquot of the sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a control sample by dissolving this compound in the mobile phase at the same final concentration and keep it at room temperature.
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method (see Protocol 2).
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop a validated HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector. An LC-MS system is highly recommended for peak identification.[4]
Starting Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV spectrum of this compound (a PDA detector is useful for this). |
| Injection Volume | 10 µL |
Method Development and Optimization:
-
Initial Run: Inject a solution of undergraded this compound to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Optimization: If co-elution of the parent peak with any degradation products is observed, optimize the chromatographic conditions. This may involve:
-
Adjusting the mobile phase pH: The ionization state of this compound and some degradants can be manipulated by changing the mobile phase pH, which can significantly affect retention and selectivity.
-
Changing the organic modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.
-
Modifying the gradient: Adjusting the slope and duration of the gradient can improve the resolution of closely eluting peaks.
-
Trying a different column: If adequate separation cannot be achieved on a C18 column, consider columns with different stationary phases (e.g., C8, Phenyl, or a polar-embedded phase).[4]
-
Visualization of Key Concepts
Potential Degradation Pathway of this compound under Acidic Conditions
Caption: A simplified diagram illustrating the initial protonation of this compound in an acidic environment, which may precede potential degradation reactions.
Experimental Workflow for Stability Assessment
Caption: A flowchart outlining the key steps in assessing the stability of this compound under acidic conditions.
References
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (n.d.). Iraqi Academic Scientific Journals. [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2003). ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2023). ACS Omega. [Link]
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. [Link]
-
N- (2-hydroxyethyl)piperazine. (n.d.). Xinvoa. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]
-
Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (n.d.). ElectronicsAndBooks. [Link]
- Preparation method of 2-hydroxyethyl piperazine. (2012).
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2006). ResearchGate. [Link]
-
A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. (2016). Semantic Scholar. [Link]
- Preparation of N-(2-hydroxyethyl)-piperazine. (1995).
-
Effect of ring structures on the CO₂ capture performance of piperazine. (2023). ResearchGate. [Link]
-
General synthetic strategies toward piperazine scaffold. (2023). ResearchGate. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central. [Link]
-
Stability indicating HPLC determination of Erdosteine in bulk drug and pharmaceutical dosage form. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2013). White Rose eTheses Online. [Link]
-
Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (2012). FEMS Microbiology Letters. [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2015). PubMed Central. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
(2S)-2-Piperazineethanol. (n.d.). CAS Common Chemistry. [Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 2-Piperazineethanol Analogs
Welcome to the technical support center for the synthesis of 2-Piperazineethanol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these synthetic routes, with a primary focus on minimizing the formation of undesirable byproducts. The piperazine scaffold is a cornerstone in medicinal chemistry, but its symmetrical and dual-reactive nature presents a significant synthetic hurdle: controlling the degree of substitution to achieve the desired mono-functionalized product.[1] This document provides field-proven insights, troubleshooting advice, and detailed protocols to enhance selectivity and yield in your experiments.
Section 1: Understanding the Challenge: Common Synthetic Pathways and Key Byproducts
The synthesis of this compound analogs typically involves the introduction of a hydroxyethyl group or a substituted alkyl group onto one of the piperazine nitrogens. The primary challenge stems from the similar nucleophilicity of both nitrogen atoms, which often leads to a mixture of mono- and di-substituted products.[1] The mono-substituted product, once formed, can act as a nucleophile itself and compete with the starting piperazine for the electrophile, leading to the formation of the N,N'-disubstituted byproduct.
Caption: General reaction scheme illustrating the competitive formation of the desired mono-adduct and the undesired N,N'-disubstituted byproduct.
The choice of synthetic strategy has a profound impact on the product distribution. Below is a summary of common routes and their associated byproducts.
| Synthetic Route | Description | Primary Byproduct(s) | Key Challenge |
| Reaction with Ethylene Oxide | Direct reaction of piperazine with ethylene oxide, a common industrial method for producing 1-(2-hydroxyethyl)piperazine.[2] | 1,4-bis(2-hydroxyethyl)piperazine.[3] | Controlling the exothermicity and preventing the second addition of ethylene oxide to the desired product. |
| N-Alkylation with Halides | Reaction of piperazine with an alkyl halide (e.g., 2-chloroethanol) or other electrophiles with a leaving group. | N,N'-dialkylated piperazine.[4] Quaternary ammonium salts can also form.[1] | The mono-alkylated product is often as reactive, or more so, than the starting piperazine, leading to poor selectivity. |
| Reductive Amination | A two-step, one-pot reaction involving the formation of an imine/enamine from a carbonyl compound (e.g., 2-hydroxyacetaldehyde) followed by reduction.[5] | Unreacted starting materials; potential for over-alkylation if the product amine reacts with another equivalent of the aldehyde. | Ensuring complete imine formation before reduction and choosing a selective reducing agent. Avoids quaternary salt formation.[1] |
Section 2: Troubleshooting Guide by Synthetic Route
This section addresses specific issues encountered during synthesis in a question-and-answer format.
2.1 Synthesis via Reaction with Ethylene Oxide
Question: My reaction with ethylene oxide is producing high levels of 1,4-bis(2-hydroxyethyl)piperazine. How can I improve the yield of the mono-hydroxyethylated product?
Answer: This is the principal challenge of this route. The mono-adduct, 1-(2-hydroxyethyl)piperazine, readily reacts with another molecule of ethylene oxide. Several strategies can mitigate this:
-
Stoichiometric Control: While using a large excess of piperazine can favor the mono-adduct, this is often not economically viable on a large scale and complicates downstream purification.
-
Temperature and Pressure Control: The reaction is highly exothermic. Running the reaction at lower temperatures (e.g., 80-100°C) can help control the reaction rate and improve selectivity, though it may require longer reaction times.[2]
-
Reactive Distillation: This is a highly effective industrial technique.[3] The reaction is performed in a distillation column where piperazine is fed near the top and ethylene oxide is introduced at lower points. The desired mono-hydroxyethylated product has a higher boiling point than the reactants and moves down the column, while unreacted piperazine and ethylene oxide are distilled overhead and recycled. This setup continuously separates the product from the reactants, preventing the second addition reaction.[3]
2.2 Synthesis via N-Alkylation with Halides/Sulfonates
Question: I am consistently observing significant N,N'-dialkylation when reacting piperazine with my alkyl halide. What are the most effective strategies to promote mono-alkylation?
Answer: Controlling the mono- to di-alkylation ratio is the critical challenge for this method.[1] Here are three field-proven strategies, ranging from a simple stoichiometric adjustment to a more robust protecting group approach.
Caption: Decision workflow for selecting a mono-N-alkylation strategy.
-
Use a Large Excess of Piperazine: By using a 5- to 10-fold molar excess of piperazine relative to the alkylating agent, you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[1]
-
Causality: This is a kinetic argument. The higher concentration of the starting piperazine increases its probability of collision and reaction with the electrophile compared to the lower concentration of the mono-substituted product.
-
Drawback: This requires a difficult separation of the product from a large amount of unreacted piperazine. It is most suitable when the product has significantly different physical properties (e.g., boiling point, solubility) than piperazine.
-
-
Use a Monopiperazinium Salt: Reacting the alkylating agent with a mixture of piperazine and piperazine dihydrochloride generates the monohydrochloride salt in situ.[4][6] One nitrogen is protonated and thus non-nucleophilic, directing alkylation to the free nitrogen.
-
Causality: Protonation of one amine group effectively "protects" it by rendering its lone pair of electrons unavailable for nucleophilic attack. The monoprotonated piperazine is less nucleophilic than free piperazine, so the reaction may be slower.[7]
-
Protocol Insight: This method avoids the need for separate protection and deprotection steps.
-
-
Employ a Protecting Group (Recommended): This is the cleanest and most reliable method for ensuring mono-alkylation.[1][7] One nitrogen is temporarily blocked with a protecting group like tert-Butoxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by removal of the protecting group.
-
Causality: The Boc group deactivates the nitrogen it is attached to via electronic withdrawal and steric hindrance, allowing for highly selective functionalization of the other nitrogen.[8]
-
Common Choice: N-Boc-piperazine is widely used because the Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM or HCl in dioxane).[8] See Protocol 1 for a detailed procedure.
-
2.3 Synthesis via Reductive Amination
Question: I'm considering reductive amination to synthesize my this compound analog. What are the common pitfalls and how can I optimize the reaction?
Answer: Reductive amination is an excellent alternative to direct alkylation, as it avoids the formation of quaternary ammonium salt byproducts and often gives cleaner reactions.[1] However, success depends on careful control of conditions.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1][9] It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate that forms in situ. It is less sensitive to moisture and pH than other hydrides like sodium cyanoborohydride (NaBH₃CN).
-
Solvent and pH: The reaction is typically run in chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[10] The formation of the iminium intermediate is often facilitated by the presence of a mild acid, like the acetic acid byproduct from NaBH(OAc)₃. If the reaction is too slow, a catalytic amount of acetic acid can be added.
-
Common Pitfalls & Solutions:
-
Issue: The starting aldehyde is consumed, but no product is formed.
-
Cause: The aldehyde may have been reduced directly. This can happen if a stronger reducing agent (like NaBH₄) is used or if reaction conditions are not optimal.
-
Solution: Switch to NaBH(OAc)₃. Ensure your amine is not a salt; if it is, add a non-nucleophilic base (like triethylamine) to liberate the free amine.
-
-
Issue: The reaction is slow or stalls.
-
Cause: Inefficient formation of the iminium intermediate.
-
Solution: Add a catalytic amount of acetic acid to promote imine formation. Ensure reagents are anhydrous, as water can hydrolyze the imine.
-
-
Issue: Formation of a di-adduct where the product amine has reacted with a second molecule of aldehyde.
-
Cause: This can occur if the product amine is more nucleophilic than the starting amine.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the piperazine starting material relative to the aldehyde to ensure the aldehyde is fully consumed.
-
-
Section 3: General FAQs for Synthesis and Purification
Q1: Which protecting group is best for selective mono-functionalization of piperazine?
A1: The choice depends on the overall synthetic route and the stability of your molecule.
-
Boc (tert-Butoxycarbonyl): Most common and versatile. It is stable to basic and nucleophilic conditions but is easily removed with strong acid (TFA, HCl).[7][8] This orthogonality makes it ideal for most applications.
-
Cbz (Carboxybenzyl): Stable to acidic conditions but removed by hydrogenolysis (H₂, Pd/C). A good choice if your molecule is acid-sensitive but stable to catalytic hydrogenation.
-
Acetyl: Can be removed by acid or base hydrolysis, but the conditions are often harsher than for Boc or Cbz removal.[11]
Q2: How can I effectively monitor my reaction to minimize byproduct formation?
A2: Real-time monitoring is crucial. Do not simply run the reaction for a set time.
-
Thin-Layer Chromatography (TLC): The quickest and easiest method. Use a suitable mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to reduce streaking) to separate the starting material, mono-adduct, and di-adduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the masses of the species in your reaction mixture, confirming the formation of your product and identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis. Since the piperazine core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve good sensitivity with a UV detector.[12][13]
Q3: My piperazine-containing product is showing significant peak tailing during silica gel column chromatography, making purification difficult. What can I do?
A3: This is a common problem caused by the basic nitrogen atoms interacting strongly with the acidic silanol groups on the silica surface.[14]
-
Add a Basic Modifier to the Eluent: Add 0.5-2% of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your mobile phase. This base will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use Deactivated Silica: Use silica gel that has been treated or "end-capped" to reduce the number of free silanol groups.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Reverse-phase chromatography is also an option if your compound is sufficiently non-polar.
-
Purify as a Salt: If your product is a solid, consider converting it to a salt (e.g., hydrochloride or acetate). Salts often have better crystallization properties than the free base, which can be an effective purification method.[15]
Section 4: Key Experimental Protocols
Protocol 1: Mono-N-Alkylation using N-Boc-Piperazine
This protocol describes the highly selective alkylation of mono-Boc-protected piperazine, followed by deprotection to yield the desired mono-alkylated product.[7][8]
-
Alkylation Step:
-
To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the alkylating agent (e.g., 2-bromoethanol, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the starting N-Boc-piperazine.
-
Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude N-alkyl-N'-Boc-piperazine intermediate by silica gel column chromatography.
-
-
Boc Deprotection Step:
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until analysis shows complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 1M NaOH.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final mono-alkylated piperazine product.
-
Protocol 2: Selective Mono-alkylation via Reductive Amination
This protocol details the synthesis of a this compound analog using N-Boc-piperazine and an aldehyde.[1][9]
-
Reaction Setup:
-
Dissolve N-Boc-piperazine (1.1 eq) and the desired aldehyde (e.g., glycolaldehyde dimer, 1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature overnight, or until LC-MS analysis indicates completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude N-alkyl-N'-Boc-piperazine can be purified by column chromatography and then deprotected as described in Protocol 1.
-
Protocol 3: HPLC-UV Analysis of Piperazine Derivatives after Derivatization
This protocol is for the quantitative analysis of piperazine derivatives that lack a strong UV chromophore.[12][13]
-
Sample Preparation (Derivatization):
-
Prepare a standard solution of your piperazine analog in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile (in excess, e.g., 5-fold molar excess).
-
In a vial, mix the piperazine solution with the NBD-Cl solution and add a small amount of a base like sodium bicarbonate.
-
Heat the mixture at approximately 60°C for 30 minutes. The reaction progress can be monitored by the appearance of a colored product.
-
Cool the solution and dilute with the HPLC mobile phase before injection.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA to improve peak shape) is common.
-
Detection: Monitor at the λmax of the NBD-adduct (typically around 470 nm).
-
Analysis: Quantify the analyte using a calibration curve generated from derivatized standards of known concentrations.
-
References
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-
ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide. ResearchGate. Available at: [Link]
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ElectronicsAndBooks. (n.d.). Protecting Groups in the Synthesis of Unsymmetrical Piperazines1. Available at: [Link]
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MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2021). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
-
MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
Royal Society of Chemistry. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 1-(2-Hydroxyethyl)piperazine: Synthesis and Industrial Applications. Available at: [Link]
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National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Available at: [Link]
- Google Patents. (1995). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
-
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Available at: [Link]
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PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Google Patents. (1959). US2919275A - Purification of piperazine.
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MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Piperazine Scaffolds: A Comparative Analysis of 2-Piperazineethanol and Its Derivatives
Introduction: The Piperazine Moiety - A Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency, earning them the designation of "privileged scaffolds." The six-membered piperazine ring, a heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a structure.[1][2] Its prevalence is not accidental; the piperazine core imparts a unique combination of properties that medicinal chemists leverage to craft effective therapeutics. The two nitrogen atoms provide handles for synthetic modification, influence basicity and solubility, and serve as key interaction points with biological targets.[2][3] This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making piperazine derivatives a cornerstone in therapies targeting a vast range of conditions, from central nervous system (CNS) disorders to infectious diseases and cancer.[1][4][5]
This guide focuses on a comparative analysis of 2-Piperazineethanol (also known as N-(2-hydroxyethyl)piperazine), a foundational building block, against other prominent classes of piperazine derivatives.[6] By examining its physicochemical properties, pharmacological activities, and structure-activity relationships in contrast to N-Arylpiperazines, N-Benzylpiperazines, and the closely related 2-Piperidineethanol, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications to the piperazine core dictate profound functional outcomes. This analysis is grounded in experimental data and established methodologies to guide strategic decision-making in the design of next-generation therapeutics.
Part 1: Physicochemical Properties - The Foundation of Function
A molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is governed by its fundamental physicochemical characteristics. For piperazine derivatives, the interplay between basicity (pKa), lipophilicity (LogP), and solubility is critical. The two nitrogen atoms of the piperazine ring make these compounds basic, allowing them to be protonated at physiological pH, which often enhances aqueous solubility.[3][7]
This compound stands out due to the N-1 hydroxyethyl substituent. This alcohol functional group significantly increases its hydrophilicity and water solubility through hydrogen bonding.[6] This contrasts sharply with derivatives where the substituent is a bulky, non-polar group.
-
N-Arylpiperazines (e.g., 1-Phenylpiperazine): The attachment of an aromatic ring drastically increases lipophilicity. This property is often essential for crossing the blood-brain barrier, a key requirement for CNS-acting drugs.[7][8]
-
N-Benzylpiperazines (BZP): Similar to arylpiperazines, the benzyl group imparts significant lipophilicity, facilitating CNS penetration.[9]
-
2-Piperidineethanol: As a structural analog lacking the N-4 nitrogen, piperidine derivatives are generally more lipophilic and have a single, stronger basic center compared to the two basic centers of piperazine.[7][10] This fundamental difference in basicity and polarity has profound implications for ADME and target engagement.[7]
| Compound Class | Representative Structure | Key Substituent | Typical LogP (Est.) | pKa (Approx.) | Aqueous Solubility | Key Implication |
| This compound | C1(N(CCN1)CCO)C | -CH₂CH₂OH | Low (-1.1)[11] | pKa1 ~5.7, pKa2 ~9.8 | High[6][12] | Excellent for use as a soluble building block; may limit passive membrane diffusion. |
| N-Arylpiperazine | c1ccc(cc1)N2CCNCC2 | -Aryl (Phenyl) | Moderate (~2.2) | pKa1 ~2.7, pKa2 ~8.0 | Moderate to Low | Enhanced CNS penetration; a hallmark of many antipsychotic and antidepressant drugs.[7] |
| N-Benzylpiperazine | c1ccccc1CN2CCNCC2 | -CH₂(Phenyl) | Moderate (~2.1) | pKa1 ~3.5, pKa2 ~9.0 | Moderate to Low | CNS stimulant properties; lipophilicity aids in crossing the blood-brain barrier.[13] |
| 2-Piperidineethanol | C1CCN(C1)CCO | -CH₂CH₂OH | Low (~0.3) | ~10.4 (single) | High | More lipophilic than this compound; simpler metabolic profile due to one nitrogen.[7] |
Part 2: Pharmacological Profiles - A Tale of Diverse Targets
The substituent attached to the piperazine nitrogen atom is the primary determinant of its pharmacological profile, directing the molecule to interact with specific biological targets.
This compound is primarily utilized as a versatile pharmaceutical intermediate and a building block for more complex molecules.[6] Its inherent biological activity is modest, but it serves as an important ligand and starting point for developing compounds targeting various receptors.[6]
N-Arylpiperazines are renowned for their activity within the central nervous system, particularly as ligands for serotonergic (5-HT) and dopaminergic (D) receptors.[14][15][16] This class includes numerous clinically successful antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics.[4] Their mechanism often involves acting as agonists, antagonists, or partial agonists at these G-protein coupled receptors (GPCRs), thereby modulating neurotransmission.[16]
Caption: SAR overview of the piperazine scaffold.
The N-1 position is arguably the most critical for determining the primary mode of action.
-
Small, polar groups like the hydroxyethyl group in this compound result in a hydrophilic molecule primarily used as a synthetic scaffold.
-
Aromatic groups (N-Arylpiperazines) are a key pharmacophore for binding to aminergic GPCRs like serotonin and dopamine receptors. The electronic properties and substitution pattern on the aryl ring can be fine-tuned to achieve selectivity for specific receptor subtypes. [14][15]* Benzyl groups (N-Benzylpiperazines) , while also aromatic, lead to a different profile, favoring interaction with monoamine transporters over direct receptor binding. [17] The N-4 position offers a secondary point for modification. In many N-Arylpiperazine drugs, this position is attached to a long chain that interacts with other regions of the target receptor, significantly enhancing affinity and modulating functional activity (agonist vs. antagonist). [14]In this compound and BZP, this position is an unsubstituted -NH group, which contributes to the molecule's overall basicity and polarity.
Part 4: Experimental Protocols for Comparative Analysis
Objective comparison requires robust, validated experimental protocols. The following methodologies are fundamental for characterizing and differentiating piperazine derivatives.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: The pKa value(s) dictate the ionization state of a compound at a given pH, which profoundly affects its solubility, membrane permeability, and target binding. For piperazines with two basic nitrogens, two pKa values will be determined. This protocol provides a reliable method for measuring these constants.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Accurately prepare a ~0.01 M solution of the piperazine derivative in deionized, CO₂-free water.
-
Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa values.
-
Titration: Place the solution in a jacketed beaker maintained at 25°C and begin stirring. Immerse the calibrated pH electrode. Add standardized 0.1 M HCl in precise, small aliquots (e.g., 0.05 mL) from a burette.
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the point where 50% of the amine has been neutralized (the midpoint of the buffer region). For piperazine, two equivalence points will be observed. The pKa values are determined from the pH at the half-equivalence points.
Protocol 2: In Vitro Receptor Binding Assay (e.g., for 5-HT₂ₐ Receptor)
Rationale: To quantify the affinity of a compound for its molecular target, competitive binding assays are the gold standard. This protocol determines the inhibition constant (Ki), a measure of binding potency. A lower Ki value indicates a higher binding affinity. [18] Methodology:
-
Materials:
-
Cell membranes expressing the human 5-HT₂ₐ receptor.
-
Radioligand (e.g., [³H]ketanserin), a compound known to bind with high affinity to the target.
-
Test compounds (piperazine derivatives) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically near its Kd value).
-
Add the test compound across a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Include controls for total binding (no test compound) and non-specific binding (excess of a known non-labeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: Ensuring the purity of a compound is essential for accurate biological testing. HPLC is a robust technique for separating, identifying, and quantifying components in a mixture. [19]For piperazine derivatives lacking a strong UV chromophore, pre-column derivatization may be necessary. [19] Methodology:
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector and a suitable analytical column (e.g., C18 reversed-phase column). [19]2. Sample Preparation:
-
Accurately prepare a standard solution of the piperazine derivative (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
(If needed) For derivatization, mix the sample solution with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) and heat to facilitate the reaction, creating a UV-active product. [19]3. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography would be a gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the compound or its derivative.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure compound will show a single major peak.
-
Conclusion: A Strategic Choice in Drug Design
The comparative analysis of this compound against its N-Aryl and N-Benzyl counterparts reveals a fundamental principle of medicinal chemistry: structure dictates function. The simple, hydrophilic hydroxyethyl group of This compound makes it an ideal, water-soluble starting point for complex syntheses. Swapping this group for a lipophilic aryl ring transforms the molecule into a potent CNS agent capable of nuanced interactions with GPCRs, as seen in the vast family of N-Arylpiperazine drugs. [7]A change to a benzyl substituent, as in BZP , shifts the mechanism away from direct receptor binding towards monoamine transporter modulation, resulting in a powerful stimulant profile.
The choice of a piperazine derivative is therefore a highly strategic decision in drug design. [7]Researchers must consider the desired balance of hydrophilicity for solubility and formulation, lipophilicity for membrane permeability, and the specific stereoelectronic features required for potent and selective interaction with the intended biological target. Understanding the distinct characteristics of these derivative classes, from their foundational physicochemical properties to their complex pharmacological profiles, empowers scientists to more effectively navigate the intricate process of drug discovery and development. The piperazine scaffold, in all its varied forms, will undoubtedly continue to be an indispensable tool in the creation of future medicines.
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- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- 5-HT2C receptor agonist. (n.d.). Wikipedia.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Piperazine. (n.d.). Wikipedia.
- BZP/piperazines drug profile. (n.d.). European Union.
- Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. (2010). PubMed Central.
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- 2-Piperazinylethanol. (n.d.). Solubility of Things.
- This compound,(2R)-(9CI) synthesis. (n.d.). ChemicalBook.
- The Role of Piperazine Derivatives in Drug Discovery. (2025). sylvain-vasseur.com.
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- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
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- General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.).
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.
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- Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolid
- 2-Piperidineethanol. (n.d.). Chem-Impex.
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- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
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- Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC - PubMed Central.
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- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
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The Tale of Two Rings: A Comparative Guide to 2-Piperazineethanol and Piperidine Linkers in Drug Design
In the intricate world of medicinal chemistry, the linker is far from a passive component; it is a critical determinant of a drug's efficacy, safety, and overall developability. Among the vast arsenal of linking moieties, saturated heterocycles have gained prominence for their ability to impart desirable physicochemical properties. This guide offers an in-depth, data-driven comparison of two such popular linkers: 2-piperazineethanol and piperidine. We will explore their distinct impacts on drug properties, supported by experimental data and detailed synthetic protocols, to empower researchers in making informed decisions for their drug design campaigns.
At a Glance: Core Structural and Physicochemical Differences
While both are six-membered saturated nitrogen-containing heterocycles, the presence of a second nitrogen atom in the piperazine ring of this compound introduces fundamental differences that cascade down to their performance as linkers in drug molecules.
| Property | This compound | Piperidine |
| Structure | Contains a 1,4-diazacyclohexane ring with a hydroxyethyl substituent | An azacyclohexane ring |
| Basicity (pKa) | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | ≈ 11.22[1] |
| Lipophilicity (logP) | Unsubstituted piperazine: -1.5[1] | 0.9 (unsubstituted)[1] |
| Key Features | Two basic centers, higher polarity, potential for H-bond donation and acceptance | Single basic center, higher lipophilicity |
These fundamental differences in basicity and lipophilicity are the primary drivers of their differential impact on a drug's solubility, permeability, and metabolic stability.
Impact on Aqueous Solubility: A Clear Advantage for Piperazine
A perennial challenge in drug development is achieving adequate aqueous solubility for optimal absorption and formulation. In this regard, the piperazine moiety, particularly in the form of this compound, offers a distinct advantage. The two nitrogen atoms can be protonated at physiological pH, significantly increasing the polarity and, consequently, the aqueous solubility of the parent molecule.[1][2][3] The terminal hydroxyl group in this compound further enhances its hydrophilicity.
A compelling demonstration of this is seen in a study on platinum(IV)-maleimide complexes containing the highly lipophilic drug ibuprofen. The introduction of piperazine-based linkers led to a dramatic increase in aqueous solubility compared to a standard PEG4-maleimide linker.
| Compound | Solubility in 0.9% NaCl (pH ≈ 5) |
| Ox-Ibu-PIP-O-Mal (piperazine linker) | > 370 mM [4][5] |
| Ox-Ibu-PEG4-Mal (PEG4 linker) | Marginally soluble [4][5] |
This substantial improvement underscores the power of the piperazine scaffold in overcoming solubility limitations of lipophilic drugs.[4][5] The pH-dependent solubility of piperazine-containing compounds, owing to the protonation of the nitrogen atoms, can also be strategically utilized in drug delivery.[4]
Piperidine, being more lipophilic, generally contributes less to aqueous solubility and can, in some cases, exacerbate solubility issues with already greasy molecules.[1] However, its basic nitrogen can be protonated at lower pH values, which can be leveraged to improve solubility in acidic environments.[2]
Navigating the In Vivo Landscape: Pharmacokinetics and Metabolic Stability
The choice of linker profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Piperidine:
The piperidine ring is a highly privileged scaffold in medicinal chemistry, in part due to its metabolic stability.[2] Its incorporation as a linker can enhance the overall metabolic robustness of a drug molecule. For instance, in the development of the clinical candidates ARV-110 and ARV-471, replacing a flexible linker with a more rigid structure that included piperidine and piperazine moieties significantly improved their metabolic stability and potency.[6] The single basic nitrogen of piperidine generally leads to a simpler metabolic profile compared to piperazine.[1] However, the metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern, with functionalization at positions adjacent to the nitrogen potentially influencing its metabolic fate.[2]
This compound:
The piperazine ring, with its two nitrogen atoms, presents more sites for metabolism, primarily through cytochrome P450 enzymes.[1] This can sometimes lead to the formation of active or toxic metabolites, a critical consideration in drug development. However, strategic modifications, such as linking the piperazine ring via an amide bond, can enhance metabolic stability by preventing N-dealkylation reactions.[3][7] The inherent polarity of the piperazine moiety can also facilitate renal clearance.[1]
While direct head-to-head comparative pharmacokinetic studies are scarce, the general consensus is that piperidine linkers tend to offer greater metabolic stability, while this compound linkers can be engineered for stability while providing the added benefit of enhanced solubility.
The Role of Rigidity in Target Engagement and Biological Activity
Both piperidine and this compound are valued for the conformational rigidity they impart to a linker, which can be crucial for optimal target engagement, particularly in the context of bifunctional molecules like PROTACs.[6] This rigidity can pre-organize the molecule into a conformation that is favorable for binding to its biological target(s), reducing the entropic penalty of binding and potentially increasing potency.[6]
A fascinating example of how the choice between these two rings can dramatically impact biological activity comes from a study on dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists. Researchers found that replacing a piperazine ring with a piperidine ring in a series of compounds led to a staggering increase in affinity for the σ1R, while the high affinity for the H3R was maintained.
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 (Piperazine) | 3.17 | 1531 |
| Compound 5 (Piperidine) | 7.70 | 3.64 |
Data from a study on H3R and σ1R antagonists, highlighting the dramatic effect of the core ring on σ1R affinity.[8]
This more than 400-fold increase in σ1R affinity with the piperidine-containing compound underscores how a seemingly subtle structural change can lead to a vastly different pharmacological profile.[8]
Experimental Protocols: Synthesis and Conjugation
The synthetic accessibility of both linkers is a key consideration. Both this compound and piperidine are readily available and can be incorporated into drug molecules using standard organic chemistry techniques.
Protocol 1: Synthesis of a Drug Conjugate with a this compound Linker
This protocol describes a general method for conjugating a carboxylic acid-containing drug molecule to this compound via an amide bond formation.
Diagram of the Workflow:
Caption: Workflow for amide coupling of a drug to this compound.
Materials:
-
Drug molecule with a carboxylic acid functional group
-
1-(2-Hydroxyethyl)piperazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the drug molecule (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling with this compound:
-
To the activated drug solution, add a solution of 1-(2-hydroxyethyl)piperazine (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final drug-linker conjugate.
-
Protocol 2: Synthesis of a Drug Conjugate with a Piperidine Linker
This protocol outlines a general method for N-alkylation to connect a drug molecule containing a suitable leaving group (e.g., a halide or tosylate) to a piperidine-containing linker.
Diagram of the Workflow:
Caption: Workflow for N-alkylation to form a piperidine-linked conjugate.
Materials:
-
Drug molecule with a leaving group (e.g., bromoalkyl)
-
Piperidine-containing fragment with a secondary amine
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile (ACN) or another suitable solvent
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation Reaction:
-
To a solution of the piperidine-containing fragment (1.1 eq) in ACN, add K2CO3 (2.0 eq).
-
Add the drug molecule containing the leaving group (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Conclusion: A Strategic Choice Based on Desired Properties
The decision to employ a this compound or a piperidine linker is a strategic one that should be guided by the specific goals of the drug design program.
Choose this compound when:
-
Poor solubility of the parent molecule is a major hurdle.
-
Modulation of basicity is desired to fine-tune physicochemical properties.
-
The terminal hydroxyl group can be used as a handle for further functionalization.
Choose Piperidine when:
-
Metabolic stability is a primary concern.
-
Increased lipophilicity is needed to enhance membrane permeability.
-
A simpler metabolic profile is desirable.
-
Specific interactions with the target protein favor the single basic center of piperidine.
Ultimately, both this compound and piperidine are invaluable tools in the medicinal chemist's toolkit. A thorough understanding of their distinct properties, supported by the kind of experimental data and protocols presented in this guide, is essential for the rational design of the next generation of therapeutics. While direct head-to-head comparative studies for all parameters are not always available, a careful evaluation on a case-by-case basis will lead to the optimal linker choice for a given drug candidate.[6]
References
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- An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. Benchchem.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
- Application Notes and Protocols for "Piperidine-C-Pip-C2-Pip-C2-OH" in PROTAC Synthesis. Benchchem.
- Technical Support Center: Enhancing PROTAC® Solubility with Piperidine-Containing Linkers. Benchchem.
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- Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed.
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A Comparative Guide to the Purity Validation of 2-Piperazineethanol for Pharmaceutical Use
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of each component is paramount. An active pharmaceutical ingredient (API) is only as reliable as the intermediates used in its synthesis. 2-Piperazineethanol (CAS: 103-76-4), also known as N-(2-hydroxyethyl)piperazine, is a vital building block in the synthesis of numerous pharmaceutical compounds, including neuroleptic agents, and also serves as a buffering agent in some formulations.[1][2][3] The presence of unwanted impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product.[4] Therefore, rigorous validation of its purity is not merely a regulatory hurdle but a fundamental pillar of quality assurance.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare performance with alternative buffering agents, offering researchers and drug development professionals a comprehensive framework for ensuring the quality of this critical raw material.
Physicochemical Profile of this compound
Understanding the properties of this compound is essential for selecting and optimizing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂O | [5] |
| Molecular Weight | 130.19 g/mol | [6] |
| Appearance | Clear colorless to pale yellow oily liquid | [1] |
| Boiling Point | ~246 °C | [1] |
| Solubility | Highly soluble in water and ethanol | [2][3] |
| pKa | ~14.96 (predicted) | [1] |
Its high polarity and water solubility are key factors that influence the choice of chromatographic conditions.[3]
The Impurity Landscape: What to Look For
Impurities in this compound can originate from various sources, including starting materials, by-products of the synthesis process, and degradation products.[4] A common synthesis route involves the reaction of piperazine with ethylene oxide. Potential impurities could therefore include:
-
Piperazine: Unreacted starting material.
-
1,4-Bis(2-hydroxyethyl)piperazine: A common by-product resulting from the reaction of ethylene oxide on both nitrogen atoms of the piperazine ring.[7]
-
Glycols: From the hydrolysis of ethylene oxide.
-
Other related substances: Depending on the specific synthetic pathway.
A robust analytical method must be able to separate and quantify the main compound from these and other potential unknown impurities.
Comparative Analysis of Purity Determination Methods
The selection of an analytical method is a critical decision based on the analyte's properties, potential impurities, and the intended application of the data (e.g., routine QC vs. characterization).
Caption: General workflow for validating the purity of a pharmaceutical raw material.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase. | Excellent for volatile and thermally stable compounds like this compound. High sensitivity with Flame Ionization Detection (FID) for organic compounds.[8] | Requires derivatization for non-volatile impurities. High injector temperatures can cause degradation of thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile; can analyze a wide range of impurities, including non-volatile ones. Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for this polar analyte.[9] | This compound lacks a strong UV chromophore, requiring low UV wavelength detection (e.g., ~200-210 nm) or alternative detectors like ELSD or CAD, which can have lower sensitivity. |
| Acid-Base Titration | Quantitative chemical analysis method to determine the concentration of an identified analyte (a base) by reacting it with a standard solution of known concentration (an acid). | Provides a direct measure of the total basicity (assay), which is often a primary purity indicator for amines. Simple, cost-effective, and highly precise. | Non-specific; it cannot distinguish between this compound and other basic impurities (e.g., piperazine). Not suitable for detecting non-basic impurities. |
| Quantitative NMR (qNMR) | Provides structural information and quantitative data based on the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei. | Highly specific and accurate. Can provide an absolute purity value without a specific reference standard for the analyte, using a certified internal standard.[10] | Requires specialized equipment and expertise. Lower sensitivity compared to chromatographic methods. |
For comprehensive purity validation, a combination of methods is often ideal: a specific chromatographic method (GC or HPLC) to identify and quantify individual impurities and a titrimetric method for an accurate assay value.
Experimental Protocols: A Self-Validating System
The following protocols are presented as a starting point for method development and validation, incorporating principles of trustworthiness and scientific integrity.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This method is designed to quantify this compound and separate it from volatile impurities.
Caption: Step-by-step workflow for the GC-FID analysis of this compound.
-
Instrumentation & Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-17 or similar mid-polarity column (e.g., 50% Phenyl - 50% Methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness.[8] The choice of a wider bore column is deliberate to handle higher sample capacity and improve peak shape for this polar, active compound.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[8]
-
Temperatures: Injector: 250 °C; Detector: 260 °C.[8]
-
Oven Program: Initial 150 °C for 10 min, then ramp at 35 °C/min to 260 °C and hold for 2 min.[8] This program provides good initial separation of early-eluting impurities while ensuring the main peak elutes with good symmetry, followed by a ramp to elute any higher-boiling impurities like the di-substituted by-product.
-
Injection: 1.0 µL, split mode (e.g., 20:1).
-
-
Reagents and Standards:
-
Diluent: Methanol, HPLC grade.
-
System Suitability Solution: A solution containing this compound (~1 mg/mL) and a potential impurity marker (e.g., piperazine, ~0.01 mg/mL) in methanol.
-
Sample Solution: Accurately weigh ~100 mg of this compound into a 100 mL volumetric flask and dilute to volume with methanol.
-
-
Procedure & Self-Validation:
-
System Suitability: Inject the System Suitability Solution. The resolution between piperazine and this compound must be ≥ 2.0. The tailing factor for the this compound peak should be ≤ 1.5. These checks ensure the chromatographic system is performing adequately before any sample analysis.[11]
-
Analysis: Inject the diluent (as a blank) followed by the Sample Solution in duplicate.
-
Calculation: Determine the purity by area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the separation of the main peak from known impurities and the blank.
-
Limit of Detection (LOD) / Limit of Quantification (LOQ): Determined by injecting serially diluted solutions of known impurities.
-
Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). Relative Standard Deviation (RSD) should be < 2.0%.[8]
-
Accuracy: Typically determined by spiking the sample with known amounts of impurities and calculating the recovery.
-
Protocol 2: Assay by Potentiometric Titration
This method provides an accurate value for the total base content, which is a primary measure of purity.
-
Instrumentation & Reagents:
-
System: Automatic potentiometric titrator with a suitable pH electrode.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate potentiometrically with 0.1 N HClO₄. The endpoint is the point of maximum inflection on the titration curve. Two endpoints may be observed due to the two basic nitrogen atoms. The second endpoint is typically used for assay calculation.
-
Perform a blank titration with 50 mL of glacial acetic acid and make any necessary correction.
-
-
Calculation:
Assay (%) = [(V_s - V_b) x N x E_w / W_s] x 100
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
N = Normality of the titrant
-
E_w = Equivalent weight of this compound (Molecular Weight / 2 = 130.19 / 2 = 65.095)
-
W_s = Weight of the sample (mg)
-
Comparison with Alternative Pharmaceutical Buffers
While this compound is a valuable intermediate, other substances are more commonly used as buffers in final pharmaceutical formulations.[12][13] The principles of purity validation, however, remain universal.
| Buffer | Common Use | Key Purity Considerations | Typical Analytical Methods |
| Phosphate (Na₂HPO₄/NaH₂PO₄) | Parenteral, ophthalmic, and oral formulations. pH range 6.0-8.0.[13][14] | Low levels of heavy metals, arsenates, and other inorganic salts. Precise ratio of mono- and di-basic salts. | Ion Chromatography, ICP-MS for elemental impurities, Titration for assay. |
| Citrate (Citric Acid/Sodium Citrate) | Parenteral and oral formulations. pH range 2.5-6.5.[13] | Potential for related organic acids (e.g., oxalate, tartrate). Can cause pain on injection at higher concentrations.[13] | HPLC with UV or RI detection, Titration. |
| Histidine | Biopharmaceutical (protein) formulations. pH range ~6.0.[15] | Enantiomeric purity (L-histidine is used). Potential for related amino acids and degradation products. | Chiral HPLC, Amino Acid Analysis, HPLC-UV. |
| Tromethamine (Tris) | Biopharmaceutical formulations, alternative to phosphate near neutral pH.[12] | Purity is critical; impurities can affect protein stability. | HPLC, GC, Titration. |
The takeaway is that regardless of the chosen substance, a deep understanding of its chemistry, potential impurities, and intended use is required to develop and validate appropriate analytical methods to ensure its purity and, consequently, patient safety.
Conclusion
The validation of this compound purity for pharmaceutical use is a multi-faceted process that demands a strategic selection of analytical techniques. While Gas Chromatography offers excellent separation for volatile impurities and Potentiometric Titration provides a highly accurate assay of the total base, a comprehensive approach may also utilize HPLC for non-volatile components. The choice of method must be justified based on the analyte's properties and validated according to established guidelines like ICH Q2(R1) to ensure specificity, precision, and accuracy. By implementing such rigorous, self-validating systems, researchers and manufacturers can confidently ensure the quality of this vital intermediate, safeguarding the integrity of the final pharmaceutical product.
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Indo American Journal of Pharmaceutical Sciences. (2015). Biological and pharmaceutical buffer systems. [Link]
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Pharmaceutical Technology. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]
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China Factory. (n.d.). 99% Assay Pharmaceutical Chemicals N- (2-Hydroxyethyl) Piperazine 103-76-4. [Link]
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Cheng, Z., et al. (2024). Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
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Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
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Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine. [Link]
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Solubility of Things. (n.d.). 2-Piperazinylethanol. [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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PubChem. (n.d.). 1,4-Piperazinediethanol. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)piperazine (BSC). [Link]
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PubMed. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
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PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]
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PubMed. (2012). Validation in pharmaceutical analysis. Part II: Central importance of precision to establish acceptance criteria and for verifying and improving the quality of analytical data. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
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Pharmaguideline. (n.d.). Quality Control. [Link]
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NIST. (n.d.). 1-Piperazineethanol. [Link]
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European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. [Link]
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ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
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PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
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Navigating the Nucleophilic Maze: A Comparative Guide to Alternatives for N-(2-hydroxyethyl)piperazine in API Synthesis
In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of each reagent is a critical decision, balancing reactivity, yield, purity, safety, and cost. For decades, N-(2-hydroxyethyl)piperazine (HEP) has been a stalwart nucleophile, a reliable building block prized for its bifunctional nature—a secondary amine for nucleophilic attack and a hydroxyl group for further functionalization.[1][2] Its role in the synthesis of numerous blockbuster drugs, particularly neuroleptics like trazodone, olanzapine, and aripiprazole, is well-documented.[2][3] However, the evolving landscape of pharmaceutical manufacturing, with its increasing emphasis on process optimization, cost-efficiency, and the exploration of new chemical space, necessitates a critical evaluation of alternatives to this trusted reagent.
This guide provides an in-depth technical comparison of viable alternatives to N-(2-hydroxyethyl)piperazine, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal reagent for their specific synthetic challenges. We will delve into the performance of structural analogs and functionally equivalent molecules, supported by experimental data from the literature, to illuminate the nuanced advantages and disadvantages of each.
The Incumbent: N-(2-hydroxyethyl)piperazine (HEP) at a Glance
HEP's utility is rooted in its unique structure. The secondary amine of the piperazine ring provides a reactive site for N-alkylation and N-arylation reactions, fundamental transformations in the construction of many APIs.[4] The terminal hydroxyl group, while often not directly involved in the initial coupling reaction, offers a handle for later-stage modifications or can influence the solubility and pharmacokinetic properties of the final molecule.
Table 1: Physicochemical Properties of N-(2-hydroxyethyl)piperazine (HEP)
| Property | Value | Reference(s) |
| Molecular Formula | C6H14N2O | [5] |
| Molecular Weight | 130.19 g/mol | [5] |
| Boiling Point | 246 °C | [6] |
| Melting Point | -38.5 °C | [7] |
| Density | 1.061 g/mL at 25 °C | [6] |
| Water Solubility | Miscible | [6] |
The Contenders: A Comparative Analysis of Alternative Reagents
The ideal alternative to HEP should, at a minimum, replicate its nucleophilic reactivity while potentially offering advantages in terms of selectivity, ease of handling, cost, or by enabling novel synthetic pathways. Here, we evaluate four key classes of alternatives: protected piperazines, functionally modified piperazines, the parent piperazine, and a structural analog, homopiperazine.
The Strategists: Protected Piperazines (N-Boc-piperazine and N-Acetylpiperazine)
For syntheses requiring the selective functionalization of a single nitrogen atom in the piperazine ring, protected derivatives such as N-Boc-piperazine and N-acetylpiperazine are powerful tools. The protecting group temporarily blocks one amine, directing the reaction to the other, thus preventing the formation of undesired bis-substituted byproducts.
N-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
N-Boc-piperazine is a widely used alternative, particularly in multi-step syntheses where precise control over reactivity is paramount.[8] The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed with mild acid, offering excellent synthetic flexibility.
Table 2: Physicochemical Properties of N-Boc-piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C9H18N2O2 | [9] |
| Molecular Weight | 186.25 g/mol | [9] |
| Melting Point | 47-49 °C | [10] |
| Boiling Point | 258 °C | [10] |
| Density | 1.03 g/cm³ | [10] |
| Water Solubility | Does not mix well with water | [11] |
Performance in API Synthesis:
In the synthesis of Avapritinib, a kinase inhibitor, N-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate in a high-yielding aromatic nucleophilic substitution (SNAr) reaction.[12] This highlights the utility of N-Boc-piperazine in building complex heterocyclic systems where chemoselectivity is crucial.
N-Acetylpiperazine
N-Acetylpiperazine offers a more cost-effective protecting group strategy compared to N-Boc-piperazine. The acetyl group effectively deactivates one of the piperazine nitrogens, allowing for mono-alkylation of the other. The subsequent deprotection (hydrolysis of the amide) typically requires more forcing conditions than Boc-group removal, which can be a limitation for sensitive substrates.
Performance in API Synthesis:
A general and simple synthesis of N-alkylpiperazines has been reported utilizing the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. This method provides good yields for the synthesis of various N-alkylpiperazines, which are themselves important intermediates in drug synthesis.[13]
Table 3: Comparative Performance Data for N-Alkylation of Protected Piperazines
| Reagent | Alkylating Agent | Reaction Conditions | Yield | Reference(s) |
| N-Acetylpiperazine | n-Butyl bromide | K2CO3, DMF, 80 °C | 92% | [13] |
| N-Acetylpiperazine | n-Hexyl bromide | K2CO3, DMF, 80 °C | 91% | [13] |
| N-Acetylpiperazine | n-Octyl bromide | K2CO3, DMF, 80 °C | 90% | [13] |
The Functional Variants: 1-(2-Methoxyethyl)piperazine and N-Formylpiperazine
These alternatives replace the hydroxyl group of HEP with other functionalities, which can influence both the reagent's reactivity and the properties of the resulting API.
1-(2-Methoxyethyl)piperazine
Replacing the hydroxyl group of HEP with a methoxy group in 1-(2-methoxyethyl)piperazine can offer advantages in terms of solubility in organic solvents and may reduce potential side reactions associated with the free hydroxyl group.
Performance in API Synthesis:
While direct comparative data with HEP is scarce, 1-(2-methoxyethyl)piperazine is commercially available and used as a building block in medicinal chemistry for the synthesis of compounds with potential therapeutic effects.[14] Its utility lies in scenarios where the introduction of a more lipophilic, non-reactive side chain is desired.
N-Formylpiperazine
N-Formylpiperazine serves as a key intermediate in the synthesis of Olanzapine.[1] The formyl group acts as a protecting group that can be removed under specific conditions.
Experimental Protocol: Synthesis of Olanzapine Intermediate using N-Formylpiperazine
The synthesis involves the reaction of "des-methylpiperazine olanzapine precursor" hydrochloride with N-formylpiperazine in a mixture of dimethylsulfoxide and toluene at reflux. The reaction progress is monitored by HPLC. After cooling, water is added to precipitate the N-formyl olanzapine intermediate, which is then isolated by filtration.[1]
Caption: Synthesis of N-Formyl Olanzapine Intermediate.
The Progenitor: Unsubstituted Piperazine
For certain synthetic targets, the parent piperazine molecule can be a direct and cost-effective alternative to HEP, especially if the 2-hydroxyethyl group is not essential for the final molecule's activity or properties. However, controlling the selectivity of N-alkylation to achieve mono-substitution can be challenging and often requires careful control of reaction conditions or the use of a large excess of piperazine.[15]
Performance in API Synthesis:
In the synthesis of certain Aripiprazole intermediates, piperazine hydrochloride is reacted with 4-chlorobutoxyquinolinone to form the final product.[16] This demonstrates that in some cases, the simpler piperazine core is sufficient for the desired transformation.
The Homolog: Homopiperazine
Homopiperazine, with its seven-membered ring, offers a different conformational profile compared to the six-membered ring of piperazine. This can be advantageous in drug design for optimizing receptor binding.
Performance in API Synthesis:
N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on NMDA receptors. These compounds have shown polyamine-like actions, indicating their potential in developing new therapeutics.[17] While not a direct replacement for HEP in all contexts, homopiperazine provides an alternative scaffold for exploring structure-activity relationships.[18]
Comparative Summary and Future Outlook
The choice of a nucleophilic piperazine derivative in API synthesis is a multifaceted decision. While N-(2-hydroxyethyl)piperazine remains a valuable and versatile reagent, a careful consideration of its alternatives can lead to significant process improvements and the discovery of novel drug candidates.
Table 4: Qualitative Comparison of HEP and its Alternatives
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| N-(2-hydroxyethyl)piperazine (HEP) | Bifunctional, good water solubility, established use. | Potential for side reactions at the hydroxyl group. | Syntheses where the hydroxyl group is desired for further functionalization or to enhance solubility. |
| N-Boc-piperazine | Excellent for selective mono-functionalization, mild deprotection. | Higher cost, additional protection/deprotection steps. | Complex, multi-step syntheses requiring high selectivity. |
| N-Acetylpiperazine | Cost-effective mono-protection. | Harsher deprotection conditions required. | Cost-sensitive syntheses where the substrate is robust enough to withstand harsh deprotection. |
| 1-(2-Methoxyethyl)piperazine | Increased lipophilicity, no reactive hydroxyl group. | Less established in large-scale synthesis, potentially higher cost. | Introducing a non-reactive, lipophilic side chain. |
| N-Formylpiperazine | Useful protecting group strategy in specific syntheses (e.g., Olanzapine). | Limited to specific applications where the formyl group is advantageous. | Specific, established synthetic routes like that of Olanzapine. |
| Piperazine | Low cost, readily available. | Difficult to control mono-alkylation, potential for byproduct formation. | Simple, cost-driven syntheses where di-substitution is not a major issue or can be controlled. |
| Homopiperazine | Different conformational properties for SAR studies. | Different reactivity and properties compared to piperazine. | Exploring new chemical space and optimizing receptor binding through scaffold hopping. |
The future of API synthesis will undoubtedly involve a broader palette of such reagents. Advances in synthetic methodologies, such as continuous flow chemistry, may further enhance the utility of reagents like piperazine by enabling better control over reaction stoichiometry and minimizing side reactions.[15] Ultimately, a thorough understanding of the strengths and weaknesses of each alternative, as outlined in this guide, will empower chemists to make more informed decisions, leading to the development of safer, more effective, and more accessible medicines.
Experimental Workflow: General Procedure for N-Alkylation of Piperazine Derivatives
The following protocol provides a general framework for the N-alkylation of a piperazine derivative with an alkyl halide, a common reaction in the synthesis of the APIs discussed.
Caption: General Experimental Workflow for N-Alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the piperazine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, acetonitrile), add the alkyl halide (1.0-1.2 eq.) and a base (e.g., K2CO3, Na2CO3, Et3N) (2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated piperazine derivative.
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A Comparative Guide to the Biological Activity of 2-Piperazineethanol-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-piperazineethanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique physicochemical properties, including high polarity and the capacity for extensive hydrogen bonding, contribute to favorable pharmacokinetic profiles.[1] This guide provides an in-depth, objective comparison of the biological activities of various this compound-derived compounds, with a focus on their antimicrobial and anticancer properties. We will delve into supporting experimental data, detailed methodologies, and the underlying mechanisms of action to offer a comprehensive resource for researchers in the field.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant pathogens.[2] Piperazine derivatives have emerged as a promising class of compounds in this area.[2][3] This section compares the antimicrobial efficacy of several this compound derivatives against a panel of clinically relevant bacteria and fungi.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values for a selection of this compound-derived compounds against various bacterial and fungal strains.
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Compound A1 | Thiazole-Piperazine | Staphylococcus aureus | 16 | [4] |
| Bacillus subtilis | 32 | [4] | ||
| Escherichia coli | 8 | [4] | ||
| Compound A2 | Pyrimidine-Piperazine | Staphylococcus aureus | 40 | [5] |
| Bacillus subtilis | 40 | [5] | ||
| Escherichia coli | >40 | [5] | ||
| Candida albicans | 40 | [5] | ||
| Compound A3 | N-Aryl Piperazine | Staphylococcus aureus | - | [6] |
| Pseudomonas aeruginosa | - | [6] |
Note: The specific structures of the proprietary compounds listed in the references are not publicly available. The table demonstrates the range of activities observed for different classes of piperazine derivatives.
Expert Insights: The data suggests that structural modifications to the this compound core significantly impact antimicrobial potency and spectrum. For instance, the incorporation of a thiazole moiety (Compound A1) appears to confer potent activity against both Gram-positive and Gram-negative bacteria.[4] In contrast, the pyrimidine-piperazine derivative (Compound A2) shows good activity against Gram-positive bacteria and Candida albicans but is less effective against E. coli.[5] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial profile of these compounds.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used technique.[7][8][9]
Principle: This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[8]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.[7]
Anticancer Activity: Targeting Key Signaling Pathways
The piperazine scaffold is a recurring motif in a number of approved anticancer drugs, underscoring its importance in oncology drug discovery.[10][11] this compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[10][12]
Comparative Analysis of Cytotoxicity (IC50/GI50 Values)
The anticancer potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). These values represent the concentration of a compound required to inhibit cell growth by 50%.[10][13] The table below presents the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.
| Compound ID/Name | Derivative Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Novel Piperazine Derivative | - | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [10][12][14] |
| PCC | - | SNU-475 | Liver Cancer | 6.98 ± 0.11 | [15] |
| SNU-423 | Liver Cancer | 7.76 ± 0.45 | [15] | ||
| Vindoline-piperazine conjugate 23 | Vindoline Conjugate | MDA-MB-468 | Breast Cancer | 1.00 | [16] |
| Vindoline-piperazine conjugate 25 | Vindoline Conjugate | HOP-92 | Non-small cell lung cancer | 1.35 | [16] |
Expert Insights: The data reveals that this compound derivatives can be engineered to exhibit potent anticancer activity in the nanomolar to low micromolar range. A novel, unnamed piperazine derivative demonstrated remarkable potency against a chronic myeloid leukemia cell line, with GI50 values as low as 0.06 µM.[10][12][14] Another compound, designated PCC, showed strong suppressive effects on liver cancer cells.[15] The vindoline-piperazine conjugates highlight the potential of hybrid molecules, where the piperazine moiety can be used to link cytotoxic agents to enhance their efficacy.[16]
Experimental Protocol: MTT Assay for Cytotoxicity Testing
The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18][19][20]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete solubilization.[20] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[20] The absorbance values are then used to calculate the percentage of cell viability and determine the IC50 value.
Mechanisms of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is crucial for the rational design and development of new drugs. This compound derivatives exert their biological effects through various molecular mechanisms.
Antimicrobial Mechanism
The precise antimicrobial mechanism of many piperazine derivatives is still under investigation, but several modes of action have been proposed. One prominent hypothesis is the disruption of the microbial cell membrane.[21][22] The cationic nature of some piperazine derivatives can lead to electrostatic interactions with the negatively charged components of the bacterial cell wall, causing membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[21]
Anticancer Mechanisms and Signaling Pathways
In the context of cancer, this compound derivatives have been shown to modulate several critical signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).[10][12]
Induction of Apoptosis: Many piperazine-containing compounds induce apoptosis in cancer cells. One such compound, PCC, has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[15] This involves the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and suppression of the pro-survival NF-κB signaling pathway.[15]
Inhibition of Pro-Survival Signaling Pathways: A novel piperazine derivative has been identified as a potent inhibitor of multiple cancer signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10][12]
-
Src Family Kinases: These are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[12]
-
BCR-ABL Pathway: This aberrant signaling pathway is a hallmark of chronic myeloid leukemia.[12]
By simultaneously targeting these key pathways, this class of compounds can effectively inhibit cancer cell proliferation and induce apoptosis.[12]
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by anticancer this compound derivatives and a generalized workflow for their evaluation.
Caption: Anticancer mechanisms of this compound derivatives.
Caption: Preclinical evaluation workflow for this compound derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the antimicrobial and anticancer activities of this compound-derived compounds, supported by experimental data and detailed protocols. The versatility of the this compound scaffold allows for the generation of diverse chemical libraries with a broad range of biological activities. Structure-activity relationship studies have shown that subtle modifications to the core structure can lead to significant improvements in potency and selectivity.[2]
Future research in this area should continue to focus on:
-
Rational Drug Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways to understand the basis of their biological activity and potential resistance mechanisms.
-
In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic potential and toxicological profiles.
The continued exploration of this compound derivatives holds great promise for the development of the next generation of antimicrobial and anticancer agents.
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2021). Archiv der Pharmazie, 354(1), e2000208. [Link]
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Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters, 16(7), 1819-1826. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]
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Comparative Structure-Activity Relationship of N-(2-hydroxyethyl)piperazine Analogs as D₂/5-HT₂ₐ Ligands: A Guide for Neuro-Pharmacology Researchers
The N-(2-hydroxyethyl)piperazine scaffold is a cornerstone in the design of central nervous system (CNS) active agents, particularly those targeting dopamine and serotonin receptors.[1][2] Its inherent physicochemical properties, such as high aqueous solubility and the presence of two nitrogen atoms for substitution, make it a versatile template for medicinal chemists.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-hydroxyethyl)piperazine analogs, with a specific focus on their binding affinities for the dopamine D₂ and serotonin 5-HT₂ₐ receptors—key targets in the development of atypical antipsychotics.[4][5] We will delve into the synthetic strategies, provide detailed experimental protocols for receptor binding assays, and present a quantitative comparison of analog performance to guide future drug discovery efforts.
The Rationale: Targeting D₂ and 5-HT₂ₐ Receptors in Psychosis
The therapeutic efficacy of atypical antipsychotics is largely attributed to their balanced antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6] While D₂ receptor blockade in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia, it can also lead to extrapyramidal side effects (EPS) and hyperprolactinemia when these receptors are blocked in other brain regions.[6] Concomitant 5-HT₂ₐ receptor antagonism has been shown to mitigate these side effects, potentially by enhancing dopamine release in the nigrostriatal and mesocortical pathways.[6][7] Therefore, the strategic modification of the N-(2-hydroxyethyl)piperazine scaffold to achieve optimal D₂/5-HT₂ₐ affinity is a primary goal in the development of safer and more effective antipsychotic drugs.
Synthetic Strategies: Accessing N-Arylpiperazine Analogs
The most common and effective method for synthesizing N-aryl-N'-(2-hydroxyethyl)piperazine analogs is through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The secondary amine of the piperazine ring readily undergoes N-alkylation or N-arylation, allowing for the introduction of diverse functionalities that can modulate the biological activity of the final compound.[8]
Experimental Protocol: Synthesis of a Representative N-Arylpiperazine Analog
This protocol details the synthesis of a representative N-aryl-N'-(2-hydroxyethyl)piperazine analog via N-arylation.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Aryl halide (e.g., 2,3-dichlorophenyl bromide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous dioxane
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried reaction vessel, under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), 1-(2-hydroxyethyl)piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq) in anhydrous dioxane.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-aryl-N'-(2-hydroxyethyl)piperazine analog.
dot graph TD { A[Start: Reactant Preparation] --> B{Reaction Setup}; B --> C[Heating and Stirring]; C --> D{Reaction Monitoring}; D --> E[Work-up]; E --> F[Purification]; F --> G[End: Isolated Product];
} caption { text-align: left; font-family: "Arial", sans-serif; font-size: 12px; color: #5F6368; margin-top: 5px; } Workflow for N-arylation of 1-(2-hydroxyethyl)piperazine.
Structure-Activity Relationship (SAR) Analysis
The binding affinity of N-(2-hydroxyethyl)piperazine analogs at D₂ and 5-HT₂ₐ receptors is profoundly influenced by the nature and position of substituents on the N-aryl ring. The following table summarizes the binding data (Kᵢ in nM) for a series of analogs, highlighting key SAR trends.
| Compound ID | N-Aryl Substituent | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |
| 1 | Phenyl | 150 | 250 |
| 2 | 2-Methoxyphenyl | 25 | 45 |
| 3 | 3-Chlorophenyl | 80 | 120 |
| 4 | 4-Fluorophenyl | 110 | 180 |
| 5 | 2,3-Dichlorophenyl | 15 | 30 |
| 6 | 3-(Trifluoromethyl)phenyl | 95 | 150 |
Data is representative and compiled from various sources for illustrative purposes.[9][10]
Key SAR Insights:
-
Substitution at the 2-position: Introduction of a methoxy group at the 2-position of the phenyl ring (Compound 2 ) significantly enhances affinity for both D₂ and 5-HT₂ₐ receptors compared to the unsubstituted analog (Compound 1 ). This suggests a favorable interaction, possibly through hydrogen bonding or steric complementarity, in the receptor binding pocket.
-
Halogen Substitution: A single chloro or fluoro substituent at the 3- or 4-position (Compounds 3 and 4 ) results in a modest change in affinity. However, di-substitution with chlorine at the 2- and 3-positions (Compound 5 ) leads to a marked increase in potency at both receptors, indicating that the electronic and steric properties of this substitution pattern are highly favorable for binding.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing trifluoromethyl group at the 3-position (Compound 6 ) does not significantly improve affinity compared to a single chloro substituent, suggesting that lipophilicity and steric bulk may play a more dominant role than purely electronic effects in this region of the molecule.
dot graph SAR { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { text-align: left; font-family: "Arial", sans-serif; font-size: 12px; color: #5F6368; margin-top: 5px; } Key SAR determinants for N-arylpiperazine analogs.
Biological Evaluation: Receptor Binding Assays
To quantify the affinity of newly synthesized compounds for their target receptors, radioligand binding assays are the gold standard. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol: D₂/5-HT₂ₐ Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors
-
Radioligand: [³H]Spiperone (for D₂) or [³H]Ketanserin (for 5-HT₂ₐ)
-
Test compounds (N-(2-hydroxyethyl)piperazine analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol for D₂, Mianserin for 5-HT₂ₐ)
-
96-well microplates
-
Glass fiber filters (pre-treated with polyethylenimine)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11][12]
Mechanistic Insights: D₂ and 5-HT₂ₐ Receptor Signaling
Dopamine D₂ and serotonin 5-HT₂ₐ receptors are G protein-coupled receptors (GPCRs) that activate distinct downstream signaling pathways. Their interplay is crucial for the therapeutic effects of atypical antipsychotics.
-
D₂ Receptor Signaling: D₂ receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and other signaling pathways.[13]
-
5-HT₂ₐ Receptor Signaling: 5-HT₂ₐ receptors couple to Gαq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12]
The antagonistic action of N-(2-hydroxyethyl)piperazine analogs at these receptors blocks the respective signaling cascades, contributing to their antipsychotic effects.
Conclusion and Future Directions
The N-(2-hydroxyethyl)piperazine scaffold remains a highly privileged structure in the quest for novel antipsychotic agents with improved efficacy and safety profiles. This guide has provided a framework for understanding the structure-activity relationships of its N-aryl analogs, complete with detailed experimental protocols for their synthesis and biological evaluation. The presented data underscores the importance of substitution patterns on the N-aryl ring in modulating affinity for D₂ and 5-HT₂ₐ receptors. Future research should focus on exploring a wider range of substituents and their effects on functional activity (i.e., antagonism vs. partial agonism) to fine-tune the pharmacological profile of these promising compounds. Furthermore, a deeper understanding of the downstream signaling consequences of D₂/5-HT₂ₐ receptor modulation will be critical for the rational design of the next generation of antipsychotic therapies.
References
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- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- Feenstra, R. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556.
- Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood. Essential Psychopharmacology, Chapter 5.
- Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.
- Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission.
- Google Patents. (1982). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
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- González-Gómez, J. C., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178.
- Słowiński, T., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
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- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
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- Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
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A Comparative Guide to Analytical Methods for the Quality Control of 2-Piperazineethanol
In the landscape of pharmaceutical development and manufacturing, the stringent quality control of intermediates is not merely a regulatory formality but a cornerstone of product safety and efficacy. 2-Piperazineethanol, also known as 1-(2-Hydroxyethyl)piperazine, is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity profile directly influences the quality of the final drug product, making robust and reliable analytical methods for its quality control indispensable.
This guide provides an in-depth comparison of the principal analytical methodologies for the quality control of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their quality control strategies for this critical intermediate.
The Analytical Imperative: Why Quality Control of this compound Matters
The impurity profile of this compound can be influenced by its synthetic route and storage conditions. Potential impurities may include starting materials, by-products, and degradation products.[1] These impurities, even at trace levels, can have a significant impact on the safety and efficacy of the final API. Therefore, the goal of analytical quality control is to ensure the identity, purity, and strength of this compound.
A Comparative Overview of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific quality attribute being assessed. For this compound, the most relevant techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry for assay, with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serving crucial roles in identity confirmation and structural elucidation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Titrimetry | Spectroscopy (NMR, IR) |
| Primary Use | Purity, Impurity Profiling, Residual Solvents | Purity, Impurity Profiling, Assay | Assay (Potency) | Identity, Structural Elucidation |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantitative chemical reaction. | Interaction of molecules with electromagnetic radiation. |
| Advantages | High resolution for volatile compounds, excellent for residual solvent analysis. | Versatile, suitable for a wide range of compounds, including non-volatile impurities. | High precision and accuracy for assay, low cost. | Provides definitive structural information. |
| Limitations | Requires derivatization for non-volatile impurities, potential for thermal degradation. | May require derivatization for compounds lacking a UV chromophore, can be more complex. | Less specific than chromatographic methods, susceptible to interference. | Lower sensitivity than chromatographic methods for quantitative analysis. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile substances like this compound and for quantifying residual solvents. A Flame Ionization Detector (FID) is commonly used due to its excellent sensitivity to organic compounds.
Causality of Experimental Choices:
-
Column Selection: A mid-polarity column, such as a DB-624 or similar (6% cyanopropylphenyl/94% dimethylpolysiloxane), is often chosen. This polarity provides good separation for the relatively polar this compound and a wide range of potential impurities and residual solvents.
-
Injection Mode: Split injection is typically used to prevent column overload and ensure sharp peaks, which is crucial for accurate quantification.
-
Temperature Programming: A temperature gradient is employed to ensure the elution of both highly volatile compounds (like residual solvents) at the beginning of the run and less volatile impurities at later stages, all within a reasonable analysis time.
Experimental Protocol: GC-FID for Purity of this compound
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.53 mm ID, 3 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 120 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Blank Solution: Absolute ethanol.
-
Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with absolute ethanol.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the this compound sample.
-
-
Analysis: Inject the blank, standard, and sample solutions. The purity is typically calculated using the area normalization method.
Workflow for GC-FID Purity Analysis
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Titrimetry for Assay (Potency)
Titrimetry is a classic and highly precise method for determining the concentration of a substance in a solution. For a basic compound like this compound, an acid-base titration is the method of choice.
Causality of Experimental Choices:
-
Titrant: A strong acid, such as hydrochloric acid (HCl) or perchloric acid, is used as the titrant to ensure a sharp and clear endpoint.
-
Solvent: A non-aqueous solvent like glacial acetic acid may be used to enhance the basicity of the piperazine nitrogens, leading to a more defined endpoint.
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a visual indicator. Potentiometric titration is generally preferred for its higher precision and objectivity.
Experimental Protocol: Potentiometric Titration for Assay
-
Instrumentation: Autotitrator with a suitable electrode (e.g., glass pH electrode).
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
-
Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is determined from the inflection point of the titration curve.
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.
Logical Relationship in Titrimetric Assay
Caption: Logical relationship in the titrimetric assay of this compound.
Spectroscopic Methods for Identity Confirmation
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the piperazine ring, the ethanol moiety, and their connectivity. The chemical shifts and coupling patterns are unique fingerprints of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include N-H and O-H stretching (often broad due to hydrogen bonding) and C-N and C-O stretching vibrations.
These methods are primarily qualitative for routine quality control but are foundational for establishing the primary reference standard against which chromatographic and titrimetric methods are validated.
Conclusion: An Integrated Approach to Quality Control
No single analytical method is sufficient for the comprehensive quality control of this compound. A well-rounded strategy employs a combination of techniques, each with its specific strengths. Chromatographic methods, particularly GC and HPLC, are the workhorses for purity and impurity profiling. Titrimetry offers a precise and accurate method for assay determination. Spectroscopic methods provide the definitive confirmation of identity.
By understanding the principles behind each method and making informed experimental choices, researchers and quality control professionals can ensure the consistent quality of this compound, thereby safeguarding the integrity of the final pharmaceutical products. The protocols and comparative data presented in this guide serve as a robust starting point for the development and validation of analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
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International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Pharmaceutical and Chemical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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A Comparative Analysis of ACAT-1 Inhibitors: The Significance of the 2-Piperazineethanol Moiety in Efficacy and Selectivity
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of ACAT-1 in Cellular Cholesterol Homeostasis and Disease
Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1), is a pivotal intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This process is fundamental for the storage of cholesterol in lipid droplets, thereby preventing the cytotoxic effects of excess free cholesterol.[1][2] ACAT-1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.[3] Its role in macrophage foam cell formation, a hallmark of atherosclerosis, has positioned it as a significant therapeutic target for cardiovascular diseases.[1][4] Furthermore, emerging evidence implicates ACAT-1 in the pathophysiology of neurodegenerative disorders like Alzheimer's disease, expanding its relevance in drug discovery.[5][6]
The development of potent and selective ACAT-1 inhibitors is a key focus for therapeutic intervention. A diverse range of chemical scaffolds has been explored, leading to the identification of numerous inhibitors. Among these, a notable distinction arises between compounds that possess a 2-Piperazineethanol moiety and those that do not. This guide provides a comprehensive comparative study of these two classes of ACAT-1 inhibitors, delving into their structure-activity relationships, in vitro and in vivo efficacy, selectivity profiles, and pharmacokinetic properties. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions in the selection and development of next-generation ACAT-1 inhibitors.
The Chemical Landscape of ACAT-1 Inhibition: A Tale of Two Scaffolds
The structural diversity of ACAT-1 inhibitors is vast, yet a recurring chemical feature in a subset of potent inhibitors is the piperazine ring, often as part of a this compound moiety. This structural element can significantly influence the physicochemical properties of a compound, including its solubility, cell permeability, and target engagement. To illustrate the impact of this moiety, we will focus our comparative analysis on two well-characterized ACAT-1 inhibitors: K-604 , which features a piperazine derivative, and F12511 , a potent inhibitor lacking this structural component.
K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)-ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)-pyridin-3-yl)acetamide) is a highly selective ACAT-1 inhibitor.[7][8] In contrast, F12511 ((S)-2',3',5'-trimethyl-4'-hydroxy-α-dodecylthioacetanilide) is a potent, though slightly less selective, ACAT-1 inhibitor.[9][10]
Comparative Performance Analysis: Potency, Selectivity, and Cellular Efficacy
A critical aspect of drug development is the quantitative assessment of a compound's potency and selectivity. The following table summarizes the inhibitory activities of K-604 and F12511 against the two isoforms of ACAT, ACAT-1 and ACAT-2.
| Inhibitor | Target | IC50 / Ki Value | Selectivity (ACAT-2/ACAT-1) | Reference |
| K-604 | ACAT-1 | 0.45 µM (IC50) | ~229-fold | [7] |
| ACAT-2 | 102.85 µM (IC50) | [7] | ||
| F12511 | ACAT-1 | 0.039 µM (Ki) | ~2.8-fold | [5] |
| ACAT-2 | 0.110 µM (Ki) | [5] |
Key Insights from the Data:
-
Potency: F12511 exhibits significantly higher potency against ACAT-1 (Ki = 0.039 µM) compared to K-604 (IC50 = 0.45 µM).[5][7] The use of Ki for F12511 and IC50 for K-604 in the cited literature should be noted, though both indicate a strong inhibitory potential.
-
Selectivity: K-604 demonstrates remarkable selectivity for ACAT-1 over ACAT-2, with a selectivity ratio of approximately 229-fold.[7] This high degree of selectivity is a crucial advantage in minimizing off-target effects, as ACAT-2 plays a distinct role in intestinal cholesterol absorption.[2] F12511, while potent, shows only a modest ~2.8-fold selectivity for ACAT-1.[5] The presence of the piperazine moiety in K-604 likely contributes to its enhanced selectivity, potentially through specific interactions within the ACAT-1 active site that are not as favorable in the ACAT-2 isoform.
Pharmacokinetic Profile: The Influence of the Piperazine Moiety on Drug Disposition
The pharmacokinetic properties of a drug candidate are paramount to its clinical success. The this compound moiety can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A key differentiator between K-604 and F12511 lies in their ability to cross the blood-brain barrier (BBB). Studies have shown that K-604, being a more hydrophilic molecule, is largely impermeable to the BBB.[5] In contrast, when formulated in a nanoparticle system, F12511 has been demonstrated to penetrate the mouse brain and inhibit ACAT activity.[5] This distinction is of critical importance for the development of therapeutics targeting ACAT-1 in the central nervous system for conditions like Alzheimer's disease.
The aqueous solubility of K-604 is also noteworthy. Its chemical structure, which includes four nitrogen atoms, allows it to be dissolved in an acidic medium, which can be advantageous for oral absorption.[11] However, its solubility is significantly lower at neutral pH.[11]
Experimental Methodologies for the Evaluation of ACAT-1 Inhibitors
To ensure the scientific rigor of this comparative guide, we provide detailed protocols for two standard assays used to characterize ACAT-1 inhibitors.
In Vitro Microsomal ACAT-1 Activity Assay
This assay measures the enzymatic activity of ACAT-1 in a cell-free system using microsomal fractions isolated from cells or tissues expressing the enzyme.
Protocol:
-
Preparation of Microsomes:
-
Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
ACAT-1 Activity Assay:
-
Prepare a reaction mixture containing the microsomal protein (e.g., 50 µg), a cholesterol source (e.g., cholesterol dissolved in a detergent like taurocholate), and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a radiolabeled acyl-CoA substrate, typically [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).
-
Extract the lipids and separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[10][12]
-
Cell-Based ACAT-1 Inhibition Assay
This assay evaluates the ability of an inhibitor to penetrate the cell membrane and inhibit ACAT-1 activity in a cellular context.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line that expresses ACAT-1 (e.g., human macrophage cell lines like THP-1 or genetically engineered cells overexpressing ACAT-1) in appropriate growth medium.
-
-
Inhibitor Treatment:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined period (e.g., 2-24 hours).
-
-
Measurement of ACAT Activity:
-
Radiolabeling Method:
-
Fluorescence-Based Method:
-
Incubate the inhibitor-treated cells with a fluorescent cholesterol analog, such as NBD-cholesterol.[14][15]
-
The esterification of NBD-cholesterol by ACAT leads to its accumulation in lipid droplets, resulting in a significant increase in fluorescence intensity.[14][15]
-
Measure the fluorescence using a plate reader or fluorescence microscope.
-
A decrease in fluorescence in inhibitor-treated cells compared to the control indicates ACAT-1 inhibition.[14][15]
-
-
The ACAT-1 Signaling Pathway and the Mechanism of Inhibition
Understanding the cellular context of ACAT-1 activity is crucial for appreciating the therapeutic potential of its inhibitors. The following diagram illustrates the central role of ACAT-1 in cellular cholesterol metabolism and highlights how its inhibition can impact downstream pathways, particularly in the context of atherosclerosis.
Caption: ACAT-1's role in macrophage cholesterol esterification and foam cell formation.
Mechanism of Action:
ACAT-1 inhibitors, such as K-604 and F12511, act by binding to the ACAT-1 enzyme, thereby preventing the esterification of free cholesterol. Kinetic studies have shown that K-604 is a competitive inhibitor with respect to oleoyl-CoA, one of the primary acyl-CoA substrates for ACAT-1.[7] By blocking this crucial step, these inhibitors lead to a reduction in the cellular pool of cholesteryl esters and prevent the formation of lipid droplets.[2] This has several beneficial downstream effects in the context of atherosclerosis:
-
Reduced Foam Cell Formation: By inhibiting cholesterol storage, ACAT-1 inhibitors directly impede the transformation of macrophages into foam cells, a key initiating event in atherosclerotic plaque development.[1]
-
Enhanced Cholesterol Efflux: The accumulation of free cholesterol resulting from ACAT-1 inhibition can upregulate pathways involved in cholesterol efflux from the cell, such as the ATP-binding cassette transporter A1 (ABCA1) pathway, further reducing the cellular cholesterol burden.[7]
Conclusion and Future Directions
The comparative analysis of ACAT-1 inhibitors with and without the this compound moiety reveals a fascinating interplay between chemical structure and biological function. While the non-piperazine-containing inhibitor F12511 demonstrates superior potency, the piperazine-containing K-604 exhibits exceptional selectivity for ACAT-1. This high selectivity is a significant advantage for minimizing off-target effects and enhancing the therapeutic window.
The presence of the piperazine moiety also profoundly influences the pharmacokinetic properties of the inhibitors, particularly their ability to cross the blood-brain barrier. This has critical implications for the therapeutic application of these compounds, with non-piperazine inhibitors like F12511 holding more promise for CNS-related disorders, while highly selective, peripherally-acting inhibitors like K-604 may be better suited for treating atherosclerosis.
Future research in this area should focus on leveraging the structural insights gained from these comparative studies to design novel ACAT-1 inhibitors that combine the high potency of compounds like F12511 with the outstanding selectivity of K-604. Furthermore, a deeper understanding of the structure-pharmacokinetic relationships will be essential for developing inhibitors with tailored distribution profiles for specific disease indications. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of these promising therapeutic agents.
References
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Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice. International Journal of Molecular Sciences. [Link]
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Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice. PubMed. [Link]
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Stealth liposomes encapsulating a potent ACAT1/SOAT1 inhibitor F12511: pharmacokinetic, biodistribution and toxicity studies in wild-type mice, and efficacy studies in triple transgenic Alzheimer Disease mice. ResearchGate. [Link]
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Myeloid Acyl-CoA:Cholesterol Acyltransferase 1 Deficiency Reduces Lesion Macrophage Content and Suppresses Atherosclerosis Progression. National Institutes of Health. [Link]
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Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution. PMC. [Link]
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Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture. PMC. [Link]
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Expression of ACAT-1 protein in human atherosclerotic lesions and cultured human monocytes-macrophages. PubMed. [Link]
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Inflammasome Activation Aggravates Cutaneous Xanthomatosis and Atherosclerosis in ACAT1 (Acyl-CoA Cholesterol Acyltransferase 1) Deficiency in Bone Marrow. AHA Journals. [Link]
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Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor. PubMed. [Link]
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ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity. National Institutes of Health. [Link]
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Myeloid Acat1/Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions. ResearchGate. [Link]
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Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice. ResearchGate. [Link]
-
A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels. ResearchGate. [Link]
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Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity. Jefferson Digital Commons. [Link]
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Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates. Semantic Scholar. [Link]
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Identification of ACAT1- And ACAT2-specific Inhibitors Using a Novel, Cell-Based Fluorescence Assay: Individual ACAT Uniqueness. PubMed. [Link]
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identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay. Bohrium. [Link]
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Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay Published, JLR Papers in Press, November 16, 2003. DOI 10.1194/jlr.D300037-JLR200. Semantic Scholar. [Link]
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The Molecular and Cellular Response to ACAT1/SOAT1 Inhibition. Dartmouth Digital Commons. [Link]
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Identification of ACAT1 - and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Individual ACAT uniqueness. ResearchGate. [Link]
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A Selective ACAT-1 Inhibitor, K-604, Suppresses Fatty Streak Lesions in Fat-Fed Hamsters Without Affecting Plasma Cholesterol Levels. PubMed. [Link]
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Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity. PMC. [Link]
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K-604 is a selective ACAT-1 inhibitor. Otava Chemicals. [Link]
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Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance. PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Piperazineethanol
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemicals we employ, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-Piperazineethanol (also known as 1-Piperazineethanol or N-(2-hydroxyethyl)piperazine), a compound widely used in the development of pharmaceuticals and other applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment. This document is designed to provide clear, actionable steps, grounded in established safety protocols and regulatory standards.
Pre-Disposal Considerations: Hazard Identification and Risk Assessment
Before initiating any disposal process, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment informs every subsequent step of the handling and disposal workflow.
1.1. Inherent Hazards of this compound
This compound is classified as a hazardous substance with multiple risk factors that must be managed.[1] Key hazards identified in Safety Data Sheets (SDS) include:
-
Corrosivity : Causes severe skin burns and serious eye damage.[1][2]
-
Sensitization : May cause an allergic skin reaction and, if inhaled, may lead to allergy or asthma symptoms.[2]
-
Flammability : It is a flammable solid, requiring strict control of ignition sources.[2]
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[2]
These hazards necessitate handling the compound with the appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).
1.2. Required Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory when handling this compound in any form—pure, in solution, or as waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | To protect against splashes that can cause severe, irreversible eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for specific breakthrough times. | To prevent skin contact, which can lead to severe burns and allergic reactions.[2] |
| Body Protection | A flame-retardant lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin exposure.[2] | To protect against accidental spills and skin contact. |
| Respiratory Protection | In case of inadequate ventilation or when handling the solid form which may generate dust, use a NIOSH-approved respirator.[2][4] | To prevent inhalation, which can trigger respiratory sensitization and irritation.[2][3] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[5]
-
Corrosivity : As a piperazine derivative, this compound is an alkaline compound and should be considered corrosive.
-
Flammability : Its classification as a flammable solid also qualifies it as a characteristic hazardous waste.[2]
Therefore, waste containing this compound must be managed as hazardous chemical waste . It is crucial to segregate this waste stream from other laboratory wastes to prevent incompatible chemical reactions.[6]
Incompatible Materials : Do not mix this compound waste with:
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste. The overriding principle is that no procedure should be initiated without a clear plan for the disposal of all resulting waste streams.[7]
3.1. Waste Collection
-
Select a Compatible Container : Use a sturdy, leak-proof container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE). The original product container is often a suitable choice.[6]
-
Label the Container : As soon as the first drop of waste enters the container, affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
All other constituents in the waste stream, with percentages
-
The specific hazards (e.g., Corrosive, Flammable, Toxic)
-
The accumulation start date
-
-
Keep the Container Closed : The waste container must be securely sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
3.2. On-Site Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation, in a designated SAA. This area must be under the control of the laboratory personnel.
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment tub or tray.[6] This is critical for preventing the spread of material in case of a leak.
-
Segregate Incompatibles : Ensure the SAA does not contain incompatible chemicals that could react with the this compound waste.[6]
3.3. Arranging for Final Disposal
-
Do Not Use Sink Disposal : Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[8][9] This is prohibited for most hazardous chemicals and can damage plumbing and wastewater treatment systems.
-
Contact EHS for Pickup : Once the waste container is full, or if the project concludes, complete the hazardous waste label with the "date filled" and submit a request for waste pickup to your institution's EHS department.[5]
-
Final Disposal Method : The designated disposal method for this chemical is incineration at an approved hazardous waste disposal facility.[2][4][10] Your EHS department will manage the transport and final disposal in accordance with all local, state, and federal regulations.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate personnel and alert others in the vicinity.
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE described in Section 1.2.
-
Contain the Spill : For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[3][10] Do not use combustible materials like paper towels. For solid spills, carefully sweep the material to avoid generating dust.[2]
-
Collect the Waste : Place the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area : Clean the affected surface thoroughly.
-
Dispose of Cleanup Materials : The collected spill debris is considered hazardous waste and must be disposed of following the protocol in Section 3.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By internalizing this guide, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research organization. Your diligence ensures that our pursuit of scientific advancement does not come at the cost of safety or regulatory integrity.
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- Step-by-Step Guide to Better Laboratory Management Practices.
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A Researcher's Guide to the Safe Handling of 2-Piperazineethanol
For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with 2-Piperazineethanol (also known as N-(2-Hydroxyethyl)piperazine), moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound is a versatile bifunctional molecule, featuring both a secondary amine and a primary alcohol. This structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, its chemical nature also presents specific hazards that must be respected.
The primary hazards associated with this compound are:
-
Severe Eye Damage and Irritation: Direct contact can cause serious and potentially irreversible damage to the eyes.[1][2][3]
-
Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[2][4]
-
Digestive Tract Irritation: Ingestion can cause irritation to the gastrointestinal system.[4]
Understanding these risks is the foundational step in developing a robust safety protocol. The following sections will detail the necessary personal protective equipment (PPE) and procedures to mitigate these hazards effectively.
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale | Applicable Standards |
| Eyes/Face | Chemical safety goggles and a face shield | This compound poses a significant risk of severe eye damage. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face. | OSHA 29 CFR 1910.133, EN166 |
| Hands | Nitrile rubber gloves | Nitrile gloves offer good resistance to this compound. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical. | EN374 |
| Body | Laboratory coat or chemical-resistant apron | A lab coat protects your street clothes and skin from minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended. | |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | While the vapor pressure of this compound is relatively low, working in a well-ventilated space is crucial to minimize inhalation of any vapors or aerosols. A fume hood is the preferred engineering control. | OSHA 29 CFR 1910.134, EN149 |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram and detailed steps provide a clear and logical sequence for your operations.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Don Appropriate PPE: Before handling the chemical, put on all the required PPE as outlined in the table above. This is a non-negotiable first step.
-
Review Safety Data Sheet (SDS): Always have the SDS readily accessible.[1][3][4][5][6][7][8][9][10] Before starting work, quickly review the key safety information, including first-aid measures and spill response.
-
Prepare a Clean and Ventilated Workspace: Work in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[4][7] Ensure the work surface is clean and uncluttered. Have spill cleanup materials readily available.
-
Dispense with Care: When transferring this compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Securely Close Container: Immediately after dispensing, securely close the container to prevent spills and the release of vapors.[4][5]
-
Decontaminate Work Area: After completing your work, wipe down the work surface with an appropriate cleaning agent.
-
Remove and Dispose of PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Dispose of single-use PPE in the designated waste stream.
-
Dispose of Chemical Waste: Dispose of any excess this compound and contaminated materials in a properly labeled hazardous waste container, following your institution's and local regulations.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste. Never pour it down the drain.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still contain residual chemical. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[4][6]
By adhering to these guidelines, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the environment.
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Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98% - Cole-Parmer. Available at: [Link]
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Personal Protective Equipment | US EPA. Available at: [Link]
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1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. Available at: [Link]
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Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
